AZD1208
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUJKPPARUPFJM-UWCCDQBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026025 | |
| Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204144-28-4 | |
| Record name | AZD-1208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204144284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-1208 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S98NFM1378 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD1208: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical mechanism of action of AZD1208, a potent, orally available, and selective pan-Pim kinase inhibitor. This compound is an ATP-competitive inhibitor that targets all three isoforms of the Pim serine/threonine kinase family: PIM1, PIM2, and PIM3.[1] These kinases are crucial downstream effectors in numerous cytokine and growth factor signaling pathways, and their upregulation is implicated in the oncogenesis of various solid and hematological malignancies.[1][2]
Core Mechanism: Pan-PIM Kinase Inhibition
The fundamental mechanism of this compound involves the direct inhibition of PIM1, PIM2, and PIM3.[2] PIM kinases are constitutively active and play a significant role in promoting cell proliferation and survival.[3][4] By inhibiting these kinases, this compound disrupts key cellular processes that cancer cells rely on for growth and survival. Studies have shown that a genetic knockout of all three PIM kinases is well-tolerated, suggesting a favorable therapeutic window for pan-PIM inhibition.[3]
Quantitative Data: Potency and Cellular Effects
The potency of this compound against PIM isoforms and its anti-proliferative effects across various cancer cell lines have been quantitatively assessed.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Isoform | IC50 (nM) |
|---|---|
| PIM1 | 0.4 |
| PIM2 | 5.0 |
| PIM3 | 1.9 |
(Data sourced from Chen et al., 2013)[5]
Table 2: Anti-Proliferative Effects of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Key Effect(s) | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | MOLM-16 | Cell cycle arrest, Apoptosis, Inhibition of translation | [3][6] |
| Acute Myeloid Leukemia (AML) | KG-1a | Growth inhibition, Inhibition of translation | [3][5] |
| Gastric Cancer | SNU-638 (sensitive) | Decreased proliferation, Autophagy | [7] |
| Gastric Cancer | SNU-601 (resistant) | Minimal anti-proliferative effect | [7] |
| Prostate Cancer | Myc-CaP | Decreased proliferation, Increased apoptosis | [8][9][10] |
| Prostate Cancer | DU145 | Decreased tumor growth in xenografts | [8][10] |
| Liposarcoma | 93T449 | Anti-growth effect, Reduced phosphorylation of mTOR, STAT3 |[11] |
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects stem from its ability to modulate several critical downstream signaling pathways.
1. Inhibition of Protein Synthesis via the mTORC1 Pathway: A primary and consistent effect of PIM kinase inhibition by this compound is the suppression of the mTORC1 signaling pathway, which is central to protein translation and cell growth.[6] this compound treatment leads to a dose-dependent reduction in the phosphorylation of key mTORC1 substrates, including:
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Reduced phosphorylation of 4E-BP1 at Ser65 and Thr37/46 prevents the release of eIF4E, thereby inhibiting the formation of the translation initiation complex.[5][6][12]
-
p70S6K (p70S6 Kinase) and S6 Ribosomal Protein: this compound dramatically reduces the phosphorylation of p70S6K and its substrate, the S6 ribosomal protein.[3][5][6] This suppression is a strong indicator of inhibited translation and correlates closely with growth inhibition in sensitive AML cells.[6]
2. Induction of Cell Cycle Arrest and Apoptosis: this compound can halt the cell cycle and induce programmed cell death (apoptosis), although this effect is highly context- and cell-type-dependent.
-
Cell Cycle Arrest: The compound can interrupt the G1/S phase transition, leading to cell cycle arrest.[2] This is accompanied by an increase in the cell cycle inhibitor p27.[3]
-
Apoptosis: this compound reduces the phosphorylation of the pro-apoptotic protein BAD at Serine-112, which is a known PIM substrate.[5][6][13] This inhibition promotes apoptosis. In preclinical models of MYC-driven prostate cancer, this compound treatment led to a 326% increase in apoptosis.[9][13] However, in some cancer types, such as AML and gastric cancer, this compound induces only limited apoptosis.[5][7]
3. Induction of Autophagy: In certain cancer types, notably gastric cancer, the primary mechanism of this compound-induced cell death is not apoptosis but autophagy.[4][7][14]
-
Treatment with this compound in sensitive gastric cancer cell lines leads to a dose-dependent increase in Light Chain 3B (LC3B), a key marker of autophagy.[7][14] This suggests that growth inhibition is achieved through autophagic cell death in these contexts.[7]
4. Modulation of MYC and STAT3 Signaling:
-
c-MYC: PIM1 is known to be co-expressed with the c-MYC oncogene and enhances its tumorigenic activity.[9] this compound treatment suppresses MYC gene programs and can decrease the phosphorylation of c-MYC at Serine-62.[13]
-
STAT3: PIM kinases are downstream of the JAK/STAT signaling pathway. This compound has been shown to reduce the phosphorylation of STAT3, a key transcription factor involved in cancer cell survival.[11][15]
Mechanisms of Resistance to this compound
Cancer cells can develop resistance to this compound through several mechanisms.
-
DNA Damage Response (DDR) Pathway: In gastric cancer, resistance to this compound has been linked to the activation of the DNA damage repair pathway, which repairs the damage caused by PIM inhibition and promotes cell survival.[4][7][14]
-
Feedback Activation of mTOR Signaling: Intrinsic resistance in AML and DLBCL can occur through a feedback loop. PIM inhibition elevates reactive oxygen species (ROS), which in turn activates p38α (MAPK14).[16] Activated p38α then reactivates the AKT/mTOR signaling pathway, circumventing the initial inhibition.[16]
Synergistic Combinations
The efficacy of this compound can be enhanced when used in combination with other agents, particularly those that target resistance pathways.
-
Akt Inhibitors: Co-treatment with an Akt inhibitor (like AZD5363) and this compound shows highly synergistic antitumor effects in gastric cancer cells, partly by decreasing the DDR capacity that contributes to resistance.[7][14]
-
EGFR Inhibitors: In EGFR-mutant non-small cell lung cancer, this compound can increase sensitivity to the EGFR inhibitor osimertinib.[17]
-
Radiation: this compound can act as a radiation sensitizer, with combination therapy showing more sustained tumor growth inhibition in prostate cancer models.[9][13]
Appendix: Experimental Protocols
This section outlines the general methodologies used to elucidate the mechanism of action of this compound.
1. Cell Proliferation and Viability Assays
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Method (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72-120 hours).[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.
-
2. Western Blot Analysis
-
Objective: To analyze the expression and phosphorylation status of proteins in the PIM signaling pathway.
-
Method:
-
Cells are treated with this compound or vehicle control for a defined period (e.g., 3-24 hours).
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to create whole-cell lysates.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., p-4E-BP1, total 4E-BP1, p-S6, total S6, p-BAD, Cleaved Caspase-3, LC3B).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls like α-Tubulin or GAPDH are used to ensure equal protein loading.[7]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method:
-
Cells are treated with this compound for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[11]
-
Fixed cells are washed and resuspended in a propidium iodide (PI) staining solution containing RNase A.[11]
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software.
-
4. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method (Annexin V/PI Staining):
-
Cells are treated with this compound for the desired duration.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cells.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
-
References
- 1. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM Kinase Inhibitor this compound for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM kinase inhibitor this compound for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. oncotarget.com [oncotarget.com]
- 17. aacrjournals.org [aacrjournals.org]
AZD1208: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 is a potent, orally bioavailable, and highly selective pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in the regulation of cell proliferation, survival, and apoptosis.[1] Overexpression of PIM kinases is a common feature in various hematological malignancies and solid tumors, making them an attractive therapeutic target. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this compound.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity.[2] This inhibition leads to the modulation of a network of downstream signaling pathways crucial for cancer cell growth and survival. The primary affected pathways include the mTOR, STAT, and AMPK signaling cascades.
Data Presentation: The Anti-proliferative Activity of this compound
The efficacy of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values provide a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| EOL-1 | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| KG-1a | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| Kasumi-3 | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 1 | [1] |
| OCI-M1 | Acute Myeloid Leukemia (AML) | > 10 | [3] |
| OCI-M2 | Acute Myeloid Leukemia (AML) | > 10 | [3] |
| SNU-638 | Gastric Cancer | ~2.5 | [4] |
| SNU-484 | Gastric Cancer | ~5 | [4] |
| SNU-719 | Gastric Cancer | ~5 | [4] |
| N87 | Gastric Cancer | ~10 | [4] |
| MKN45 | Gastric Cancer | ~10 | [4] |
| SNU-601 | Gastric Cancer | > 10 | [4] |
| KMS-11 | Multiple Myeloma | 0.67 | [5] |
| WI-38 | Normal Lung Fibroblast | > 10 | [5] |
Downstream Signaling Pathways Affected by this compound
The mTOR Signaling Pathway
A key downstream effector pathway of PIM kinases is the mammalian target of rapamycin (mTOR) signaling cascade, which is a central regulator of protein synthesis, cell growth, and proliferation. This compound has been shown to significantly inhibit the phosphorylation of several key components of the mTOR pathway.
-
4E-BP1 (eIF4E-binding protein 1): PIM kinases phosphorylate 4E-BP1, leading to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), thereby allowing for cap-dependent translation. This compound treatment leads to a dose-dependent reduction in the phosphorylation of 4E-BP1.[1]
-
p70S6K (p70S6 Kinase) and S6 Ribosomal Protein: p70S6K, another downstream target of mTORC1, is responsible for phosphorylating the S6 ribosomal protein, a component of the 40S ribosomal subunit, which enhances the translation of specific mRNAs. This compound treatment results in decreased phosphorylation of both p70S6K and S6.[1]
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell survival and proliferation. Constitutive activation of STAT3 is observed in many cancers. PIM kinases can directly phosphorylate and activate STAT3. Treatment with this compound has been demonstrated to reduce the phosphorylation of STAT3.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Role of AZD1208 in Inducing Apoptosis and Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1208 is a potent and selective, orally available pan-Pim kinase inhibitor that has demonstrated preclinical efficacy in various hematological malignancies, particularly Acute Myeloid Leukemia (AML). The Pim kinase family (Pim-1, Pim-2, and Pim-3) of serine/threonine kinases are crucial downstream effectors of numerous cytokine and growth factor signaling pathways, playing a significant role in cell survival, proliferation, and apoptosis evasion. Overexpression of Pim kinases is a common feature in many cancers, making them an attractive therapeutic target. This technical guide provides an in-depth analysis of the mechanisms by which this compound induces apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of all three Pim kinase isoforms with high affinity.[1] By inhibiting Pim kinase activity, this compound modulates the phosphorylation of a multitude of downstream substrates involved in critical cellular processes, ultimately leading to anti-neoplastic effects in sensitive cancer cell lines. While its activity has been observed in various cancer types, the most pronounced effects on apoptosis and cell cycle arrest have been documented in specific AML cell lines.[2][3]
Quantitative Analysis of this compound's Effects
The anti-proliferative and pro-apoptotic effects of this compound are cell-line dependent. Below is a summary of the quantitative data from key studies.
Table 1: Growth Inhibition (GI50) of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) | Reference |
| MOLM-16 | WT | <1 | [2] |
| KG-1a | WT | <1 | [2] |
| EOL-1 | - | <1 | [2] |
| Kasumi-3 | - | <1 | [2] |
| MV4-11 | ITD | <1 | [2] |
| OCI-AML-3 | WT | >1 | [4] |
| MOLM-13 | ITD | >1 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in MOLM-16 Cells (72h treatment)
| Treatment | % G0/G1 | % Sub-G1 (Apoptotic) | Reference |
| Control (DMSO) | 54.9 | 14.7 | [2] |
| 1 µM this compound | 85.7 | 48.3 | [2] |
Table 3: Apoptotic Response to this compound in AML Cell Lines
| Cell Line | Treatment | Apoptotic Induction | Key Markers | Reference |
| MOLM-16 | This compound (dose-dependent) | Marked apoptosis | Increased cleaved caspase 3 | [2][3] |
| KG-1a, EOL-1 | This compound | Limited apoptosis | - | [2] |
| Other AML lines | up to 3 µM this compound (24h) | <10% increase | - | [4][5] |
| Ba/F3-ITD | 1µM this compound + Daunorubicin | Synergistic increase (65% vs 25% for Daunorubicin alone) | Increased cleaved caspase 3 and PARP | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting Pim kinases, which in turn affects downstream signaling pathways crucial for cell survival and proliferation. The mTOR signaling pathway is a primary target.
The Pim Kinase-mTOR Signaling Axis
Pim kinases are known to phosphorylate and regulate several proteins that converge on the mTOR pathway. This compound-mediated inhibition of Pim kinases leads to a reduction in the phosphorylation of key mTOR pathway components.
Regulation of Apoptosis
This compound promotes apoptosis primarily through the intrinsic pathway by modulating the activity of the pro-apoptotic protein BAD. Pim kinases phosphorylate BAD at Ser112, leading to its inactivation and sequestration by 14-3-3 proteins. By inhibiting Pim kinases, this compound prevents BAD phosphorylation, allowing it to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting apoptosis.[2] This is further evidenced by the observed increase in cleaved caspase 3 in sensitive cell lines.[3]
Induction of Cell Cycle Arrest
This compound can induce cell cycle arrest, particularly at the G1/S checkpoint. One of the mechanisms is through the stabilization of the cyclin-dependent kinase inhibitor p27. Pim kinases are known to phosphorylate p27, targeting it for proteasomal degradation. Inhibition of Pim kinases by this compound leads to the accumulation of p27, which in turn inhibits cyclin-dependent kinases required for G1 to S phase transition, resulting in cell cycle arrest.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Proliferation Assay (GI50 Determination)
-
Cell Plating: Seed AML cells (e.g., MOLM-16, KG-1a) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium in each well.
-
Luminescence Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture AML cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 72 hours).
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation. Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Gating Strategy:
-
Gate on the main cell population based on forward and side scatter to exclude debris.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptotic cells.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Pim-1, mTOR, 4E-BP1, p70S6K, S6, BAD, cleaved caspase 3, p27).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent pan-Pim kinase inhibitor that demonstrates significant anti-neoplastic activity in preclinical models of AML. Its mechanism of action is multifaceted, involving the induction of both apoptosis and cell cycle arrest. The effects are particularly pronounced in certain AML cell lines, such as MOLM-16, and are mediated through the inhibition of the Pim kinase/mTOR signaling axis, leading to the modulation of key regulators of apoptosis (BAD) and cell cycle progression (p27). The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Pim kinase inhibitors. While the single-agent efficacy of this compound in clinical trials has been modest, its synergistic effects with other anti-cancer agents warrant further investigation.[6]
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Preclinical Evaluation of AZD1208 in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The Pim kinase family, comprising three serine/threonine kinases (Pim-1, Pim-2, and Pim-3), are key regulators of cell proliferation, survival, and differentiation.[1][2] Upregulated in various leukemias, including AML, Pim kinases are downstream effectors of cytokine and growth factor signaling pathways, such as the JAK/STAT pathway, making them a compelling therapeutic target.[2][3][4]
AZD1208 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three Pim kinase isoforms.[1][3][5] This technical guide provides a comprehensive overview of the preclinical studies evaluating the mechanism of action, efficacy, and resistance pathways of this compound in AML models. The data presented herein supported the initiation of Phase I clinical trials for this compound in AML.[3][5]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that demonstrates low nanomolar potency against all three PIM kinase isoforms in enzymatic assays.[2][6] In cellular assays, it effectively inhibits Pim kinase activity at concentrations below 150 nM.[1][3][4] The primary mechanism of action involves the inhibition of Pim kinase-mediated phosphorylation of downstream substrates that are critical for cell survival and protein translation.
By inhibiting Pim kinases, this compound disrupts key signaling pathways that promote leukemogenesis. This leads to a dose-dependent reduction in the phosphorylation of several key proteins, including:
-
Bcl-2 antagonist of cell death (BAD) : Inhibition of BAD phosphorylation at Ser112 promotes apoptosis.[6][7]
-
mTOR pathway components : this compound significantly suppresses the phosphorylation of PRAS40, 4E-BP1, p70S6K, and S6, which are crucial for cap-dependent mRNA translation and cell growth.[1][3][6]
The collective effect of inhibiting these downstream targets is the induction of cell cycle arrest, primarily at the G1 phase, and apoptosis.[1][3][8]
Caption: this compound inhibits PIM kinases, blocking downstream survival and proliferation signals.
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity across a panel of AML cell lines. Sensitivity to the compound correlates with high Pim-1 expression and the activation of STAT5.[3][4]
Data Presentation: Anti-proliferative Activity
The half-maximal growth inhibition (GI₅₀) values were determined for various AML cell lines after a 72-hour treatment with this compound.
| Cell Line | FLT3 Status | Key Mutations | GI₅₀ (µM) of this compound | Sensitivity |
| MOLM-16 | WT | TYK2 fusion | < 1 | Sensitive |
| KG-1a | WT | - | < 1 | Sensitive |
| MV4-11 | ITD | - | < 1 | Sensitive |
| EOL-1 | WT | - | < 1 | Sensitive |
| Kasumi-3 | WT | - | < 1 | Sensitive |
| OCI-AML3 | WT | DNMT3A, NPM1 | > 1 | Less Sensitive |
| MOLM-13 | ITD | - | > 1 | Not Sensitive |
| (Data synthesized from multiple preclinical studies[3][4][6]) |
Effects on Cell Cycle and Apoptosis
In sensitive cell lines like MOLM-16, this compound treatment leads to a significant G1 cell cycle arrest and an increase in the sub-G1 population, which is indicative of apoptosis.[3][7] This is accompanied by an increase in the levels of the cell cycle inhibitor p27 and the apoptotic marker cleaved caspase 3.[1][3]
Experimental Protocols
-
Cell Seeding: AML cell lines were cultured in recommended media and plated in 96-well plates at a density of 0.13 to 0.5 × 10⁶ cells/well.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Cell viability was measured using assays such as CellTiter-Glo® or by direct cell counting.
-
Data Analysis: GI₅₀ values were calculated using non-linear regression analysis.[3]
-
Treatment: MOLM-16 cells were treated with this compound for 72 hours.
-
Staining: Cells were harvested, fixed, and stained with propidium iodide (PI) to determine DNA content.
-
Analysis: DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the sub-G1 population.[3][7]
-
Treatment: MOLM-16 cells were treated with this compound for various time points (e.g., 24-72 hours).
-
Staining: Cells were stained with Annexin V and a viability dye like 7-amino-actinomycin D (7-AAD).
-
Analysis: Stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic (Annexin V positive), and late apoptotic/necrotic cells (Annexin V and 7-AAD positive).[3][7]
-
Lysate Preparation: Cells were treated with this compound for specified durations (e.g., 3-24 hours), then lysed to extract total protein.
-
Electrophoresis & Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were probed with primary antibodies against target proteins (e.g., Pim-1, p-STAT5, p-BAD, p-4EBP1, cleaved caspase 3) and corresponding loading controls (e.g., GAPDH).
-
Detection: Membranes were incubated with secondary antibodies and visualized using chemiluminescence.[3][7][9]
Caption: Standard in vitro workflow for evaluating this compound efficacy in AML cell lines.
In Vivo and Ex Vivo Efficacy
The anti-tumor activity of this compound was validated in mouse xenograft models and in primary patient samples, demonstrating its potential for clinical translation.
In Vivo Xenograft Models
This compound, administered orally, demonstrated dose-dependent tumor growth inhibition in mice bearing MOLM-16 and KG-1a xenografts.[1][3] A clear relationship between the plasma concentration of the drug and the inhibition of pharmacodynamic biomarkers, such as p-BAD, was established.[2]
| Model | Treatment | Result |
| MOLM-16 Xenograft | This compound (monotherapy) | Dose-dependent inhibition of tumor growth. |
| KG-1a Xenograft | This compound (monotherapy) | Significant inhibition of tumor growth. |
| KG-1a Xenograft | This compound + Cytarabine | Enhanced tumor inhibition and delayed tumor regrowth compared to either agent alone.[2][4] |
Activity in Primary AML Patient Samples
This compound potently inhibited colony formation in ex vivo assays using primary bone marrow cells from AML patients.[3] Notably, this activity was observed in samples with both wild-type FLT3 and those with FLT3-ITD mutations, a key driver in a subset of AML.[1][3][4]
Experimental Protocols
-
Cell Implantation: Immunodeficient mice (e.g., SCID) were subcutaneously implanted with AML cells (e.g., 5-10 x 10⁶ MOLM-16 or KG-1a cells).
-
Treatment Initiation: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups.
-
Drug Administration: this compound was administered orally, typically once or twice daily, at various doses.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: At the end of the study, tumors were often collected for pharmacodynamic biomarker analysis (e.g., Western blot for p-BAD).[3][9]
-
Sample Processing: Mononuclear cells were isolated from bone marrow aspirates of AML patients.
-
Culture: Cells were plated in methylcellulose-based medium supplemented with cytokines.
-
Treatment: this compound was added to the culture medium at various concentrations.
-
Incubation: Plates were incubated for 14 days to allow for colony formation.
-
Analysis: Colonies were counted to assess the inhibitory effect of this compound on the proliferation of leukemic progenitors.[3]
Mechanisms of Resistance and Combination Strategies
While this compound is effective in sensitive models, studies have uncovered mechanisms of intrinsic resistance, which can be overcome with combination therapies.
Feedback Activation of mTOR Signaling
A key mechanism of resistance involves a feedback loop that sustains mTOR signaling despite PIM kinase inhibition.[9][10] In resistant cells, this compound treatment leads to an increase in reactive oxygen species (ROS). This, in turn, activates p38α (MAPK14), which subsequently activates the AKT/mTOR pathway, bypassing the PIM inhibition and promoting cell survival.[9][10]
Caption: Resistance to this compound can occur via p38α-mediated feedback activation of mTOR.
Combination Therapies to Overcome Resistance
Preclinical data strongly support the use of this compound in combination with other targeted agents to enhance efficacy and overcome resistance.
| Combination Agent | Agent Class | Rationale / Finding | AML Subtype |
| AZD2014 | Dual mTORC1/2 Inhibitor | Synergistic growth inhibition and apoptosis induction.[11][12] | Broad (FLT3-WT & ITD) |
| p38α Inhibitors | p38α MAPK Inhibitor | Sensitizes resistant AML cells to this compound by blocking the mTOR feedback loop.[9] | This compound-Resistant |
| FLT3 Inhibitors | FLT3 TKI | Synergistic induction of apoptosis through downregulation of Mcl-1 and Bcl-xL.[13] | FLT3-ITD |
| Cytarabine | Chemotherapy | Enhanced anti-tumor activity in vivo.[2][4] | Broad |
Conclusion
The pan-Pim kinase inhibitor this compound has demonstrated robust preclinical activity in a range of in vitro, ex vivo, and in vivo models of AML. It effectively inhibits proliferation and induces apoptosis in sensitive AML cells by targeting the PIM kinase signaling axis. While intrinsic resistance can arise through feedback activation of the mTOR pathway, this can be overcome by rational combination therapies. The comprehensive preclinical data underscore the therapeutic potential of PIM kinase inhibition with this compound as a promising strategy for the treatment of AML, particularly as part of a combination regimen.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-a-potent-and-selective-pan-pim-kinase-inhibitor-demonstrates-efficacy-in-preclinical-models-of-acute-myeloid-leukemia - Ask this paper | Bohrium [bohrium.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Figure 2 from this compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Intrinsic resistance to PIM kinase inhibition in AML through p38α-mediated feedback activation of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor this compound inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
The Discovery and Chemical Profile of AZD1208: A Pan-Pim Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: AZD1208 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the Pim family of serine/threonine kinases.[1][2][3] The Pim kinases, comprising Pim-1, Pim-2, and Pim-3, are key downstream effectors in many cytokine and growth factor signaling pathways.[2][3] Their upregulation is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive therapeutic targets.[4][5] this compound, a benzylidene-1,3-thiazolidine-2,4-dione derivative, was developed by AstraZeneca as an ATP-competitive inhibitor of all three Pim kinase isoforms.[1] This document provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and preclinical evaluation of this compound, with a focus on its activity in acute myeloid leukemia (AML).
Chemical Structure and Properties
This compound is identified as a benzylidene-1,3-thiazolidine-2,4-dione.[1]
Chemical Formula: C₂₁H₂₁N₃O₂S
Molecular Weight: 379.48 g/mol
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Pim Kinases
| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |
| Ki (nM) | 0.10 | 1.92 | 0.40 | [1] |
| Enzyme IC50 at Km [ATP] (nM) | 0.4 | 5.0 | 1.9 | [1][6] |
| Enzyme IC50 at 5 mM [ATP] (nM) | 2.6 | 164 | 17 | [1] |
Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) | Reference |
| EOL-1 | - | <1 | [1] |
| KG-1a | WT | <1 | [1] |
| Kasumi-3 | - | <1 | [1] |
| MV4-11 | ITD | <1 | [1] |
| MOLM-16 | ITD | <1 | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3, which in turn modulates downstream signaling pathways crucial for cell proliferation, survival, and protein translation.
Pim Kinase Signaling Pathway
The Pim kinases phosphorylate a number of substrates that regulate cell cycle progression and apoptosis. A key substrate is the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death). Phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function. This compound, by inhibiting Pim kinases, prevents BAD phosphorylation, thereby promoting apoptosis.[1][6]
Furthermore, Pim kinases are involved in the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Pim kinases can phosphorylate and activate components of the mTOR pathway, such as 4E-BP1 and p70S6K, leading to increased protein synthesis.[1][3] Inhibition of Pim kinases by this compound leads to a dose-dependent reduction in the phosphorylation of 4EBP1, p70S6K, and S6, ultimately suppressing cap-dependent translation.[1][3]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound. These are generalized protocols, and for specific details, researchers should consult the cited literature.
Pim Kinase Enzyme Assay
This assay is used to determine the in vitro inhibitory activity of this compound against the purified Pim kinase isoforms.
Objective: To measure the IC50 and Ki values of this compound for Pim-1, Pim-2, and Pim-3.
General Protocol:
-
Reagents and Materials: Purified human Pim-1, -2, and -3 enzymes, a suitable peptide substrate (e.g., BAD peptide), ATP, this compound, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the Pim kinase enzyme, the peptide substrate, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature for a specific duration. e. Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a luminometer or spectrophotometer. f. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve. g. To determine the Ki value, IC50 values are measured at various ATP concentrations.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of this compound in AML cell lines.
General Protocol:
-
Cell Culture: Culture AML cell lines (e.g., MOLM-16, KG-1a) in appropriate media and conditions.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Treat the cells with a range of concentrations of this compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Assess cell viability using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo®). e. Measure the signal (fluorescence or luminescence) using a plate reader. f. Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.
Immunoblotting (Western Blot)
This technique is used to detect changes in the phosphorylation status of Pim kinase substrates.
Objective: To assess the effect of this compound on the phosphorylation of downstream targets like BAD and 4E-BP1.
General Protocol:
-
Sample Preparation: a. Treat AML cells with this compound for a specified time. b. Lyse the cells to extract total protein. c. Determine the protein concentration of the lysates.
-
Gel Electrophoresis and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-BAD, anti-BAD, anti-p-4E-BP1, anti-4E-BP1). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the effect of this compound on tumor growth in mouse models of AML.
General Protocol:
-
Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice).
-
Procedure: a. Implant human AML cells (e.g., MOLM-16) subcutaneously into the flanks of the mice. b. Allow the tumors to reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups daily or on a specified schedule. e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical activity in models of acute myeloid leukemia. Its mechanism of action, involving the induction of apoptosis and inhibition of protein synthesis through the modulation of key downstream signaling pathways, provides a strong rationale for its investigation as a therapeutic agent. The data and experimental frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working on Pim kinase inhibitors and their application in oncology. While clinical development of this compound as a single agent has faced challenges, the understanding gained from its preclinical evaluation remains valuable for the ongoing exploration of Pim kinase inhibition in cancer therapy, potentially in combination with other agents.[5]
References
The Pan-Pim Kinase Inhibitor AZD1208: A Technical Guide to its Effects on mTOR and STAT Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 is an orally available, small-molecule, and potent pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in the regulation of cell proliferation, survival, and metabolism.[1] Upregulation of Pim kinases is a hallmark of various hematological malignancies and solid tumors, making them an attractive therapeutic target.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, with a specific focus on its modulatory effects on the mTOR and STAT signaling pathways. The information presented herein is curated from a range of preclinical studies to support further research and drug development efforts.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[2] By blocking the kinase activity of Pim proteins, this compound disrupts the phosphorylation of a multitude of downstream substrates involved in critical cellular processes. This inhibition leads to cytostatic effects in cancer cells, primarily through the suppression of protein synthesis and cell cycle arrest, with limited induction of apoptosis in many cell types.[1]
Impact on the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. This compound has been demonstrated to be a potent suppressor of mTOR signaling in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1] This inhibition affects both major complexes of the mTOR pathway, mTORC1 and mTORC2.[4]
The primary mechanism of mTOR pathway inhibition by this compound is through the reduced phosphorylation of key downstream effectors. Pim kinases are known to phosphorylate multiple components that regulate mTORC1 activity.[5] Treatment with this compound leads to a significant decrease in the phosphorylation of:
-
mTOR itself (at Ser2448) [1]
-
Ribosomal protein S6 kinase (p70S6K at Thr389) [1]
-
Ribosomal protein S6 (S6 at Ser235/236) [1]
-
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1 at Ser65) [1]
The inhibition of these downstream targets of mTORC1 collectively leads to a reduction in protein synthesis, which is a key contributor to the cytostatic effects of this compound.[1]
dot
Caption: this compound's inhibition of Pim kinases and its impact on the mTORC1 signaling pathway.
Influence on the STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in cell survival, proliferation, and differentiation. Pim kinases are known to be downstream effectors of the JAK/STAT pathway, and there is also evidence of feedback loops where Pim kinases can phosphorylate STAT proteins.[5]
This compound has been shown to modulate the STAT signaling pathway by reducing the phosphorylation of key STAT proteins, including:
The sensitivity of some AML cell lines to this compound has been correlated with the levels of phosphorylated STAT5.[2] By inhibiting Pim kinases, this compound disrupts the positive feedback loops that can contribute to the constitutive activation of STAT signaling in cancer cells.
dot
Caption: The interplay between this compound, Pim kinases, and the JAK/STAT signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.
Table 1: Inhibitory Activity of this compound against Pim Kinases
| Kinase | IC₅₀ (nM) |
| Pim-1 | 0.4 |
| Pim-2 | 5.0 |
| Pim-3 | 1.9 |
| Data from cell-free assays.[2] |
Table 2: Effect of this compound on Protein Phosphorylation in Cancer Cell Lines
| Cell Line | Treatment | Target Protein | Phosphorylation Site | % Reduction (approx.) | Reference |
| KG-1a (AML) | 3 µM this compound (24h) | mTOR | Ser2448 | >50% | [4] |
| MOLM-16 (AML) | 3 µM this compound (24h) | mTOR | Ser2448 | ~70% | [4] |
| 93T449 (Liposarcoma) | 20 µM this compound (24h) | STAT3 | Tyr705 | Significant reduction | [3] |
| MOLM-16 (AML) | 1 µM this compound (72h) | 4E-BP1 | Ser65 | Dose-dependent reduction | [2] |
| KG-1a (AML) | Dose-dependent this compound | S6 | Ser235/236 | Dose-dependent reduction | [4] |
Experimental Protocols
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR and STAT signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., AML cell lines KG-1a, MOLM-16; liposarcoma cell line 93T449) are cultured in appropriate media and conditions. Cells are seeded and allowed to adhere overnight. The following day, cells are treated with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 20 µM) or vehicle control (DMSO) for specified time points (e.g., 3, 6, 24, 48, 72 hours).[2][3][4][6]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-mTOR, mTOR, p-STAT3, STAT3, p-p70S6K, p70S6K, p-S6, S6, p-4E-BP1, 4E-BP1).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels.
dot
References
- 1. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Profiling Identifies mTOR Pathway Modulation and Cytostatic Effects of Pim Kinase Inhibitor, this compound, in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
The Anti-Tumor Activity of AZD1208: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 is a potent, orally bioavailable, and highly selective small molecule inhibitor of all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family: PIM-1, PIM-2, and PIM-3.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[3] Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), prostate cancer, gastric cancer, and non-small cell lung cancer (NSCLC).[1][4][5][6] This technical guide provides a comprehensive overview of the anti-tumor activity of this compound, detailing its mechanism of action, preclinical efficacy in various cancer models, and the experimental protocols used to elucidate its effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PIM kinases.[7] By blocking the kinase activity of PIM-1, -2, and -3, this compound disrupts downstream signaling pathways that are critical for cancer cell growth and survival.[1] The primary mechanisms through which this compound exerts its anti-tumor effects include the induction of cell cycle arrest, apoptosis, and autophagy.[1][5][8]
Key downstream targets of PIM kinases that are affected by this compound include proteins involved in the mTOR and STAT signaling pathways.[9][10] Specifically, this compound has been shown to decrease the phosphorylation of Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4EBP1), p70S6 kinase (p70S6K), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][5][9] Inhibition of these pathways leads to a reduction in protein translation and the promotion of apoptosis.[1]
dot
Caption: Mechanism of action of this compound.
Preclinical Anti-Tumor Activity
The anti-tumor effects of this compound have been demonstrated in a variety of preclinical cancer models, both in vitro and in vivo.
In Vitro Studies
This compound has shown potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Key Findings | Reference |
| MOLM-16 | Acute Myeloid Leukemia | < 1 | Dose-dependent reduction in phosphorylation of BAD, 4EBP1, p70S6K, and S6. Induction of apoptosis. | [1] |
| KG-1a | Acute Myeloid Leukemia | < 1 | Dose-dependent reduction in phosphorylation of BAD, 4EBP1, p70S6K, and S6. | [1] |
| EOL-1 | Acute Myeloid Leukemia | < 1 | Sensitivity correlates with Pim-1 expression and STAT5 activation. | [1] |
| N87 | Gastric Cancer | ~10 | Decreased cell proliferation and induction of autophagy in long-term culture. | [6][8] |
| MKN45 | Gastric Cancer | ~10 | Decreased cell proliferation and induction of autophagy in long-term culture. | [6][8] |
| 93T449 | Liposarcoma | ~20 | Cytotoxic but not apoptotic. Reduced phosphorylation of STAT-3 and mTOR. | [9] |
| PC9 | NSCLC (EGFR mutant) | > 10 (as single agent) | Moderate synergistic effects when combined with osimertinib. | [5] |
| H1975 | NSCLC (EGFR mutant) | > 10 (as single agent) | Moderate synergistic effects when combined with osimertinib. Decreased osimertinib-induced STAT3 phosphorylation. | [5] |
In Vivo Studies
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 10 mg/kg or 30 mg/kg daily for 2 weeks | 89% inhibition or slight regression | Clear pharmacodynamic-pharmacokinetic relationship. Strong suppression of pBAD, p4EBP1, and p-p70S6K. | [1] |
| c-MYC/Pim1 grafts | Prostate Cancer | 30 or 45 mg/kg for 3 weeks | 54.3 ± 39% | Decreased cellular proliferation by 46 ± 14% and increased apoptosis by 326 ± 170%. | [4][11] |
| DU145 | Prostate Cancer | Not specified | Statistically significant | [4] | |
| CWR22Rv1 | Prostate Cancer | Not specified | Similar to docetaxel | [4] |
Synergistic Interactions
This compound has demonstrated synergistic anti-tumor effects when combined with other targeted therapies.
-
Akt Inhibitors: In gastric cancer cells, the combination of this compound with an Akt inhibitor resulted in a highly synergistic effect, regulating the DNA damage repair pathway.[6][8]
-
Osimertinib: In EGFR-mutant NSCLC cell lines, combining this compound with the EGFR TKI osimertinib produced moderate synergistic effects and decreased osimertinib-induced STAT3 phosphorylation.[5]
-
Radiation Therapy: In prostate cancer models, this compound acted as a radiation sensitizer. The combination of this compound and radiation led to more sustained inhibition of tumor growth.[4][11]
-
Th1 Cytokines: In breast cancer cell lines, combining this compound with IFN-γ and TNF-α potentiated metabolic suppression and cell death.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-tumor activity of this compound.
dot
Caption: A typical preclinical experimental workflow.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-200 µM) for a specified duration (e.g., 72-120 hours).[5][6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-BAD, p-4EBP1, total BAD, total 4EBP1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MOLM-16 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control orally once daily.[1][4]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues at different time points after the final dose for analysis of target modulation (e.g., by Western blotting or immunohistochemistry).[1]
Resistance Mechanisms and Clinical Outlook
Despite its promising preclinical activity, resistance to PIM kinase inhibitors can emerge. One identified mechanism of intrinsic resistance to this compound in AML involves the p38α-mediated feedback activation of mTOR signaling.[13] This suggests that co-targeting PIM and p38 could be a strategy to overcome resistance.
Phase I clinical trials of this compound in patients with advanced solid tumors and AML have been conducted to evaluate its safety, tolerability, and pharmacokinetics.[7][14] While single-agent this compound did not demonstrate significant clinical efficacy, pharmacodynamic analyses confirmed biological activity, showing inhibition of downstream targets like pBAD.[7][14] These findings suggest that while PIM kinase inhibition is a valid therapeutic strategy, this compound may be most effective in combination with other agents.[7]
Conclusion
This compound is a potent pan-PIM kinase inhibitor with significant anti-tumor activity in a range of preclinical cancer models. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the inhibition of key signaling pathways like mTOR and STAT underscores the therapeutic potential of targeting PIM kinases. While single-agent efficacy in clinical trials has been limited, the strong synergistic effects observed when this compound is combined with other targeted therapies highlight its potential as a component of combination regimens for various cancers. Further research into overcoming resistance mechanisms and optimizing combination strategies will be crucial for realizing the full clinical potential of PIM kinase inhibition.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Facebook [cancer.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 7. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ovid.com [ovid.com]
- 12. PIM kinase inhibitor this compound in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. aacrjournals.org [aacrjournals.org]
AZD1208: A Technical Guide to its Impact on Protein Translation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 is an orally available, small-molecule, and potent ATP-competitive pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2][3] The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell proliferation, survival, and metabolism, making them attractive targets for cancer therapy.[1][2] Overexpression of PIM kinases is observed in various hematological malignancies and solid tumors, often correlating with poor prognosis.[2][3] this compound inhibits all three PIM kinase isoforms at low nanomolar concentrations, leading to the modulation of downstream signaling pathways that are critical for tumor growth and survival.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its impact on protein translation in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.
Core Mechanism of Action: Inhibition of PIM Kinases
This compound exerts its anti-cancer effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition disrupts the phosphorylation of a multitude of downstream substrates involved in key cellular processes. The primary mechanism through which this compound impacts cancer cell growth is by impeding protein synthesis, a fundamental process for cell proliferation and survival.
Quantitative Data: Potency and Cellular Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity and effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]
| PIM Isoform | IC50 (nM) at 100 µM ATP | Ki (nM) |
| PIM1 | 0.4 | 0.1 |
| PIM2 | 5.0 | 1.92 |
| PIM3 | 1.9 | 0.4 |
Table 2: Anti-proliferative Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines [3]
| Cell Line | GI50 (µM) |
| EOL-1 | <1 |
| KG-1a | <1 |
| Kasumi-3 | <1 |
| MV4-11 | <1 |
| MOLM-16 | <1 |
Impact on Protein Translation
A significant consequence of PIM kinase inhibition by this compound is the suppression of protein synthesis. This is achieved through the modulation of key regulators of cap-dependent translation, a critical pathway for the synthesis of many oncogenic proteins.
The PIM Kinase-mTOR Signaling Nexus
This compound treatment leads to a reduction in the phosphorylation of several key components of the mTOR signaling pathway, which is a central regulator of protein synthesis.[4] This includes decreased phosphorylation of mTOR itself, as well as its downstream effectors p70S6K and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4]
The diagram below illustrates the signaling pathway through which this compound inhibits protein translation.
Caption: this compound inhibits PIM kinases, leading to reduced mTORC1 signaling and protein synthesis.
Key Downstream Targets
-
4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation.[5] PIM kinases can phosphorylate 4E-BP1, promoting its dissociation from eIF4E and allowing translation to proceed. This compound treatment leads to decreased phosphorylation of 4E-BP1 at Thr37/46, which enhances its binding to eIF4E and suppresses translation.[1]
-
p70S6K: p70S6 Kinase (p70S6K) is another downstream effector of mTORC1 that, when phosphorylated, promotes protein synthesis by phosphorylating ribosomal protein S6 and other components of the translational machinery. This compound has been shown to reduce the phosphorylation of p70S6K.[3]
-
c-MYC: The oncoprotein c-MYC is a key driver of cell proliferation and is often overexpressed in cancer. PIM kinases can phosphorylate and stabilize c-MYC. Treatment with this compound has been shown to reduce the levels of c-MYC protein in some cancer cell lines, which can have a significant impact on its transcriptional activity and downstream tumorigenic effects.[3][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on protein translation.
Western Blotting for Phospho-protein Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the PIM signaling pathway following this compound treatment.
1. Cell Lysis and Protein Extraction:
- Treat cancer cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
- Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-4E-BP1, total 4E-BP1, phospho-p70S6K, total p70S6K, c-MYC, and a loading control like β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram illustrates the general workflow for a Western Blotting experiment.
Caption: A streamlined workflow for Western Blotting analysis.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the effect of this compound on the growth and viability of cancer cells.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Drug Treatment:
- Treat the cells with a serial dilution of this compound or vehicle control.
3. Incubation:
- Incubate the cells for a specified period (e.g., 72 hours).
4. Viability Measurement:
- For MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm).
- For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[3]
Polysome Profiling
Polysome profiling is a technique used to assess the global translation status of cells by separating mRNAs based on the number of associated ribosomes. A decrease in the proportion of polysomes (mRNAs with multiple ribosomes) indicates an inhibition of translation initiation.
1. Cell Treatment and Lysis:
- Treat cells with this compound or vehicle.
- Lyse cells in a buffer containing cycloheximide to "freeze" the ribosomes on the mRNA.
2. Sucrose Gradient Ultracentrifugation:
- Layer the cell lysate onto a sucrose gradient (e.g., 10-50%).
- Centrifuge at high speed to separate the ribosomal subunits, monosomes, and polysomes.
3. Fractionation and Analysis:
- Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
- Collect the fractions and extract RNA for further analysis (e.g., qRT-PCR) to identify which specific mRNAs are affected.
The logical relationship of how this compound's inhibition of PIM kinases leads to observable experimental outcomes is depicted below.
Caption: Logical flow from this compound treatment to measurable experimental outcomes.
Conclusion and Future Directions
This compound demonstrates potent anti-cancer activity, primarily through the inhibition of the PIM kinase family and the subsequent suppression of protein translation. Its ability to modulate the mTOR signaling pathway and key regulators like 4E-BP1 and c-MYC underscores its therapeutic potential. While clinical trials have shown modest single-agent activity, the robust preclinical data suggest that this compound may be effective in combination with other targeted therapies.[1][7] Further research is warranted to identify predictive biomarkers for sensitivity to this compound and to explore rational combination strategies to overcome resistance and enhance its clinical efficacy in various cancer types. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of PIM kinase inhibition in cancer therapy.
References
- 1. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Evaluation of AZD1208 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro evaluation of AZD1208, a potent and selective pan-Pim kinase inhibitor. The document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for essential assays, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of all three isoforms of the PIM serine/threonine kinase family: PIM-1, PIM-2, and PIM-3.[1][2] PIM kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, notably the JAK/STAT pathway, and are frequently overexpressed in a range of hematological malignancies and solid tumors.[1][3] By inhibiting PIM kinases, this compound disrupts cellular processes vital for cancer cell proliferation and survival.[1][4] The primary downstream consequences of PIM kinase inhibition by this compound include the modulation of substrates involved in apoptosis, cell cycle progression, and protein translation.[4][]
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays, primarily determining its inhibitory concentration against PIM kinase isoforms and its growth-inhibitory effects on cancer cell lines.
Table 1: this compound Inhibitory Activity against PIM Kinase Isoforms
| Isoform | IC50 (nM) - Cell-Free Assay |
| Pim-1 | 0.4[2][6][7] |
| Pim-2 | 5.0[6][7] |
| Pim-3 | 1.9[2][6][7] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free enzymatic assays.
Table 2: this compound Growth Inhibition (GI50) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | GI50 (µM) |
| EOL-1 | <1[8] |
| KG-1a | <1[8] |
| Kasumi-3 | <1[8] |
| MV4-11 | <1[8] |
| MOLM-16 | <1[8] |
GI50 values represent the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells.[8] Sensitivity to this compound in AML cell lines has been correlated with high PIM-1 expression and STAT5 activation.[4][8]
Key Signaling Pathways and Experimental Workflow
PIM Kinase Signaling Pathway
PIM kinases are downstream of the JAK/STAT pathway and influence cell survival and proliferation by phosphorylating key substrates. This compound blocks these downstream effects.
Caption: PIM Kinase Signaling Pathway and this compound's point of inhibition.
General Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a compound like this compound.
Caption: General workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
PIM Kinase Enzyme Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified PIM kinase isoforms.
Materials:
-
Purified human PIM-1, PIM-2, and PIM-3 enzymes.
-
Fluorescently labeled peptide substrate (e.g., FL-Ahx-Bad).
-
ATP.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween 20, 50 mg/mL BSA, 10 mM MgCl2).
-
Stop solution (e.g., 100 mM HEPES, 121 mM EDTA, 0.8% Coating Reagent 3, 0.01% Tween 20).
-
Microplate reader capable of detecting fluorescence mobility shift.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the assay buffer, PIM kinase enzyme, and the fluorescent peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the phosphorylated and unphosphorylated substrate using a microplate reader.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-16, KG-1a).
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines.
-
This compound dissolved in DMSO.
-
Annexin V-FITC (or other fluorochrome) and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines.
-
This compound dissolved in DMSO.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Treat cells with this compound or DMSO for the desired duration.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in the PI staining solution.
-
Incubate at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.[8]
Western Blotting
Objective: To analyze the phosphorylation status of PIM kinase downstream targets.
Materials:
-
Cancer cell lines.
-
This compound dissolved in DMSO.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-BAD, p-4EBP1, p-p70S6K, p-S6) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound or DMSO for the indicated times.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A dose-dependent reduction in the phosphorylation of target proteins is expected.[4][]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Selectivity Profile of AZD1208: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of AZD1208, a potent, orally available, ATP-competitive pan-Pim kinase inhibitor. Understanding the precise binding affinities and off-target effects of small molecule inhibitors is critical for advancing drug development and interpreting experimental outcomes. This document compiles quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to offer a comprehensive resource for researchers.
Quantitative Selectivity Data
The selectivity of this compound has been rigorously characterized through enzymatic assays and broad kinase screening panels. The data consistently demonstrates high affinity for all three Pim kinase isoforms with significant selectivity over the wider human kinome.
Potency Against Pim Kinase Isoforms
This compound exhibits low nanomolar to sub-nanomolar potency against Pim-1, Pim-2, and Pim-3 in enzymatic assays. The inhibitory activity is influenced by ATP concentration, a characteristic of ATP-competitive inhibitors.
| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |
| IC50 (at Km ATP) | 0.4 nM | 5.0 nM | 1.9 nM | [1][2][3] |
| IC50 (at 5 mM ATP) | 2.6 nM | 164 nM | 17 nM | [1] |
| Ki | 0.1 nM | 1.92 nM | 0.4 nM | [1] |
| Kd (KINOMEscan) | 0.20 nM | 0.88 nM | 0.76 nM | [1] |
| Cellular IC50 (U2-OS) | 10 nM | 151 nM | 102 nM | [1] |
Broad Kinase Selectivity Profile
To assess its specificity, this compound was screened against a panel of 442 kinases using the KINOMEscan competition binding assay at a concentration of 1 µM. The results confirmed that the three Pim kinases were the highest-affinity targets.[1] Of the 442 kinases tested, only 13 other than the Pim family showed inhibition of 50% or more.[1][2] Follow-up dose-response studies identified six of these with binding constants (Kd) below 1 µM. Notably, the affinity for the next most potent off-target, CDK7, was at least 43-fold weaker than for the Pim kinases.[1][4]
| Kinase Target | Gene Symbol | Kd (nM) | Selectivity vs. Pim-1 (Fold) | Reference |
| Pim-1 | PIM1 | 0.20 | 1 | [1] |
| Pim-3 | PIM3 | 0.76 | 3.8 | [1] |
| Pim-2 | PIM2 | 0.88 | 4.4 | [1] |
| Cyclin-Dependent Kinase 7 | CDK7 | 38.0 | 190 | [1] |
| Mitogen-Activated Protein Kinase 15 | MAPK15 | 53.0 | 265 | [1] |
| Calcium/Calmodulin Dependent Protein Kinase IV | CAMK4 | 360 | 1800 | [1] |
| Death-Associated Protein Kinase 1 | DAPK1 | 420 | 2100 | [1] |
| Homeodomain Interacting Protein Kinase 3 | HIPK3 | 480 | 2400 | [1] |
| Serine/Threonine Kinase 17B | STK17B | 930 | 4650 | [1] |
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data presented above.
Enzymatic Kinase Inhibition Assay (IC50 and Ki Determination)
The in vitro potency of this compound against recombinant Pim kinases was determined using a radiometric filter binding assay.
-
Objective: To measure the concentration of this compound required to inhibit 50% of Pim kinase activity (IC50) and to determine the binding affinity (Ki).
-
Procedure:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme is incubated with a peptide substrate (e.g., a derivative of BAD) and [γ-33P]ATP in a kinase reaction buffer.
-
The reaction is initiated in the presence of varying concentrations of this compound or DMSO as a vehicle control.
-
Assays are performed at two ATP concentrations: one at the Km for each enzyme and another at a high concentration (5 mM) to simulate physiological levels.[1]
-
Following incubation (e.g., 60-90 minutes at room temperature), the reaction is stopped.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
-
The plate is washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Ki values are determined from the IC50 values using the Cheng-Prusoff equation for competitive inhibitors or the Morrison equation for tight-binding inhibitors.[1]
-
KINOMEscan Competition Binding Assay (Kd Determination)
The broad selectivity of this compound was assessed using DiscoveRx's KINOMEscan technology, which measures the ability of a compound to compete with an immobilized ligand for binding to a DNA-tagged kinase.
-
Objective: To determine the dissociation constants (Kd) of this compound for a large panel of kinases.
-
Procedure:
-
A large panel of human kinases (e.g., 442 kinases) is individually tested. Each kinase is tagged with a unique DNA sequence.[1]
-
The kinases are expressed and tethered to a solid support via an immobilized, active-site directed ligand.
-
This compound is added at a fixed concentration (e.g., 1 µM) for the initial screen.[1][2]
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase relative to a DMSO control indicates that this compound has displaced it from the immobilized ligand.
-
For kinases showing significant inhibition (>50%), a full dose-response curve is generated by testing a range of this compound concentrations.
-
The Kd values are calculated from the dose-response curves, reflecting the binding affinity of this compound for each kinase.[1]
-
Cellular Pim Kinase Inhibition Assay
A substrate-enzyme tethered system was utilized to measure the potency of this compound on each Pim isoform within a cellular context.[1]
-
Objective: To determine the cellular IC50 of this compound for each Pim isoform.
-
Procedure:
-
Fusion constructs are created containing the full-length kinase (Pim-1, -2, or -3) fused to a BAD peptide substrate via a flexible linker. A c-Myc tag is included for detection.[1]
-
These constructs are transiently transfected into a suitable cell line, such as U2-OS.
-
The transfected cells are treated with a range of this compound concentrations for a defined period (e.g., 3 hours).
-
Cells are lysed, and the fusion protein is captured in a sandwich ELISA format using an anti-c-Myc antibody.
-
The level of BAD substrate phosphorylation is detected using a phospho-specific antibody.
-
IC50 values are calculated from the dose-response inhibition of substrate phosphorylation.[1]
-
Visualized Pathways and Workflows
PIM Kinase Signaling Pathway
Pim kinases are constitutively active serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway.[5] They play a crucial role in cell survival and proliferation by phosphorylating a range of substrates involved in apoptosis and protein translation. This compound acts by competitively inhibiting the ATP binding site of Pim kinases, thereby blocking these downstream effects.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of characterizing the selectivity of a kinase inhibitor like this compound involves a multi-step approach, starting with primary target assays and expanding to broad kinome screening to identify potential off-targets.
References
AZD1208: A Pan-PIM Kinase Inhibitor for Solid Tumor Research
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pan-PIM kinase inhibitor, AZD1208, and its potential applications in solid tumor research. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PIM kinases in oncology. This document details the mechanism of action of this compound, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies used to evaluate its efficacy.
Introduction to PIM Kinases and this compound
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell proliferation, survival, and metabolism.[1][2] Overexpression of PIM kinases has been observed in a wide range of human cancers, including both hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[1][2][3] High PIM1 expression, in particular, is often associated with a poor prognosis.[1]
This compound is a potent, orally available, and highly selective ATP-competitive pan-PIM kinase inhibitor, effectively inhibiting all three PIM isoforms.[4][5][6] Its development was aimed at disrupting the oncogenic signaling driven by PIM kinases, thereby inducing cell cycle arrest and apoptosis in cancer cells.[5][7] While initial clinical trials in solid tumors did not show significant single-agent efficacy, the preclinical data suggest potential for this compound in combination therapies.[4][8]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of a multitude of downstream substrates of PIM kinases. This leads to the disruption of several critical signaling pathways that promote tumor growth and survival.
Key downstream effects of this compound include:
-
Inhibition of the mTOR pathway: this compound has been shown to reduce the phosphorylation of key components of the mTOR signaling pathway, including 4E-BP1, p70S6K, and S6.[5][9] This leads to a suppression of protein translation and a reduction in cell growth.
-
Modulation of Apoptosis: By inhibiting PIM kinases, this compound prevents the phosphorylation and inactivation of the pro-apoptotic protein BAD.[5] This promotes apoptosis and contributes to the cytotoxic effects of the compound.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, in part by increasing the expression of the cell cycle inhibitor p27.[5]
-
Downregulation of STAT3 Signaling: this compound has been observed to reduce the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[9][10]
The following diagram illustrates the central role of PIM kinases in oncogenic signaling and the mechanism of action of this compound.
Preclinical Efficacy in Solid Tumors
This compound has demonstrated anti-tumor activity in a variety of preclinical solid tumor models, both in vitro and in vivo.
In Vitro Studies
The cytotoxic and cytostatic effects of this compound have been evaluated in several solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 93T449 | Liposarcoma | ~20 (cytotoxic) | [9] |
| SNU-638 | Gastric Cancer | Sensitive (dose-dependent) | [11] |
| SNU-601 | Gastric Cancer | Resistant | [11] |
| N87 | Gastric Cancer | ~40% proliferation suppression at 10 µM | [11] |
| MKN45 | Gastric Cancer | ~40% proliferation suppression at 10 µM | [11] |
| PC9, H1975, HCC4006, HCC827, 11-18 | NSCLC (EGFR-mutant) | Synergistic with Osimertinib | [10] |
| Hepatoblastoma cell lines | Hepatoblastoma | Decreased viability | [12] |
| KELLY, SH-SY5Y | Neuroblastoma | Reduced viability | [12] |
In Vivo Studies
This compound has also been shown to inhibit tumor growth in xenograft models of solid tumors.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 10 mg/kg/day | 89% | [5][13] |
| MOLM-16 | Acute Myeloid Leukemia | 30 mg/kg/day | Slight regression | [5][13] |
| SNU-638 | Gastric Cancer | Not specified | Significantly delayed | [11] |
| Hepatoblastoma | Hepatoblastoma | Combination with cisplatin | Decreased tumor growth | [12] |
Clinical Evaluation in Solid Tumors
Two Phase I dose-escalation studies of this compound were conducted in patients with advanced solid tumors and acute myeloid leukemia (AML).[4][8]
In the solid tumor study, 25 patients were treated with this compound at doses ranging from 120 to 800 mg.[4][8] The most common adverse events were gastrointestinal in nature.[4][8] Dose-limiting toxicities included rash, fatigue, and vomiting.[4][8] Although pharmacodynamic analyses showed biological activity of this compound, there were no clinical responses observed in patients with solid tumors.[4][8] The development of this compound as a monotherapy was subsequently terminated.[14]
Experimental Protocols
This section provides a summary of the methodologies used in key preclinical studies of this compound.
Cell Viability and Proliferation Assays
A common method to assess the effect of this compound on cancer cell growth is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Summary:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period, typically 72 to 120 hours, to allow the compound to exert its effects.[10][11]
-
MTT Addition: Following incubation, MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the absorbance of the untreated control cells. IC50 values are then determined from the dose-response curves.
Western Blotting for Phosphoprotein Analysis
Western blotting is a key technique used to assess the phosphorylation status of PIM kinase substrates and other signaling proteins following treatment with this compound.
Protocol Summary:
-
Cell Lysis: Cancer cells are treated with this compound for a specified time, after which they are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BAD, BAD, p-4E-BP1, 4E-BP1).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a more complex biological system.
Protocol Summary:
-
Cell Implantation: A specified number of human cancer cells (e.g., MOLM-16, SNU-638) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[5][11]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives daily oral doses of this compound, while the control group receives a vehicle control.[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Future Directions and Combination Therapies
While this compound has shown limited efficacy as a single agent in solid tumors, its mechanism of action suggests that it may be more effective in combination with other anti-cancer agents. Preclinical studies have already shown synergistic effects when this compound is combined with:
-
Osimertinib (an EGFR inhibitor) in EGFR-mutant non-small cell lung cancer.[10]
-
Cisplatin (a chemotherapy agent) in hepatoblastoma.[12]
These findings highlight the potential of PIM kinase inhibition to overcome resistance to other targeted therapies and chemotherapies. Future research should focus on identifying predictive biomarkers of response to this compound and rationally designing combination therapies for specific solid tumor types.
Conclusion
This compound is a potent pan-PIM kinase inhibitor with demonstrated preclinical activity in a range of solid tumors. Although it has not shown significant single-agent efficacy in clinical trials, its ability to modulate key oncogenic signaling pathways makes it a valuable tool for cancer research and a promising candidate for combination therapies. Further investigation into its synergistic interactions with other anti-cancer drugs is warranted to fully realize the therapeutic potential of targeting PIM kinases in solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Facebook [cancer.gov]
- 8. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK [mdpi.com]
- 10. oaepublish.com [oaepublish.com]
- 11. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 12. The Role of PIM Kinases in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PIM Kinases in Oncogenesis and the Therapeutic Potential of AZD1208
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell survival, proliferation, and differentiation.[1] Comprising three isoforms—PIM1, PIM2, and PIM3—this family of proto-oncogenes is frequently overexpressed in a variety of hematological and solid tumors, making them attractive targets for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the role of PIM kinases in oncogenesis, the mechanism of action of the pan-PIM inhibitor AZD1208, and detailed experimental protocols for their study.
PIM Kinases in Oncogenesis
PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[][4] Upon activation by upstream signals such as interleukins and interferons, STAT transcription factors translocate to the nucleus and induce the expression of PIM kinases.[] Unlike many other kinases, PIM kinases are constitutively active upon transcription and their activity is primarily regulated at the level of protein expression and stability.[1]
Once expressed, PIM kinases phosphorylate a wide array of downstream substrates involved in key cellular processes that contribute to the malignant phenotype.[2][5] These substrates include regulators of the cell cycle, apoptosis, and protein translation.[2][6]
Key Downstream Targets and Cellular Functions:
-
Cell Cycle Progression: PIM kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1/Waf1 and p27Kip1.[2] They also activate cell cycle promoters like CDC25A and CDC25C.[2]
-
Inhibition of Apoptosis: A critical function of PIM kinases in cancer is the suppression of apoptosis. They phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated agonist of cell death), preventing it from binding to and inhibiting the anti-apoptotic proteins BCL-XL and BCL-2.[2][7]
-
Promotion of Protein Translation and Cell Growth: PIM kinases contribute to cell growth by phosphorylating components of the mTOR signaling pathway, including 4EBP1 and p70S6K.[8][9] This leads to the activation of cap-dependent mRNA translation and an increase in protein synthesis.[]
-
Regulation of MYC: PIM kinases can phosphorylate and stabilize the MYC oncoprotein, a potent driver of tumorigenesis, thereby enhancing its transcriptional activity.[5]
The aberrant expression of PIM kinases has been documented in a range of cancers, including acute myeloid leukemia (AML), multiple myeloma, prostate cancer, and breast cancer.[2] Their central role in promoting cell survival and proliferation makes them a compelling target for therapeutic intervention.
This compound: A Potent Pan-PIM Kinase Inhibitor
This compound is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of all three PIM kinase isoforms.[8][10] Its ability to target all three family members is significant, as redundancy among the isoforms has been observed.[8]
Mechanism of Action of this compound
By inhibiting the kinase activity of PIM1, PIM2, and PIM3, this compound effectively blocks the phosphorylation of their downstream substrates. This leads to a cascade of anti-cancer effects:
-
Induction of Cell Cycle Arrest: Inhibition of PIM kinases by this compound leads to the accumulation of cell cycle inhibitors and a halt in cell cycle progression, often at the G1/S transition.[10][11]
-
Promotion of Apoptosis: By preventing the inactivating phosphorylation of BAD, this compound allows this pro-apoptotic protein to sequester anti-apoptotic BCL-2 family members, thereby triggering programmed cell death.[8][11]
-
Suppression of Protein Synthesis: this compound treatment results in a dose-dependent reduction in the phosphorylation of mTOR pathway components like 4EBP1 and p70S6K, leading to a decrease in overall protein translation.[8][9]
Preclinical studies have demonstrated the efficacy of this compound in various cancer models, particularly in AML.[8][12] In AML cell lines, sensitivity to this compound has been correlated with high PIM1 expression and activation of STAT5.[8] Furthermore, this compound has shown activity in both Flt3 wild-type and Flt3-ITD mutant AML primary samples.[8] While early clinical trials in AML were initiated, the development of this compound was discontinued due to modest clinical activity as a single agent.[13][14] However, the biological activity observed in these trials suggests that PIM kinase inhibition may hold promise in combination with other therapeutic agents.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| PIM1 | 0.4[8][11] | 0.1[8] | Cell-free enzymatic assay |
| PIM2 | 5.0[8][11] | 1.92[8] | Cell-free enzymatic assay |
| PIM3 | 1.9[8][11] | 0.4[8] | Cell-free enzymatic assay |
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | GI50 (µM) | Key Characteristics |
| EOL-1 | <1 | High PIM1, pSTAT5 |
| KG-1a | <1 | High PIM1, pSTAT5 |
| Kasumi-3 | <1 | |
| MV4-11 | <1 | FLT3-ITD |
| MOLM-16 | <1 | FLT3-ITD |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PIM kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PIM kinase isoforms.
Methodology:
-
Purified human PIM-1, PIM-2, and PIM-3 enzymes are incubated with a peptide substrate, such as a BAD-derived peptide.[8]
-
The kinase reaction is initiated by the addition of ATP (often at a concentration close to the Km for each enzyme) and varying concentrations of the test inhibitor (e.g., this compound).[8]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using [γ-32P]ATP, or non-radioactive methods such as fluorescence polarization or luminescence-based assays that measure the amount of ADP produced.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the effect of a PIM kinase inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).[15]
-
Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
The absorbance or luminescence is read using a microplate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.
Western Blot Analysis of Phosphorylated Substrates
Objective: To confirm target engagement and downstream pathway modulation by a PIM kinase inhibitor in cells.
Methodology:
-
Cancer cells are treated with the inhibitor at various concentrations and for different time points.
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of PIM kinase substrates (e.g., phospho-BAD (Ser112), phospho-4EBP1 (Ser65), phospho-p70S6K (Thr389)).[8][16]
-
Antibodies against the total forms of these proteins are used as loading controls.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a PIM kinase inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., MOLM-16 AML cells).[8]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the PIM kinase inhibitor (e.g., this compound) via an appropriate route of administration (e.g., oral gavage) at a specified dose and schedule.[8] The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to confirm target inhibition in vivo.[17]
Visualizations
PIM Kinase Signaling Pathway
Caption: PIM Kinase Signaling Pathway
This compound Mechanism of Action
Caption: this compound Mechanism of Action
Experimental Workflow for PIM Kinase Inhibitor Evaluation
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facebook [cancer.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ashpublications.org [ashpublications.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Early-Stage Research on AZD1208 in Hematological Malignancies
This technical guide provides a comprehensive overview of the early-stage research and development of this compound, a pan-PIM kinase inhibitor, for the treatment of hematological malignancies. This document details the mechanism of action, preclinical efficacy, and early clinical findings, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows using the DOT language.
Introduction: PIM Kinases and the Advent of this compound
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and drug resistance.[1] These kinases are constitutively active as they lack a regulatory domain and are primarily controlled at the transcriptional level.[1] Overexpression of PIM kinases is a common feature in various hematological malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and multiple myeloma, making them an attractive therapeutic target.[2][3]
This compound is an orally available, potent, and highly selective small-molecule inhibitor of all three PIM kinase isoforms.[3][4] Early research has demonstrated its potential in preclinical models of hematological cancers.[3]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of PIM kinases.[5] By blocking the activity of PIM1, PIM2, and PIM3, this compound disrupts downstream signaling pathways that promote cell survival and proliferation.[3] A key mechanism is the inhibition of the mTOR signaling pathway, evidenced by the reduced phosphorylation of downstream effectors like 4E-BP1 and p70S6K.[6] This leads to a decrease in protein synthesis and ultimately induces cell cycle arrest and apoptosis in sensitive cancer cells.[3][6]
Figure 1: Simplified signaling pathway of this compound action.
Preclinical In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.
Cellular Potency of this compound
The growth inhibitory effects of this compound have been quantified in various AML cell lines, with sensitivity correlating with PIM1 expression and STAT5 activation.[3]
| Cell Line | Cancer Type | GI50 (µM) | Citation |
| MOLM-16 | AML | <1 | [3] |
| KG-1a | AML | <1 | [3] |
| EOL-1 | AML | <1 | [3] |
| MV4-11 | AML | <1 | [3] |
| Kasumi-3 | AML | <1 | [3] |
| OCI-M1 | AML | >10 | [7] |
| OCI-M2 | AML | >10 | [7] |
| KMS-12BM | Multiple Myeloma | 1 | [8] |
GI50: Concentration for 50% of maximal inhibition of cell proliferation.
Effects on Cell Cycle and Apoptosis
In sensitive cell lines such as MOLM-16, this compound induces G1 cell cycle arrest and apoptosis.[3] This is accompanied by a dose-dependent reduction in the phosphorylation of Bcl-2 antagonist of cell death (BAD), 4EBP1, p70S6K, and S6, along with an increase in cleaved caspase 3 and p27.[3]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.
Materials:
-
Hematological cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of complete culture medium.[10] For suspension cells, centrifugation may be required for media changes.[9]
-
Compound Treatment: After overnight incubation, treat the cells with a serial dilution of this compound (e.g., 0-200 µmol/L) for 72 hours.[11] Include a vehicle control (DMSO).
-
MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of growth inhibition against the log concentration of this compound.
Figure 2: Experimental workflow for a cell viability assay.
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in xenograft models of AML.
Tumor Growth Inhibition
This compound demonstrated dose-dependent inhibition of tumor growth in mice bearing MOLM-16 and KG-1a xenografts.[3]
| Xenograft Model | Treatment Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Citation |
| MOLM-16 | 10 | 89 | [3] |
| MOLM-16 | 30 | Slight regression | [3] |
| KG-1a | 30 | 71 | [3] |
Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship
A clear relationship between the plasma concentration of this compound and the inhibition of its target has been established.[3] In MOLM-16 xenografts, a single 30 mg/kg dose of this compound resulted in maximal suppression of BAD phosphorylation for up to 12 hours.[3] The total plasma concentration required for 50% inhibition of pBAD was determined to be 241 ng/mL (0.63 µM).[3]
Experimental Protocol: In Vivo Xenograft Study
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., CB17 SCID)
-
AML cell lines (e.g., MOLM-16)
-
Matrigel
-
This compound formulation for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant 5 x 10^6 MOLM-16 cells mixed with Matrigel into the flank of each mouse.[12]
-
Tumor Growth: Allow tumors to grow to a size of approximately 150-200 mm³.[12]
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle, 10 mg/kg this compound, 30 mg/kg this compound).[12] Administer treatment daily via oral gavage.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = (length × width²) × 0.5).[12]
-
Pharmacodynamic Analysis (Optional): At specified time points after the final dose, harvest tumors to analyze biomarker modulation (e.g., pBAD levels) by immunoblotting or ELISA.[12]
-
Data Analysis: Plot tumor growth curves for each treatment group and calculate the percentage of tumor growth inhibition.
Figure 3: Workflow for an in vivo xenograft study.
Efficacy in Primary Patient Samples
This compound has shown activity in ex vivo colony assays using progenitor cells from AML patients, including those with the Flt3-ITD mutation.[3]
Inhibition of Colony Formation
In primary AML cells from bone marrow aspirates, this compound potently inhibits colony growth in a dose-dependent manner.[3] This demonstrates its activity in a more clinically relevant setting.
Experimental Protocol: Colony Formation Assay
This assay assesses the effect of a compound on the proliferative capacity of hematopoietic progenitors.
Materials:
-
Bone marrow aspirates from AML patients
-
Ficoll-Paque for mononuclear cell isolation
-
MethoCult™ medium
-
This compound stock solution
-
14-day incubation at 37°C, 5% CO₂, and 95% humidity
Procedure:
-
Cell Isolation: Isolate mononuclear cells from bone marrow aspirates.
-
Plating: Dilute the cells in media and add to MethoCult™ medium.[3]
-
Treatment: Add increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) to the cell suspension.[3]
-
Incubation: Plate the mixture and incubate for 14 days.[3]
-
Colony Enumeration: Count the number of colonies using a light microscope.[3]
-
Data Analysis: Determine the dose-dependent inhibition of colony growth.
Early-Stage Clinical Trials
This compound has been evaluated in Phase I clinical trials for both solid tumors and hematological malignancies.[5]
Phase I Study in AML
A dose-escalation study was conducted in patients with recurrent or refractory AML.[5]
| Parameter | Finding | Citation |
| Patients Treated | 32 | [5] |
| Dose Range | 120-900 mg | [5] |
| Maximum Tolerated Dose (MTD) | Not confirmed, not tolerated at 900 mg | [5] |
| Dose-Limiting Toxicities (DLTs) | Rash, fatigue, vomiting | [5] |
| Most Common Adverse Events | Nausea (37.5%), diarrhea (21.9%), vomiting (18.8%), fatigue (18.8%) | [13] |
| Clinical Responses | No complete or partial responses | [5] |
| Pharmacodynamic (PD) Effects | Reductions in peripheral blasts in 5 patients; >50% reduction in pBAD in 14 of 20 patients | [13] |
Despite showing biological activity, this compound did not demonstrate single-agent clinical efficacy in this study.[5] The development for AML was subsequently discontinued.[13][14]
Mechanisms of Resistance
Intrinsic resistance to PIM kinase inhibitors is a potential challenge. One identified mechanism involves the feedback activation of the mTOR pathway mediated by p38α (MAPK14).[7] PIM inhibition can lead to an increase in reactive oxygen species (ROS), which in turn activates p38α and downstream AKT/mTOR signaling, thereby circumventing the effects of this compound.[7] Preclinical studies have shown that combining this compound with a p38α inhibitor can sensitize resistant cell lines to treatment.[7]
Figure 4: p38α-mediated resistance to this compound.
Conclusion
Early-stage research on this compound has established it as a potent and selective pan-PIM kinase inhibitor with significant preclinical activity in models of hematological malignancies, particularly AML. The mechanism of action involves the disruption of key pro-survival signaling pathways, leading to cell cycle arrest and apoptosis. While preclinical data were promising, single-agent this compound did not demonstrate clinical efficacy in a Phase I trial for AML. Understanding mechanisms of resistance, such as the p38α-mediated feedback loop, may open avenues for future development of PIM kinase inhibitors in combination therapies for hematological cancers.[5][7]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Pim kinases in hematological malignancies: where are we now and where are we going? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. oncotarget.com [oncotarget.com]
- 8. ashpublications.org [ashpublications.org]
- 9. broadpharm.com [broadpharm.com]
- 10. This compound | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 11. oaepublish.com [oaepublish.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: AZD1208 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro efficacy of AZD1208, a potent pan-Pim kinase inhibitor, on the viability of cancer cell lines. The methodologies outlined are based on established research and are intended to guide researchers in setting up robust and reproducible experiments.
Introduction
This compound is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2]. Pim kinases are serine/threonine kinases that are downstream effectors in many cytokine and growth factor signaling pathways. Their upregulation is observed in various malignancies, including acute myeloid leukemia (AML) and solid tumors[2][3]. This compound has been shown to induce cell cycle arrest and apoptosis in sensitive cell lines, making it a compound of interest in oncology research[1][4]. The protocols below describe common in vitro assays to quantify the cytotoxic and cytostatic effects of this compound.
Mechanism of Action: Signaling Pathway
This compound inhibits Pim kinases, which play a crucial role in cell survival and proliferation by phosphorylating various downstream targets. A key pathway affected is the mTOR signaling cascade. Inhibition of Pim kinases by this compound leads to a dose-dependent reduction in the phosphorylation of key proteins such as 4E-BP1, p70S6K, S6 ribosomal protein, and the pro-apoptotic protein BAD[1][2]. This disruption of the signaling cascade ultimately leads to the inhibition of protein synthesis, cell cycle arrest, and apoptosis[1][2].
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against Pim kinases and its growth inhibitory effects on various cancer cell lines.
| Parameter | Target/Cell Line | IC50/GI50 Value | Notes |
| IC50 | Pim-1 (enzymatic) | 0.4 nM | ATP-competitive inhibition[2]. |
| Pim-2 (enzymatic) | 5.0 nM | ATP-competitive inhibition[2]. | |
| Pim-3 (enzymatic) | 1.9 nM | ATP-competitive inhibition[2]. | |
| GI50 | MOLM-16 (AML) | <1 µM | Sensitivity correlates with high Pim-1 expression[2]. |
| KG-1a (AML) | <1 µM | Sensitivity correlates with high Pim-1 expression[2]. | |
| MV4-11 (AML) | <1 µM | FLT3-ITD mutated cell line[5]. | |
| EOL-1 (AML) | <1 µM | ||
| Kasumi-3 (AML) | <1 µM | ||
| 93T449 (Liposarcoma) | ~20 µM | Cytostatic/cytotoxic effect observed[6]. |
Experimental Protocols
Protocol 1: Short-Term Cell Viability (Metabolic Assay)
This protocol is designed to assess the effect of this compound on cell viability over a 72-hour period using a metabolic assay such as CellTiter-Blue® or MTT.
Materials:
-
Cancer cell line of interest (e.g., MOLM-16 for suspension, 93T449 for adherent)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% L-glutamine)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates (black for fluorescence, clear for absorbance)
-
CellTiter-Blue® Reagent (Promega) or MTT Reagent (5 mg/mL in PBS)
-
Solubilization buffer (for MTT assay: e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., MOLM-16), seed at a density of 20,000 cells per well in 90 µL of complete medium[4].
-
For adherent cells, seed at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 10 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
For CellTiter-Blue®: Add 20 µL of the reagent to each well. Incubate for 1-4 hours at 37°C. Measure fluorescence (560Ex/590Em).
-
For MTT: Add 20 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until formazan crystals form. Carefully remove the medium and add 100 µL of solubilization buffer. Incubate for another 1-2 hours at 37°C with gentle shaking to dissolve the crystals. Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability data against the log concentration of this compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Caption: Short-term cell viability assay workflow.
Protocol 2: Long-Term Cell Viability (Colony Formation Assay)
This assay assesses the ability of single cells to proliferate and form colonies over a longer period (10-14 days) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Coomassie blue staining solution (0.1% Coomassie blue, 50% methanol, 10% acetic acid)
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation. Incubate for 24-48 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, and 5 µM) or a vehicle control[7].
-
Replace the medium containing the compound every 3 days to ensure consistent drug exposure.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Colony Staining:
-
Carefully wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10-15 minutes.
-
Remove the methanol and add the Coomassie blue staining solution. Incubate for 20-30 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions such as cell seeding density, compound concentrations, and incubation times for their specific cell lines and experimental goals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK [mdpi.com]
- 7. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of AZD1208 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 is a potent and selective, orally bioavailable small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2][3] The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors, including acute myeloid leukemia (AML), prostate cancer, and breast cancer.[2][4][5] These kinases play a crucial role in regulating cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets involved in key signaling pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways.[4][6][7] Inhibition of PIM kinases by this compound has been shown to induce cell cycle arrest and apoptosis in sensitive cancer cell lines, making it a promising therapeutic agent.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
PIM Kinase Signaling Pathway and Inhibition by this compound
The PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways.[3] They are often transcriptionally regulated by the JAK/STAT pathway.[4] Once expressed, PIM kinases phosphorylate a wide range of substrates that promote cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein BAD (leading to its inactivation), the cell cycle inhibitor p27 (promoting its degradation), and components of the mTOR signaling pathway like 4EBP1 and p70S6K, which are involved in protein translation.[2] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of all three PIM isoforms and thereby preventing the phosphorylation of these downstream targets.
This compound IC50 Data in Cancer Cell Lines
The IC50 and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values of this compound have been determined in a variety of cancer cell lines. The sensitivity to this compound can vary significantly between different cell lines and cancer types.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |
| Hematological Malignancies | |||
| EOL-1 | Acute Myeloid Leukemia | < 1 | |
| KG-1a | Acute Myeloid Leukemia | < 1 | |
| Kasumi-3 | Acute Myeloid Leukemia | < 1 | |
| MV4-11 | Acute Myeloid Leukemia | < 1 | |
| MOLM-16 | Acute Myeloid Leukemia | < 1 | |
| OCI-AML3 | Acute Myeloid Leukemia | > 1 | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Sensitive | [8] |
| OCI-M1 | Acute Myeloid Leukemia | > 10 | [9] |
| OCI-M2 | Acute Myeloid Leukemia | > 10 | [9] |
| KMS-11 | Multiple Myeloma | 0.67 | [10] |
| Ramos | Burkitt's Lymphoma | Growth Inhibition at 10 µM | [11] |
| Solid Tumors | |||
| SNU-484 | Gastric Cancer | Sensitive | [3] |
| SNU-638 | Gastric Cancer | Sensitive | [3] |
| SNU-719 | Gastric Cancer | Sensitive | [3] |
| SNU-601 | Gastric Cancer | Resistant | [3] |
| N87 | Gastric Cancer | ~40% inhibition at 10 µM | [3] |
| MKN45 | Gastric Cancer | ~40% inhibition at 10 µM | [3] |
| PC9 | Non-Small Cell Lung Cancer | Moderately Synergistic with Osimertinib | [12] |
| H1975 | Non-Small Cell Lung Cancer | Moderately Synergistic with Osimertinib | [12] |
| SK-N-AS | Neuroblastoma | 43.1 | [13] |
| SK-N-BE(2) | Neuroblastoma | 47.1 | [13] |
| COA6 (PDX) | Neuroblastoma | 56.5 | [13] |
| COA129 (PDX) | Neuroblastoma | 31.7 | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive | [14] |
| SUM149 | Triple-Negative Breast Cancer | Sensitive | [14] |
| SUM159 | Triple-Negative Breast Cancer | Resistant | [14] |
| Myc-CaP | Prostate Cancer | Decreased colony formation at ≥ 0.3 µM | [15] |
Experimental Workflow for IC50 Determination
A typical workflow for determining the IC50 of this compound involves several key steps, from initial cell culture to data analysis.
Detailed Experimental Protocols
Cell Viability Assay using MTT
This protocol is adapted for determining the cytotoxic effects of this compound. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[1][4][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down or by using a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Cell Viability Assay using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence measurements.
-
-
Drug Treatment:
-
Follow the same drug treatment protocol as for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
After the 48-72 hour incubation with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate and plot the data as described for the MTT assay to determine the IC50 value.
-
Colony Formation Assay
The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[7][8] It assesses the long-term effects of a drug on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for an extended period, typically 7-14 days. The medium containing the drug should be replaced every 2-3 days.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the vehicle-treated control group.
-
The IC50 can be determined by plotting the surviving fraction against the drug concentration.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for determining the IC50 of this compound in various cancer cell lines. The choice of assay may depend on the specific research question and the characteristics of the cell lines being studied. Consistent experimental execution and appropriate data analysis are crucial for obtaining reliable and reproducible IC50 values, which are essential for the preclinical evaluation of this promising PIM kinase inhibitor.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. oncotarget.com [oncotarget.com]
- 10. [PDF] Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oaepublish.com [oaepublish.com]
- 13. Inhibition of PIM kinases promotes neuroblastoma cell differentiation to a neuronal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Note & Protocol: Western Blot for Phospho-BAD (Ser112) Following AZD1208 Treatment
Audience: Researchers, scientists, and drug development professionals.
Application: This document provides a detailed protocol for detecting the phosphorylation status of the pro-apoptotic protein BAD at serine 112 (p-BAD Ser112) in cell lysates following treatment with AZD1208, a pan-PIM kinase inhibitor. This assay is crucial for assessing the pharmacodynamic activity of this compound and confirming its mechanism of action in relevant cell models.
Introduction: The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors.[1][2] PIM kinases promote cell survival and proliferation by phosphorylating several downstream targets, including the pro-apoptotic BCL-2 family member, BAD.[3] Phosphorylation of BAD, primarily at Ser112, by PIM kinases inhibits its apoptotic function by promoting its sequestration by 14-3-3 proteins and preventing its interaction with anti-apoptotic proteins like BCL-XL.[3][4][5]
This compound is a potent, orally available small-molecule inhibitor of all three PIM kinase isoforms.[6][7] By inhibiting PIM kinase activity, this compound is expected to decrease the phosphorylation of BAD, thereby restoring its pro-apoptotic function.[6][8] Monitoring the levels of p-BAD (Ser112) via Western blot is a reliable method to demonstrate the on-target effect of this compound in preclinical models.[7][8]
Signaling Pathway: PIM Kinase Inhibition by this compound
The following diagram illustrates the signaling pathway from PIM kinase to BAD and the inhibitory action of this compound.
Caption: PIM kinase phosphorylates BAD, inhibiting apoptosis. This compound blocks this process.
Experimental Protocol
This protocol is optimized for cultured cells, such as the acute myeloid leukemia (AML) cell lines MOLM-16 or KG-1a, where this compound has shown activity against p-BAD.[8]
Materials and Reagents
-
Cell Lines: MOLM-16 (FLT3-WT), KG-1a (FLT3-WT), or other appropriate cell line.
-
Compound: this compound (Selleck Chemicals or equivalent), dissolved in DMSO to create a 10 mM stock solution.
-
Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[9]
-
Inhibitor Cocktails (add fresh to lysis buffer before use):
-
Protease Inhibitor Cocktail (e.g., Roche cOmplete™).
-
Phosphatase Inhibitor Cocktail (e.g., 1 mM NaF, 1 mM Na₃VO₄).
-
-
Sample Buffer: 4x Laemmli sample buffer (e.g., Bio-Rad).
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.[10]
-
-
Antibodies:
-
Primary: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG.
-
-
Protein Assay: BCA Protein Assay Kit.
-
Western Blotting Equipment: SDS-PAGE gels, electrophoresis and transfer systems, PVDF or nitrocellulose membranes, chemiluminescent substrate (ECL).
Step-by-Step Methodology
2.1. Cell Culture and Treatment
-
Culture cells to a density of approximately 0.5 - 1.0 x 10⁶ cells/mL.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).[7][8]
-
Incubate for the desired time period (e.g., 6, 24, 48 hours). A 24-hour treatment is often sufficient to observe a significant decrease in p-BAD.[8][11]
2.2. Lysate Preparation
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold RIPA Lysis Buffer containing freshly added protease and phosphatase inhibitors. Use approximately 100 µL of buffer per 1-2 x 10⁶ cells.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer’s instructions.
-
Normalize the concentration of all samples with lysis buffer.
2.4. SDS-PAGE and Protein Transfer
-
Add 4x Laemmli sample buffer to 20-40 µg of protein from each sample.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load samples onto a 12% or 4-20% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
2.5. Immunoblotting
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10][12]
-
Incubate the membrane with the primary antibody against p-BAD (Ser112), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, typically 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature. (Typically 1:2000 to 1:5000 dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
2.6. Detection and Analysis
-
Prepare the chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed for total BAD or a loading control like GAPDH or β-actin.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-BAD to total BAD for each sample and normalize to the vehicle control.
Experimental Workflow
Caption: Step-by-step workflow for p-BAD Western blot analysis after this compound treatment.
Data Presentation: Expected Results
Treatment of sensitive cell lines with this compound is expected to cause a dose- and time-dependent decrease in the phosphorylation of BAD at Ser112.
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Change in p-BAD (Ser112) Level | Reference |
| KG-1a | This compound | 3 | 24 | Decrease relative to total BAD | [8] |
| MOLM-16 | This compound | 3 | 24 | Decrease relative to total BAD | [8] |
| MOLM-16 | This compound | 1 | 3, 24 | Decrease observed at both time points | [7] |
| MOLM-16 Xenograft | This compound | 30 mg/kg | 2, 6, 12 | Strong suppression vs. vehicle control | [7] |
Troubleshooting Tips
-
No/Weak p-BAD Signal:
-
High Background:
-
Use 5% BSA for blocking and antibody dilutions; milk contains phosphoproteins (casein) that can increase background.[12]
-
Ensure thorough washing steps with TBST. Do not use PBS-based buffers, as the phosphate can interfere with antibody binding.[13]
-
Optimize primary and secondary antibody concentrations.
-
-
Inconsistent Results:
References
- 1. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL | MRC PPU [ppu.mrc.ac.uk]
- 4. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Establishing an AZD1208-Resistant Cell Line Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of cancer cell lines resistant to the pan-PIM kinase inhibitor, AZD1208.
Introduction
This compound is a potent and selective, orally available small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3) with IC50 values of 0.4 nM, 5.0 nM, and 1.9 nM, respectively.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy.[3][4] this compound has demonstrated efficacy in preclinical models of various hematological malignancies and solid tumors, primarily by inducing cell cycle arrest and apoptosis.[1][4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. This document outlines the protocols to generate and characterize this compound-resistant cancer cell line models, which are invaluable tools for investigating resistance mechanisms and developing novel therapeutic strategies to overcome them.
Principle of Resistance Development
The primary method for establishing a drug-resistant cell line in vitro involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug.[5][6] This process selects for a subpopulation of cells that can survive and proliferate in the presence of the drug. The underlying mechanisms of resistance to this compound can be multifaceted, including but not limited to:
-
Feedback activation of alternative survival pathways: Inhibition of PIM kinases can lead to the compensatory activation of other pro-survival signaling cascades, such as the PI3K/AKT/mTOR pathway.[7]
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in the drug target: Mutations in the PIM kinases could potentially reduce the binding affinity of this compound.
-
Activation of DNA damage repair pathways: PIM inhibition can induce DNA damage, and enhanced DNA repair mechanisms may contribute to cell survival and resistance.[8][9]
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Line
This protocol describes the generation of an this compound-resistant cell line using a stepwise dose-escalation method.[6][10]
Materials:
-
Parental cancer cell line of interest (e.g., MOLM-16 for AML, SNU-601 for gastric cancer)[4][8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder form, to be dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T25, T75)
-
96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for 72 hours.[11]
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a T25 flask with complete medium containing this compound at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).[12]
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
When the cells reach 80-90% confluency and exhibit a stable growth rate, passage them.
-
-
Stepwise Dose Escalation:
-
Gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.
-
At each new concentration, the cells may initially show signs of stress and reduced proliferation. Allow the cells to adapt and recover a stable growth rate before the next dose escalation. This can take several passages.
-
If significant cell death occurs (>50%), reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[12]
-
-
Maintenance and Characterization of the Resistant Cell Line:
-
Continue the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
The established resistant cell line (e.g., MOLM-16/AZD-R) should be continuously maintained in the medium containing the final concentration of this compound.
-
Periodically assess the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.
-
Cryopreserve cell stocks at different stages of resistance development.
-
Workflow for Generating this compound-Resistant Cell Line
Caption: Workflow for establishing an this compound-resistant cell line.
Protocol 2: Characterization of the this compound-Resistant Phenotype
A. Cell Viability Assay
Purpose: To quantify the degree of resistance by comparing the IC50 values of the parental and resistant cell lines.
Procedure:
-
Seed both parental and resistant cells in 96-well plates as described in Protocol 1.
-
Treat the cells with a range of this compound concentrations. It is important to use a wider concentration range for the resistant cells.
-
After 72 hours of incubation, perform an MTT or a similar viability assay.
-
Calculate the IC50 values for both cell lines and determine the Resistance Index (RI) using the following formula:
-
RI = IC50 (Resistant Line) / IC50 (Parental Line)[12]
-
B. Western Blot Analysis
Purpose: To investigate alterations in key signaling pathways.
Procedure:
-
Culture parental and resistant cells with and without this compound treatment for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PIM kinase and resistance-associated pathways, including:
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
C. Apoptosis Assay
Purpose: To assess the differential induction of apoptosis between parental and resistant cells upon this compound treatment.
Procedure:
-
Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| Example 1: MOLM-16 | 0.5 | 5.0 | 10 |
| Example 2: SNU-601 | 2.0 | 25.0 | 12.5 |
Table 2: Summary of Western Blot Analysis Findings
| Protein | Parental Cells (with this compound) | Resistant Cells (with this compound) | Implication |
| p-BAD (Ser112) | Decreased | No significant change | Inactivation of apoptotic pathway in resistant cells |
| p-4EBP1 (Ser65) | Decreased | Maintained or slightly decreased | Sustained protein translation in resistant cells |
| p-AKT (Ser473) | No change | Increased | Activation of a bypass survival pathway[7] |
| γH2AX | Increased | Markedly Increased | Higher levels of DNA damage and potential activation of repair mechanisms in resistant cells |
Signaling Pathways and Resistance Mechanisms
This compound Mechanism of Action and Resistance Pathways
This compound exerts its anti-cancer effects by inhibiting PIM kinases, which leads to decreased phosphorylation of downstream targets involved in cell survival and proliferation, such as BAD and 4EBP1.[1][4] Resistance can emerge through various mechanisms, including the feedback activation of the PI3K/AKT/mTOR pathway, which can sustain pro-survival signals despite PIM kinase inhibition.[7]
Caption: this compound signaling and a potential resistance mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for AZD1208 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting xenograft studies using the pan-Pim kinase inhibitor, AZD1208. The information is intended for researchers and scientists in the field of oncology and drug development.
Introduction
This compound is a potent and selective, orally available small-molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2][3]. Pim kinases are serine/threonine kinases that play a crucial role in cell proliferation, survival, and apoptosis downstream of several cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways[][5][6][7][8]. Upregulation of Pim kinases is observed in various hematological malignancies and solid tumors, making them an attractive therapeutic target[1][2][]. This compound has demonstrated efficacy in preclinical xenograft models of acute myeloid leukemia (AML), gastric cancer, and prostate cancer by inhibiting tumor growth and inducing apoptosis[1][9][10].
Mechanism of Action
This compound exercises its anti-tumor effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3 with high potency (IC50 values of 0.4 nM, 5.0 nM, and 1.9 nM, respectively)[3][11]. This inhibition leads to a reduction in the phosphorylation of downstream substrates involved in cell cycle progression, protein translation, and cell survival. Key downstream targets include BAD, 4E-BP1, p70S6K, and S6[1][12]. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis[1][3].
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound. Growth factors and cytokines activate the JAK/STAT and PI3K/AKT pathways, leading to the transcription of Pim kinases. Pim kinases then phosphorylate downstream targets to promote cell proliferation and survival. This compound directly inhibits Pim kinases, thereby blocking these downstream effects.
Experimental Design for this compound Xenograft Models
A well-designed xenograft study is crucial for evaluating the in vivo efficacy of this compound. The following protocol provides a general framework that can be adapted to specific cancer models.
Experimental Workflow
Detailed Protocols
Cell Line Selection and Culture
-
Cell Lines: Select appropriate human cancer cell lines with known Pim kinase expression and sensitivity to this compound. Examples include MOLM-16 (AML), KG-1a (AML), and SNU-638 (gastric cancer)[1][9].
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
Animal Model
-
Species and Strain: Use immunodeficient mice, such as female CB17 SCID mice (5-6 weeks old), to prevent rejection of human tumor xenografts[1].
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free environment with access to food and water ad libitum. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Cell Preparation: Harvest cultured cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with Matrigel can enhance tumor take-rate and growth[1].
-
Injection: Subcutaneously inject 5 x 10^6 to 7 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse[1][9].
Tumor Growth and Randomization
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., ~150-200 mm³), randomly assign mice to treatment and control groups (n=5-10 mice per group)[1][9].
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Dosing: Administer this compound daily by oral gavage at doses ranging from 10 mg/kg to 45 mg/kg[1][9][10]. The control group should receive the vehicle only.
-
Duration: Continue treatment for a specified period, typically 2-3 weeks[1][10].
Efficacy Endpoints and Monitoring
-
Tumor Growth: Continue to measure tumor volume and body weight 2-3 times per week.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Clinical Observations: Monitor mice daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
Pharmacodynamic (PD) and Biomarker Analysis
-
Sample Collection: At the end of the study, or at specified time points, collect tumor tissue and blood samples.
-
Analysis: Analyze tumor tissues for the phosphorylation status of Pim kinase substrates (e.g., p-BAD, p-4EBP1, p-p70S6K) by Western blotting or immunohistochemistry to confirm target engagement[1].
Data Presentation
The following tables summarize quantitative data from representative this compound xenograft studies.
Table 1: In Vivo Efficacy of this compound in an AML Xenograft Model (MOLM-16)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral Gavage | Daily for 2 weeks | 0 | [1] |
| This compound | 10 | Oral Gavage | Daily for 2 weeks | 89 | [1] |
| This compound | 30 | Oral Gavage | Daily for 2 weeks | >100 (slight regression) | [1] |
Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model (SNU-638)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Volume Doubling Time (days) | Reference |
| Vehicle Control | - | Oral Gavage | Daily | 17 | [9][13] |
| This compound | 45 | Oral Gavage | Daily | 31 | [9][13] |
Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model (c-MYC/Pim1)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral Gavage | Daily for 3 weeks | 0 | [10] |
| This compound | 30 | Oral Gavage | Daily for 3 weeks | Statistically Significant | [10] |
| This compound | 45 | Oral Gavage | Daily for 3 weeks | 54.3 ± 39 | [10] |
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The protocols and data presented here provide a valuable resource for researchers designing and interpreting in vivo studies with this pan-Pim kinase inhibitor. Careful consideration of the experimental design, including cell line selection, dosing regimen, and endpoint analysis, is critical for obtaining robust and reproducible results.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 8. mdpi.com [mdpi.com]
- 9. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM Kinase Inhibitor this compound for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
Application Notes and Protocols: Assessing AZD1208 Efficacy Using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a colony formation assay to evaluate the efficacy of AZD1208, a potent and selective pan-Pim kinase inhibitor. This document outlines the scientific background, experimental procedures, data analysis, and expected outcomes.
Introduction to this compound and the PIM Kinase Pathway
This compound is an orally available small molecule that acts as an ATP-competitive inhibitor of all three isoforms of the PIM serine/threonine kinase family: PIM1, PIM2, and PIM3.[1][2][3] PIM kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are often upregulated in a range of hematological and solid tumors.[1][][5][6] These kinases play a significant role in promoting cell proliferation, survival, and cell cycle progression by phosphorylating multiple downstream substrates.[][6][7] By inhibiting PIM kinases, this compound can induce cell cycle arrest and apoptosis, making it a promising agent for cancer therapy.[2][3][8] The colony formation assay is a robust in vitro method to assess the long-term proliferative potential of single cells and their ability to form colonies, providing a reliable measure of cytotoxic and cytostatic effects of therapeutic agents like this compound.[9][10]
PIM Kinase Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of PIM kinases in cell signaling and the mechanism of action for this compound.
Caption: PIM Kinase Signaling Pathway and this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound Against PIM Kinases [3]
| PIM Isoform | IC₅₀ (nM) | Kᵢ (nM) |
| PIM1 | 0.4 | 0.1 |
| PIM2 | 5.0 | 1.92 |
| PIM3 | 1.9 | 0.4 |
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines [3]
| Cell Line | GI₅₀ (µM) |
| EOL-1 | <1 |
| KG-1a | <1 |
| Kasumi-3 | <1 |
| MV4-11 | <1 |
| MOLM-16 | <1 |
Table 3: In Vivo Efficacy of this compound in a MOLM-16 Xenograft Model [3]
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (10 mg/kg) | 89 |
| This compound (30 mg/kg) | Slight Regression |
Experimental Protocol: Colony Formation Assay
This protocol is designed to assess the long-term impact of this compound on the clonogenic survival of cancer cells.
Materials
-
Cancer cell line of interest (e.g., MOLM-16 for AML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Sterile, deionized water
Experimental Workflow
Caption: Workflow for the Colony Formation Assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested concentration range for initial experiments is 0.1 µM to 3 µM.[3]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
-
Colony Formation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days.[11] The incubation period will vary depending on the doubling time of the cell line.
-
Monitor the plates every 2-3 days to observe colony formation in the control wells. The assay should be terminated when colonies in the control wells are visible and consist of at least 50 cells.[10]
-
-
Fixation and Staining:
-
Gently wash the wells twice with PBS to remove the medium.
-
Fix the colonies by adding 1 mL of 100% cold methanol to each well and incubating for 10-15 minutes at room temperature.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry completely.
-
Data Analysis
-
Colony Counting:
-
Calculations:
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the control group.
-
PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
-
Surviving Fraction (SF): This is the fraction of cells that survive and form colonies after treatment with this compound, normalized to the plating efficiency.[10]
-
SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))
-
-
-
Data Presentation:
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Expected Results
Treatment with this compound is expected to result in a dose-dependent decrease in the number and size of colonies compared to the vehicle-treated control group. This inhibition of colony formation reflects the cytostatic and/or cytotoxic effects of this compound on the cancer cells. The dose-response curve can be used to determine the IC₅₀ value for colony formation, which is the concentration of this compound that inhibits colony formation by 50%. In primary AML cells, this compound has been shown to potently inhibit colony growth.[3][8][13]
Troubleshooting
-
Low Plating Efficiency: Optimize the seeding density. Ensure cells are healthy and in the exponential growth phase before seeding.
-
Merged Colonies: Reduce the initial seeding density or shorten the incubation time.
-
High Background Staining: Ensure thorough washing after crystal violet staining.
-
Inconsistent Results: Maintain consistency in cell handling, seeding, and treatment procedures. Perform experiments in triplicate to ensure reproducibility.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 8. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by AZD1208
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family: PIM1, PIM2, and PIM3.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[2][3] Upregulation of PIM kinases is observed in various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy.[2][4] this compound has been shown to induce cell cycle arrest, primarily at the G1/S transition, and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2]
These application notes provide a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Data Presentation
Treatment of the human acute myeloid leukemia (AML) cell line MOLM-16 with this compound leads to a significant arrest in the G0/G1 phase of the cell cycle and an increase in the sub-G1 population, indicative of apoptosis.[3]
Table 1: Effect of this compound on Cell Cycle Distribution in MOLM-16 Cells
| Treatment | G0/G1 (%) | S (%) | G2/M (%) | Sub-G1 (%) |
| Control (DMSO) | 54.9 | Not Reported | Not Reported | 14.7 |
| 1 µM this compound (72h) | 85.7 | Not Reported | Not Reported | 48.3 |
Data extracted from Keeton et al., Blood, 2014.[3]
Signaling Pathway
PIM kinases, downstream effectors of many cytokine and growth factor signaling pathways, regulate cell cycle progression and survival through the phosphorylation of several key substrates.[1] this compound, by inhibiting PIM kinases, prevents the phosphorylation of these substrates, leading to cell cycle arrest and apoptosis. Key downstream targets include the cell cycle inhibitor p27 and components of the mTOR signaling pathway, such as 4EBP1.[2]
Experimental Workflow
The following diagram outlines the key steps for analyzing cell cycle arrest induced by this compound using flow cytometry.
Experimental Protocols
Materials
-
Cell Line: MOLM-16 (or other suitable cancer cell line)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA: (for adherent cells)
-
Fixation Solution: Ice-cold 70% Ethanol
-
Staining Solution:
-
Propidium Iodide (PI): 50 µg/mL in PBS
-
RNase A: 100 µg/mL in PBS
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Centrifuge
-
Flow cytometer
-
Vortex mixer
-
FACS tubes (12x75 mm polystyrene or polypropylene)
-
Ice bucket
-
Protocol for Cell Cycle Analysis
-
Cell Seeding and Culture:
-
Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in the cell culture medium from a stock solution (e.g., 10 mM in DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) and a vehicle control (DMSO) for the specified duration (e.g., 72 hours).
-
-
Cell Harvesting:
-
For suspension cells (like MOLM-16), transfer the cell suspension to centrifuge tubes.
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then collect in a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[5]
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. Samples can be stored at -20°C for several weeks at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.[2] The inclusion of RNase A is crucial to ensure that only DNA is stained.[3]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 single-cell events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.
-
Measure the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).[5]
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content (PI fluorescence).
-
The software will model the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase and in the sub-G1 population (indicative of apoptotic cells with fragmented DNA).
-
Conclusion
This document provides a comprehensive guide for utilizing flow cytometry to analyze the effects of the PIM kinase inhibitor this compound on the cell cycle. The provided protocols and background information are intended to assist researchers in the design and execution of experiments to investigate the anti-proliferative effects of this and similar compounds.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Preparation of AZD1208 for Cell Culture
Introduction
AZD1208 is a potent and orally bioavailable pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3 with high selectivity.[1][2] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis.[3][4] Overexpression of Pim kinases is associated with various hematological malignancies and solid tumors, making this compound a valuable tool for cancer research.[5] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization, storage, and use of this compound in a research laboratory setting.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 379.48 g/mol | [6][7][8] |
| Molecular Formula | C₂₁H₂₁N₃O₂S | [1][2][7][9] |
| CAS Number | 1204144-28-4 | [1][2][7] |
| Appearance | Powder | [3] |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility (DMSO) | ≥ 10 mM.[1] Soluble to 20 mM (7.59 mg/mL) with gentle warming.[2][10] Up to 75 mg/mL (197.63 mM).[6] | |
| Solubility (Water) | Insoluble | [1][6] |
| Solubility (Ethanol) | Insoluble | [1][6] |
Mechanism of Action: PIM Kinase Inhibition
This compound exerts its biological effects by inhibiting all three isoforms of the PIM kinase family. PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, including JAK/STAT. By phosphorylating target proteins such as BAD, 4EBP1, and p70S6K, PIM kinases promote cell survival and proliferation. This compound blocks these phosphorylation events, leading to the induction of cell cycle arrest and apoptosis.[6][10]
Caption: this compound inhibits PIM kinases, blocking downstream pro-survival pathways.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium (e.g., RPMI, DMEM)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution in DMSO, a commonly used concentration for cell culture experiments.
Caption: Workflow for the preparation and storage of this compound stock solution.
Step-by-Step Procedure:
-
Calculation: Use the molecular weight (MW = 379.48 g/mol ) to determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 x 10⁻³ mol/L x 1 x 10⁻³ L x 379.48 g/mol x 1000 mg/g = 3.795 mg
-
-
Weighing: Carefully weigh 3.795 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.[6][10] Use fresh, high-quality DMSO to avoid moisture, which can reduce solubility.[6]
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube at 37°C for 5-10 minutes and/or sonicate briefly to aid dissolution.[1][10] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[11]
Storage and Stability
Proper storage is essential to maintain the activity of the this compound inhibitor.
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | [3][9] |
| 4°C | Up to 2 years | [3][9] | |
| Stock Solution (in DMSO) | -20°C | Several months to 1 year | [1][11] |
| -80°C | Up to 2 years | [3][11] |
Note: For long-term storage of the stock solution, -80°C is recommended.[3][11] Avoid repeated freeze-thaw cycles as this can degrade the compound.
Protocol for Preparing Working Solutions
The stock solution must be diluted to a final working concentration in cell culture medium immediately before use.
-
Determine Final Concentration: Decide on the final concentration of this compound needed for your experiment (e.g., 1 µM).
-
Serial Dilution (Recommended): To avoid precipitation and ensure homogeneity, perform a serial dilution. First, dilute the 10 mM DMSO stock solution into a small volume of complete cell culture medium to create an intermediate dilution. For example, add 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plate wells to achieve the final desired concentration. For example, add 100 µL of the 10 µM intermediate solution to 900 µL of cell suspension in a well to get a final concentration of 1 µM.
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the wells treated with this compound. For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. GSRS [precision.fda.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. This compound | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AZD1208 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of AZD1208, a potent and selective pan-PIM kinase inhibitor. The information presented here, including recommended concentrations, detailed experimental protocols, and pathway diagrams, is intended to facilitate the design and execution of robust preclinical studies.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are a family of serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, such as the JAK/STAT pathway.[1][3] Upregulation of PIM kinases is observed in various hematological malignancies and solid tumors, where they play a crucial role in promoting cell proliferation, survival, and cell cycle progression.[2] this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress PIM kinases.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cellular effects of this compound across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against PIM Kinases
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| PIM1 | Enzymatic | 0.4 | 0.1 |
| PIM2 | Enzymatic | 5.0 | 1.92 |
| PIM3 | Enzymatic | 1.9 | 0.4 |
Data compiled from multiple preclinical studies.[2]
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effects |
| MOLM-16 | Acute Myeloid Leukemia (AML) | Proliferation | GI50 < 1 µM | Cell cycle arrest, apoptosis, decreased phosphorylation of 4EBP1, p70S6K, and S6.[2] |
| KG-1a | Acute Myeloid Leukemia (AML) | Proliferation | GI50 < 1 µM | Growth inhibition.[2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Proliferation | GI50 < 1 µM | Growth inhibition.[2] |
| EOL-1 | Acute Myeloid Leukemia (AML) | Proliferation | GI50 < 1 µM | Growth inhibition.[2] |
| Kasumi-3 | Acute Myeloid Leukemia (AML) | Proliferation | GI50 < 1 µM | Growth inhibition.[2] |
| N87 | Gastric Cancer | Proliferation (MTT) | ~10 µM | ~40% proliferation suppression. |
| MKN45 | Gastric Cancer | Proliferation (MTT) | ~10 µM | ~40% proliferation suppression. |
| SNU-638 | Gastric Cancer | Colony Formation | 0.1 - 5 µM | Dose-dependent reduction in colony formation. |
| 93T449 | Liposarcoma | Cell Growth | 20 µM | Reduced cell survival.[4] |
| SW872 | Liposarcoma | Cell Growth | 20 µM | Reduced cell survival.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PIM kinase signaling pathway, the mechanism of action of this compound, and a general workflow for in vitro experiments.
PIM Kinase Signaling Pathway
Mechanism of Action of this compound
References
Using MOLM-16 Cells to Study AZD1208 Sensitivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing the MOLM-16 acute myeloid leukemia (AML) cell line to investigate the efficacy and mechanism of action of AZD1208, a potent pan-Pim kinase inhibitor. MOLM-16 cells, known for their high Pim-1 expression and sensitivity to Pim kinase inhibition, serve as an excellent model system for such studies.[1][2][3] This guide outlines methodologies for assessing cell viability, apoptosis, and cell cycle progression, as well as for analyzing key protein and gene expression changes in response to this compound treatment. The provided protocols are intended to offer a standardized framework for researchers evaluating the therapeutic potential of this compound and similar compounds in AML.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in AML and other hematologic malignancies, where they play a crucial role in promoting cell proliferation and survival.[1][2][4][5] This makes Pim kinases attractive therapeutic targets for the treatment of AML.
This compound is a potent and selective, orally available pan-Pim kinase inhibitor that has demonstrated preclinical efficacy in various AML models.[1][2][5][6] The MOLM-16 cell line, derived from a patient with AML, exhibits high expression of Pim-1 and is particularly sensitive to this compound.[1][3][7] This sensitivity is associated with the constitutive activation of the JAK/STAT signaling pathway, which drives the expression of Pim kinases.[8] Notably, MOLM-16 cells harbor a novel ELAVL1-TYK2 fusion gene that leads to the activation of STAT3 and STAT5, further contributing to the high expression of PIM1 and PIM2 and the resulting sensitivity to PIM kinase inhibition.[8][9]
In MOLM-16 cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[1][5][6][10] These effects are accompanied by the dose-dependent reduction in the phosphorylation of downstream targets of Pim kinases, including BAD, 4EBP1, and p70S6K.[1][5][6] This document provides a comprehensive set of protocols to enable researchers to effectively use MOLM-16 cells as a model to study the cellular and molecular effects of this compound.
Key Experiments and Methodologies
This section outlines the core experimental procedures to assess the sensitivity of MOLM-16 cells to this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MOLM-16 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium (RPMI-1640 with 20% FBS).[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% of inhibition of cell proliferation) value for this compound.
Data Presentation:
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.01 | 1.15 | 0.07 | 92 |
| 0.1 | 0.88 | 0.05 | 70.4 |
| 1 | 0.45 | 0.03 | 36 |
| 10 | 0.12 | 0.02 | 9.6 |
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed MOLM-16 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on FITC and PI fluorescence.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle | 95.2 | 2.5 | 2.3 |
| This compound (0.1 µM) | 85.1 | 8.9 | 6.0 |
| This compound (1 µM) | 45.7 | 35.2 | 19.1 |
| This compound (10 µM) | 10.3 | 55.8 | 33.9 |
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[16]
Protocol:
-
Cell Treatment: Treat MOLM-16 cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.[17][18]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[16]
Data Presentation:
| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 3.1 | 55.4 | 30.2 | 11.3 |
| This compound (1 µM) | 15.8 | 80.1 | 2.5 | 1.6 |
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the Pim signaling pathway.
Protocol:
-
Protein Extraction: Treat MOLM-16 cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-4EBP1, 4EBP1, p-p70S6K, p70S6K, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
| Target Protein | Vehicle Control | This compound (1 µM) | Fold Change (this compound/Vehicle) |
| p-4EBP1 (Ser65) | 1.00 | 0.25 | 0.25 |
| Total 4EBP1 | 1.00 | 0.98 | 0.98 |
| Cleaved Caspase-3 | 1.00 | 4.50 | 4.50 |
| β-actin | 1.00 | 1.00 | 1.00 |
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the mRNA expression of genes regulated by the Pim signaling pathway.
Protocol:
-
RNA Extraction and cDNA Synthesis: Treat MOLM-16 cells with this compound. Extract total RNA using a suitable kit and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation:
| Target Gene | Vehicle Control (Relative Expression) | This compound (1 µM) (Relative Expression) | Fold Change (this compound/Vehicle) |
| MYC | 1.00 | 0.45 | 0.45 |
| CCND1 | 1.00 | 0.62 | 0.62 |
| GAPDH | 1.00 | 1.00 | 1.00 |
Visualizations
Signaling Pathway
Caption: this compound inhibits Pim-1 kinase, leading to cell cycle arrest and apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound sensitivity in MOLM-16 cells.
Conclusion
The MOLM-16 cell line provides a robust and clinically relevant in vitro model for studying the effects of the pan-Pim kinase inhibitor, this compound. The protocols detailed in this document offer a standardized approach to evaluate the compound's impact on cell viability, apoptosis, and cell cycle progression, as well as to dissect the underlying molecular mechanisms. By employing these methods, researchers can gain valuable insights into the therapeutic potential of this compound and aid in the development of novel targeted therapies for AML.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. grantome.com [grantome.com]
- 5. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Next-generation sequencing identifies a novel ELAVL1-TYK2 fusion gene in MOLM-16, an AML cell line highly sensitive to the PIM kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Leibniz Institute DSMZ: Details [dsmz.de]
- 12. broadpharm.com [broadpharm.com]
- 13. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: In Vivo Dosing and Administration of AZD1208 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of AZD1208, a pan-Pim kinase inhibitor, in murine models. The protocols and data presented are collated from preclinical studies in various cancer models, offering a foundational guide for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is an orally bioavailable small molecule that potently and selectively inhibits all three isoforms of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3)[1][2][3][4][5]. These kinases are downstream effectors in numerous cytokine and growth factor signaling pathways, playing a crucial role in cell proliferation, survival, and apoptosis[1][3][5]. Upregulation of PIM kinases has been observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy[3][5]. Preclinical studies in mice have demonstrated the anti-tumor efficacy of this compound as a single agent and in combination with other therapies[1][6][7].
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mice.
Table 1: this compound Dosing Regimens in Murine Xenograft Models
| Cancer Model | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Vehicle | Reference |
| Acute Myeloid Leukemia (MOLM-16 xenograft) | CB17 SCID | 10 mg/kg, 30 mg/kg | Oral gavage | Once daily for 14 days | 0.5% hydroxypropyl methylcellulose | [1] |
| Acute Myeloid Leukemia (K562 xenograft) | Rag2−/−IL2γc−/− | 30 mg/kg | Oral gavage | Once daily | 0.5% hydroxypropyl methylcellulose and 1% DMSO | |
| Prostate Cancer (Myc-CaP xenograft) | SCID | 30 mg/kg, 45 mg/kg | Oral gavage | Once daily for 21 days | 0.1% Tween-80, 0.5% Methocel E4M in water | [8] |
| Gastric Cancer (SNU-638 xenograft) | BALB/c nude | Not specified | Not specified | Not specified | Not specified |
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of this compound
| Cancer Model | Dose | Key Findings | Pharmacodynamic Effects | Reference |
| Acute Myeloid Leukemia (MOLM-16 xenograft) | 10 mg/kg | 89% tumor growth inhibition | - | [1] |
| Acute Myeloid Leukemia (MOLM-16 xenograft) | 30 mg/kg | Slight tumor regression | Strong suppression of pBAD, p4EBP1, and p-p70S6K for up to 12 hours post-dose. | [1][4] |
| Prostate Cancer (Myc-CaP xenograft) | 30 mg/kg | Statistically significant reduction in graft size. | 200±100% increase in apoptosis. | [8] |
| Prostate Cancer (Myc-CaP xenograft) | 45 mg/kg | 54.3±39% smaller grafts than controls. | 46±14% lower BrdU index; 326±170% higher apoptotic index. | [8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the PIM kinases, which are key components of signaling pathways that promote cell survival and proliferation. Inhibition of PIM kinases leads to decreased phosphorylation of downstream targets such as BAD, 4E-BP1, and p70S6K, ultimately resulting in cell cycle arrest and apoptosis[1][5][9].
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. oncotarget.com [oncotarget.com]
- 7. PIM kinase inhibitor this compound in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM Kinase Inhibitor this compound for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols for PIM Kinase Expression in AZD1208 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of PIM kinase expression in studies involving AZD1208, a potent pan-PIM kinase inhibitor. The included protocols and data are intended to guide research and development efforts in evaluating this compound's efficacy and mechanism of action.
Introduction
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is observed in various hematological malignancies and solid tumors, making them attractive therapeutic targets.[1] this compound is an orally available, small-molecule inhibitor that potently targets all three PIM kinase isoforms.[2] Understanding the expression levels of PIM kinases in tumor tissues is critical for identifying patient populations that may benefit from this compound treatment and for monitoring therapeutic response. Immunohistochemistry (IHC) is a key technique for assessing PIM kinase expression in tissue samples.
PIM Kinase Signaling Pathway and this compound Mechanism of Action
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily regulated by the JAK/STAT pathway. Once expressed, PIM kinases are constitutively active and phosphorylate a range of downstream substrates involved in cell cycle progression and survival, including BAD, 4E-BP1, and p70S6K. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of PIM1, PIM2, and PIM3, thereby inhibiting the phosphorylation of their downstream targets and inducing cell cycle arrest and apoptosis.
Quantitative Data from Preclinical this compound Studies
The following tables summarize key quantitative data from preclinical studies of this compound in various cancer models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | PIM1 Expression | IC50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | High | < 1 | [3] |
| MV4-11 | Acute Myeloid Leukemia | High | < 1 | |
| KG-1a | Acute Myeloid Leukemia | High | < 1 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | Low | > 10 | |
| DU145 | Prostate Cancer | Not specified | Not specified | |
| PC3 | Prostate Cancer | Not specified | Not specified |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Tumor Growth Inhibition (%) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 30 mg/kg, daily | >90 | [3] |
| KG-1a | Acute Myeloid Leukemia | 30 mg/kg, daily | Significant inhibition | [3] |
| DU145 | Prostate Cancer | 30 mg/kg, daily | ~50 |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for PIM Kinase Expression
This protocol provides a representative method for the detection of PIM1, PIM2, and PIM3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: This is a generalized protocol and may require optimization for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies (anti-PIM1, anti-PIM2, anti-PIM3)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer in a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity.
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Incubate sections with DAB substrate solution until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
IHC Scoring:
PIM kinase expression can be semi-quantitatively assessed using a scoring system that considers both the intensity and the percentage of positive tumor cells. The H-score is a commonly used method:
H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)
The H-score ranges from 0 to 300. A pre-defined cutoff value can be used to classify tumors as having high or low PIM kinase expression.
Western Blotting Protocol for Phosphorylated Downstream Targets
To assess the pharmacodynamic effects of this compound, Western blotting can be used to measure the phosphorylation status of PIM kinase downstream targets.
Materials:
-
Treated and untreated cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-S6, anti-S6)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Conclusion
The assessment of PIM kinase expression by immunohistochemistry is a critical component of preclinical and clinical studies involving the PIM kinase inhibitor this compound. The protocols and data presented in these application notes provide a framework for researchers to evaluate the therapeutic potential of this compound and to identify patient populations most likely to respond to treatment. Consistent and validated methodologies are essential for generating reliable data to support the continued development of PIM kinase inhibitors in oncology.
References
Application Note: Demonstrating AZD1208 Target Engagement with PIM Kinases using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1208 is an orally available small-molecule inhibitor that potently targets all three isoforms of the PIM serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2][3][4][5] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell cycle progression, proliferation, and survival.[6][7][8] Overexpression of PIM kinases has been observed in numerous hematological malignancies and solid tumors, making them a compelling therapeutic target in oncology.[9][10] this compound competitively inhibits ATP binding to PIM kinases, thereby blocking their catalytic activity.[3]
Target engagement studies are critical in drug development to confirm that a drug candidate interacts with its intended molecular target in a cellular context. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions.[11][12] This application note provides a detailed protocol for utilizing Co-IP to demonstrate the target engagement of this compound with PIM kinases by assessing the disruption of the interaction between a PIM kinase and its known substrate.
PIM Kinase Signaling Pathway
PIM kinases are regulated by the JAK/STAT signaling pathway and are involved in the phosphorylation of several downstream targets that promote cell survival and proliferation.[][14][15] Key substrates include the pro-apoptotic protein BAD and components of the mTOR signaling pathway, such as 4EBP1.[1][3][16] Phosphorylation of these substrates by PIM kinases inhibits apoptosis and promotes protein translation, contributing to tumorigenesis.[9][17] this compound, by inhibiting PIM kinases, leads to a reduction in the phosphorylation of these downstream targets, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1][3]
Caption: PIM Kinase Signaling Pathway and this compound Inhibition.
Experimental Protocol: Co-immunoprecipitation to Assess this compound Target Engagement
This protocol describes the co-immunoprecipitation of a PIM kinase (e.g., PIM1) and a known interacting substrate (e.g., BAD) from cell lysates treated with this compound or a vehicle control. A reduction in the amount of co-precipitated substrate in the presence of this compound indicates successful target engagement.
Materials
-
Cell line with endogenous or overexpressed PIM1 and BAD (e.g., MOLM-16 acute myeloid leukemia cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Anti-PIM1 antibody for immunoprecipitation (IP)
-
Anti-BAD antibody for Western blotting
-
Anti-PIM1 antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescent substrate
Experimental Workflow
Caption: Co-immunoprecipitation Experimental Workflow.
Procedure
-
Cell Culture and Treatment:
-
Culture MOLM-16 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Take an aliquot of the lysate for input control.
-
To 1-2 mg of total protein, add the anti-PIM1 antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G agarose beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PIM1 and BAD.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation and Expected Results
The successful engagement of this compound with PIM1 is expected to reduce the interaction between PIM1 and its substrate, BAD. This will be observed as a decrease in the amount of BAD co-immunoprecipitated with PIM1 in this compound-treated cells compared to vehicle-treated cells.
Table 1: Representative Quantitative Data from Co-immunoprecipitation Experiment
| Treatment | Input PIM1 (Relative Units) | Input BAD (Relative Units) | IP PIM1 (Relative Units) | Co-IP BAD (Relative Units) | Co-IP BAD / IP PIM1 Ratio |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.98 | 1.02 | 0.95 | 0.35 | 0.37 |
Relative units are determined by densitometric analysis of the Western blot bands, normalized to the vehicle control.
The data in Table 1 illustrates the expected outcome. While the total cellular levels of PIM1 and BAD (Input) and the amount of immunoprecipitated PIM1 (IP PIM1) remain relatively constant between treatments, the amount of BAD that co-precipitates with PIM1 (Co-IP BAD) is significantly reduced in the presence of this compound. This indicates that this compound binding to PIM1 disrupts its association with BAD, thus demonstrating target engagement.
Conclusion
This application note provides a framework for utilizing co-immunoprecipitation to validate the target engagement of the PIM kinase inhibitor, this compound. The provided protocol and expected results offer a clear methodology for researchers to assess the intracellular interaction of this compound with its target, a critical step in the preclinical evaluation of this and other targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of AZD1208: A CRISPR-Cas9 Approach
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for utilizing CRISPR-Cas9 genome-wide screening to elucidate the mechanism of action of AZD1208, a potent and selective pan-Pim kinase inhibitor. This compound has shown efficacy in preclinical models of various hematological malignancies and solid tumors, primarily by targeting the PIM kinase family (PIM1, PIM2, and PIM3).[1][2][3][4] These serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis.[][6][7] This application note outlines protocols for a CRISPR-Cas9 screen to identify genes that modulate cellular sensitivity to this compound, thereby uncovering potential resistance mechanisms and novel therapeutic combinations.
Introduction
This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding of all three PIM kinase isoforms.[1][3] PIM kinases are downstream effectors of multiple cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a range of cancers.[2][][6] By inhibiting PIM kinases, this compound has been shown to induce cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][3][4] Its mechanism involves the reduced phosphorylation of downstream targets such as BAD, 4EBP1, and p70S6K, which are critical components of apoptosis and mTOR signaling pathways.[1][3][8]
Despite promising preclinical data, the development of resistance to targeted therapies like this compound remains a significant clinical challenge. CRISPR-Cas9 technology offers a powerful and unbiased approach to systematically interrogate the genome for genes whose loss-of-function confers resistance or sensitivity to a given drug. This protocol describes a genome-wide CRISPR-Cas9 knockout screen to identify such genes for this compound, providing deeper insights into its mechanism of action and potential avenues to overcome resistance.
Signaling Pathway Overview
The PIM kinases are integral components of signaling networks that control cell fate. Their expression is largely regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM kinases phosphorylate a wide array of substrates to promote cell cycle progression and inhibit apoptosis. There is also significant crosstalk between the PIM and PI3K/AKT/mTOR signaling pathways.[9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Intrinsic Resistance to AZD1208 in AML
Welcome to the technical support center for researchers investigating the PIM kinase inhibitor AZD1208 in Acute Myeloid Leukemia (AML). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly concerning intrinsic resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AML cell line shows high PIM1 expression but is resistant to this compound. What is the likely mechanism of intrinsic resistance?
A1: A primary mechanism of intrinsic resistance to this compound in AML cells is the activation of a feedback loop that sustains pro-survival signaling despite PIM kinase inhibition.[1][2][3][4] Specifically, inhibition of PIM kinases by this compound can lead to an increase in intracellular reactive oxygen species (ROS).[1][2][3][4] This elevation in ROS activates p38α (MAPK14), which in turn promotes the phosphorylation and activation of AKT and the downstream mTOR signaling pathway.[1][2][3][4] The sustained mTOR signaling can then continue to drive cell proliferation and survival, rendering the cells resistant to this compound monotherapy.[1][2][5]
Q2: How can I experimentally verify if the p38α-mTOR feedback loop is active in my resistant AML cells?
A2: To confirm the activation of this resistance pathway, you can perform the following key experiments:
-
Western Blot Analysis: Probe for the phosphorylation status of key proteins in the pathway. In resistant cells treated with this compound, you would expect to see sustained or increased phosphorylation of p38, AKT, and downstream mTOR targets like S6 ribosomal protein and 4E-BP1, despite effective inhibition of PIM kinase activity (e.g., decreased phosphorylation of BAD).[1][5]
-
ROS Detection Assay: Measure intracellular ROS levels in your AML cells with and without this compound treatment. Resistant cell lines are likely to show a significant increase in ROS levels upon drug exposure.[1][2]
-
Combination Therapy: Treat your resistant AML cells with a combination of this compound and a p38α inhibitor (e.g., SCIO-469) or an AKT inhibitor (e.g., MK2206).[1][2] A synergistic effect in reducing cell viability would strongly suggest the involvement of the p38α-mTOR feedback loop in conferring resistance.[1][2]
Q3: I am observing variability in the sensitivity of different AML cell lines to this compound. What factors might contribute to this?
A3: Sensitivity to this compound can be influenced by the underlying genetic and signaling landscape of the AML cells.[6] Generally, cell lines with high PIM-1 expression and activation of STAT5 are more likely to be sensitive to this compound.[6][7] However, as discussed, intrinsic resistance can arise from feedback mechanisms. It is also important to note that resistance does not appear to be driven by drug efflux pumps.[6][8] The presence of mutations such as FLT3-ITD can also influence PIM kinase expression and signaling, adding another layer of complexity.[9][10][11]
Q4: My this compound-treated sensitive AML cells are not undergoing apoptosis as expected. What could be the issue?
A4: While this compound can induce apoptosis, its primary effect in sensitive AML cells is often the suppression of protein translation via inhibition of the mTORC1 pathway, leading to cell cycle arrest.[6][7][8] Look for markers of cell cycle arrest (e.g., an increase in p27) and inhibition of translation (e.g., decreased phosphorylation of 4E-BP1 and p70S6K) in addition to apoptotic markers (e.g., cleaved caspase-3).[6][7] The induction of apoptosis can be cell-line dependent.[6]
Data Summary
Table 1: In Vitro Sensitivity of AML Cell Lines to this compound
| Cell Line | This compound IC50 (μM) | PIM-1 Expression | pSTAT5 Status | Resistance Mechanism |
| MOLM-16 | < 1 | High | Activated | - |
| EOL-1 | < 1 | High | Activated | - |
| KG-1a | < 1 | High | Activated | - |
| Kasumi-3 | < 1 | Not specified | Not specified | - |
| MV4-11 | < 1 | High | Activated | - |
| OCI-M1 | > 10 | High | Not specified | p38α-mTOR feedback |
| OCI-M2 | > 10 | High | Not specified | p38α-mTOR feedback |
| MOLM-13 | Not sensitive | Not detected | Not specified | Low PIM-1 expression |
Data compiled from multiple studies.[1][5][6]
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate AML cells in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.
-
Drug Treatment: Add increasing concentrations of this compound (e.g., 0.01 to 10 µM) to the wells. For combination studies, add a fixed concentration of a p38α inhibitor (e.g., 10 µM SCIO-469) with the this compound.[2][5]
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.[1][2][5]
-
Viability Assessment: Add a viability reagent such as CellTiter-Blue® or CellTiter-Glo® to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to vehicle-treated control wells and calculate IC50 values using appropriate software.
Protocol 2: Western Blot Analysis
-
Cell Lysis: Treat AML cells with this compound (e.g., 1 µM) for various time points (e.g., 4, 24, 48 hours).[1][5] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-PIM (pan), PIM1, p-p38, p38, p-AKT, AKT, p-S6, S6, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Intracellular ROS Detection
-
Cell Treatment: Treat AML cells with this compound (e.g., 1 µM) for the desired time.
-
Staining: Resuspend the cells in a buffer containing a ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX™ Red) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the fluorescence intensity of the stained cells using a flow cytometer. An increase in fluorescence intensity indicates higher ROS levels.
Visualizations
Caption: this compound resistance mechanism in AML cells.
References
- 1. Intrinsic resistance to PIM kinase inhibition in AML through p38α-mediated feedback activation of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. oncotarget.com [oncotarget.com]
- 4. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-a-potent-and-selective-pan-pim-kinase-inhibitor-demonstrates-efficacy-in-preclinical-models-of-acute-myeloid-leukemia - Ask this paper | Bohrium [bohrium.com]
- 9. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming AZD1208 resistance through combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-PIM kinase inhibitor, AZD1208. The following information is designed to help you design and troubleshoot experiments aimed at overcoming this compound resistance through combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that acts as a potent and selective pan-PIM kinase inhibitor, targeting all three isoforms: PIM1, PIM2, and PIM3.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and metabolism.[3][4] By inhibiting PIM kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells that overexpress these kinases.[1][5] The antitumor activity of this compound has been demonstrated in various preclinical models, including acute myeloid leukemia (AML) and prostate cancer.[5][6]
Q2: My cancer cell line is showing resistance to this compound. What are the common resistance mechanisms?
Resistance to this compound and other PIM kinase inhibitors can arise through several mechanisms, primarily involving the activation of alternative survival pathways that bypass the effects of PIM inhibition. The most commonly observed resistance mechanisms include:
-
Activation of the PI3K/AKT/mTOR signaling pathway: This is a key survival pathway that can be upregulated to compensate for the loss of PIM kinase activity.[7][8]
-
Feedback activation of mTOR signaling via p38 MAPK: Intrinsic resistance to this compound in some cancer cells has been linked to the feedback activation of mTOR signaling, mediated by reactive oxygen species (ROS) and the p38 mitogen-activated protein kinase (MAPK).[8]
-
Upregulation of other survival kinases: Cancer cells may upregulate the expression or activity of other kinases that can phosphorylate PIM substrates or activate parallel survival pathways.
Q3: What combination therapies have shown promise in overcoming this compound resistance?
Several combination strategies have been investigated to overcome both intrinsic and acquired resistance to this compound. These approaches typically involve co-targeting the identified resistance pathways. Promising combination partners for this compound include:
-
AKT inhibitors (e.g., AZD5363, MK2206): To counteract the activation of the PI3K/AKT pathway.[7][9]
-
PI3K inhibitors (e.g., buparlisib): To block signaling upstream of both AKT and PIM kinases.[7]
-
mTOR inhibitors (e.g., AZD8055, AZD2014): To directly target the mTOR signaling node, which is often activated in resistant cells.[8]
-
Tyrosine Kinase Inhibitors (TKIs):
-
Chemotherapeutic agents (e.g., docetaxel, cytarabine): To induce broader cytotoxic effects.[5][12]
-
Radiotherapy: PIM inhibition has been shown to sensitize cancer cells to radiation.[6][12]
-
p38 MAPK inhibitors (e.g., SCIO-469): To block the feedback activation of mTOR signaling.[8]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line over time.
This suggests the development of acquired resistance.
| Potential Cause | Troubleshooting Steps |
| Activation of bypass signaling pathways | 1. Pathway Analysis: Perform western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-mTOR, p-S6, p-4EBP1, p-p38). An increase in the phosphorylation of these proteins in resistant cells compared to sensitive parental cells would indicate pathway activation. 2. Combination Therapy: Based on the pathway analysis, select an appropriate inhibitor to combine with this compound. For example, if you observe increased p-AKT, consider combining this compound with an AKT inhibitor like AZD5363. |
| Upregulation of drug efflux pumps | While not the most commonly reported mechanism for this compound, it is a possibility. 1. Efflux Pump Expression: Use qRT-PCR or western blotting to check the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1). 2. Efflux Pump Inhibition: If upregulation is confirmed, test the combination of this compound with a known efflux pump inhibitor. |
Problem 2: My cell line shows intrinsic resistance to this compound monotherapy.
This indicates that the cells have pre-existing mechanisms to circumvent PIM kinase inhibition.
| Potential Cause | Troubleshooting Steps |
| Constitutive activation of parallel survival pathways | 1. Baseline Pathway Activity: Analyze the baseline phosphorylation levels of key survival pathway proteins (PI3K/AKT/mTOR, MAPK) in your untreated cell line. High basal activity may predict intrinsic resistance. 2. Synergy Screening: Perform a synergy screen by combining this compound with a panel of inhibitors targeting these parallel pathways (e.g., AKT inhibitor, PI3K inhibitor, mTOR inhibitor, p38 inhibitor) to identify effective combinations. |
| Low PIM kinase expression or activity | 1. PIM Expression Analysis: Confirm the expression of PIM1, PIM2, and PIM3 kinases in your cell line at both the mRNA (qRT-PCR) and protein (western blot) levels. Low or absent expression may explain the lack of response.[5] |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating combination therapies with this compound.
Table 1: In Vitro Synergistic Effects of this compound Combination Therapies
| Cancer Type | Combination Agent | Cell Line(s) | Effect | Reference |
| Acute Myeloid Leukemia (AML) | p38 inhibitor (SB202190) | OCI-M1, OCI-M2, K562 | Synergistic suppression of cell growth. | [8] |
| Acute Myeloid Leukemia (AML) | FLT3 inhibitor (Quizartinib) | MV4-11 | Synergistic induction of apoptosis. | [10] |
| Acute Myeloid Leukemia (AML) | mTOR inhibitor (AZD2014) | OCI-AML3, MV4-11, MOLM-16 | Synergistic reduction in cell viability and increased apoptosis. | |
| Gastric Cancer | AKT inhibitor (AZD5363) | SNU-601, SNU-668 | Synergistic antitumor effects. | [9] |
| Non-Small Cell Lung Cancer | EGFR inhibitor (Osimertinib) | H1975, PC9 | Moderate synergistic effects on cell viability. | [11] |
| Myeloproliferative Neoplasms | JAK2 inhibitor (Ruxolitinib) | BaF3-JAK2-V617F, HEL | Augmented loss of cell viability and enhanced apoptosis. |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Cancer Type | Combination Agent | Xenograft Model | Effect | Reference |
| Acute Myeloid Leukemia (AML) | FLT3 inhibitor (Quizartinib) | MV4-11 | Synergistic decrease in tumor volume. | [10] |
| Acute Lymphoblastic Leukemia | TKI (Ponatinib) | Mouse model | Decreased tumor burden compared to either agent alone. | [10] |
| Prostate Cancer | Radiotherapy | Recurrent tumors post-castration | More sustained inhibition of tumor growth. | [6] |
| Acute Myeloid Leukemia (AML) | p38 inhibitor (SB202190) | K562 | Dual inhibition suppressed tumor growth. | [8] |
Experimental Protocols
Cell Viability and Synergy Analysis (MTT/CellTiter-Blue Assay)
This protocol is for assessing the effect of this compound in combination with another inhibitor on cell proliferation and determining if the interaction is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Combination drug (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Blue® Reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
CellTiter-Blue Assay:
-
Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the fluorescence (560Ex/590Em).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation status of key signaling pathways in response to this compound and combination therapies.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, anti-p-4EBP1, anti-4EBP1, anti-p-p38, anti-p38, anti-PIM1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overcoming this compound resistance with combination therapy.
Caption: Experimental workflow for identifying effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. thno.org [thno.org]
- 3. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor this compound inhibits growth in acute myeloid leukemia via HSF pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The PIM inhibitor this compound synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
- 11. bowdish.ca [bowdish.ca]
- 12. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor this compound inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
Feedback loop activation after PIM kinase inhibition by AZD1208
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIM kinase inhibitor, AZD1208. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available small molecule that acts as a pan-inhibitor of PIM kinases, targeting PIM1, PIM2, and PIM3.[1] PIM kinases are serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[2][3] By inhibiting all three PIM kinase isoforms, this compound can interrupt the G1/S phase cell cycle transition, leading to cell cycle arrest and apoptosis in cancer cells that overexpress PIM kinases.[1]
Q2: What are the key downstream signaling pathways affected by this compound?
This compound primarily impacts pathways that regulate cell survival, proliferation, and protein synthesis. A major pathway affected is the mTOR signaling pathway. Inhibition of PIM kinases by this compound leads to decreased phosphorylation of key mTORC1 substrates such as 4E-BP1 and p70S6K, which in turn suppresses protein translation.[4][5][6] Additionally, this compound affects the phosphorylation of other proteins involved in apoptosis and cell cycle regulation, including BAD and p27.[6]
Q3: Is there a known feedback loop that gets activated upon PIM kinase inhibition by this compound?
Yes, a significant feedback mechanism that can lead to resistance involves the activation of the mTOR signaling pathway mediated by p38α.[7][8] PIM inhibition by this compound can lead to an increase in reactive oxygen species (ROS), which in turn activates p38α.[7] Activated p38α can then lead to the activation of AKT and subsequent reactivation of mTOR signaling, thereby counteracting the inhibitory effects of this compound.[7][8]
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability or increase in apoptosis in my cancer cell line after treatment with this compound.
Possible Cause 1: Intrinsic or acquired resistance.
-
Troubleshooting Steps:
-
Verify PIM Kinase Inhibition: Confirm that this compound is effectively inhibiting its direct targets in your cell line. Perform a Western blot to check the phosphorylation status of a direct PIM substrate, such as BAD at Ser112.[9] A lack of decrease in p-BAD (Ser112) may indicate a problem with the compound's activity or cellular uptake.
-
Investigate Feedback Loop Activation: If direct PIM targets are inhibited, assess the activation of the p38α-mediated resistance pathway.[7]
-
Consider Combination Therapy: If the p38α feedback loop is active, consider co-treatment with a p38 inhibitor (e.g., SB202190 or SCIO-469) to restore sensitivity to this compound.[7]
-
Possible Cause 2: Low PIM kinase expression in the cell line.
-
Troubleshooting Steps:
-
Assess PIM Expression Levels: Determine the baseline expression levels of PIM1, PIM2, and PIM3 in your cell line via Western blot or qRT-PCR. Sensitivity to this compound has been shown to correlate with PIM1 expression and STAT5 activation in some cancers.[5] Cell lines with low PIM expression may be inherently less sensitive to this compound.
-
Problem 2: I am seeing inconsistent results in my in vivo xenograft studies with this compound.
Possible Cause 1: Pharmacokinetic variability.
-
Troubleshooting Steps:
-
Establish a Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: If possible, measure plasma concentrations of this compound in your animal models and correlate them with the inhibition of downstream targets in the tumor tissue (e.g., p-BAD). This can help ensure adequate drug exposure and target engagement.[6]
-
Optimize Dosing and Schedule: Based on PK/PD data, you may need to adjust the dose or frequency of this compound administration to maintain sufficient target inhibition over time.
-
Possible Cause 2: Tumor microenvironment factors.
-
Troubleshooting Steps:
-
Investigate Hypoxia: Hypoxia can induce PIM1 expression, potentially affecting tumor response.[10] Consider analyzing markers of hypoxia in your tumor samples.
-
Explore Combination with Radiation: this compound has been shown to act as a radiation sensitizer.[10] If applicable to your cancer model, combining this compound with radiation therapy could enhance efficacy.
-
Quantitative Data Summary
| Parameter | Cell Line/Model | This compound Concentration/Dose | Observed Effect | Reference |
| Tumor Growth Inhibition | MOLM-16 xenograft | 10 mg/kg daily | 89% inhibition | [6] |
| MOLM-16 xenograft | 30 mg/kg daily | Slight regression | [6] | |
| KG-1a xenograft | 30 mg/kg daily | 71% inhibition | [6] | |
| c-MYC/Pim1 prostate cancer graft | Not specified | 54.3 ± 39% decrease | [10] | |
| Cellular Proliferation | c-MYC/Pim1 prostate cancer graft | Not specified | 46 ± 14% decrease | [10] |
| Apoptosis | c-MYC/Pim1 prostate cancer graft | Not specified | 326 ± 170% increase | [10] |
| IC50 (Growth Inhibition) | KMS-12BM (Multiple Myeloma) | 1µM (72h) | 50% inhibition | [9] |
| Target Inhibition in vivo (pBAD) | MOLM-16 xenograft | 30 mg/kg single dose | Strong suppression for up to 12 hours | [6] |
Experimental Protocols
Western Blotting for PIM Signaling Pathway Analysis
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
p-BAD (Ser112) (1:1000)
-
Total BAD (1:1000)
-
p-4E-BP1 (Thr37/46) (1:1000)
-
Total 4E-BP1 (1:1000)
-
p-p70S6K (Thr389) (1:1000)
-
Total p70S6K (1:1000)
-
p-S6 (Ser235/236) (1:2000)
-
Total S6 (1:1000)
-
p-p38α (Thr180/Tyr182) (1:1000)
-
Total p38α (1:1000)
-
p-AKT (Ser473) (1:1000)
-
Total AKT (1:1000)
-
β-actin or GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunoprecipitation for eIF4E-eIF4G Interaction
-
Cell Lysis:
-
Lyse cells as described in the Western Blotting protocol.
-
-
Pre-clearing Lysates:
-
Incubate 500 µg of protein lysate with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-eIF4E antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash three times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes by boiling the beads in 2X Laemmli sample buffer.
-
Analyze the eluate by Western blotting for eIF4G and eIF4E.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or vehicle control for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.
Caption: Feedback Loop Activation after this compound Treatment.
Caption: General Experimental Workflow for Studying this compound Effects.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleaved caspase-3 staining [bio-protocol.org]
- 5. biocare.net [biocare.net]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Applications of single-cell RNA sequencing in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of AZD1208 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the pan-Pim kinase inhibitor, AZD1208, in preclinical models. This resource addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We observe effects in our cellular assays at concentrations of this compound that differ from the reported IC50 values for Pim kinases. Could this be due to off-target effects?
A1: Yes, it is possible. While this compound is a potent inhibitor of all three Pim kinase isoforms, it has been shown to interact with other kinases, especially at higher concentrations. A kinase selectivity screen revealed that at a concentration of 10 µM, this compound can inhibit several other kinases with over 50% efficiency. If your cellular effective concentration is significantly higher than the nanomolar IC50 values for Pim kinases, it is prudent to consider the potential contribution of off-target effects. Refer to the kinase selectivity profile in Table 1 to see if any of the known off-targets are relevant to your experimental system.
Q2: Our in vitro kinase assay results with this compound are not consistent with our findings in cell-based assays. What could be the reason for this discrepancy?
A2: Discrepancies between in vitro and cellular assays are common. Several factors could contribute to this:
-
Cellular Permeability: this compound may have poor permeability into the specific cell line you are using, resulting in a lower intracellular concentration than what is used in the in vitro assay.
-
Efflux Pumps: The cells might actively transport this compound out of the cell via efflux pumps, reducing its effective intracellular concentration.
-
Compound Stability: this compound might be unstable in your cell culture medium or metabolized by the cells, leading to a lower active concentration over time.
-
Off-Target Effects in Cells: In a cellular context, the observed phenotype might be a result of this compound acting on multiple targets, not just the primary Pim kinases of interest. This could lead to a different biological outcome than what is observed with a purified enzyme in an in vitro assay.
Q3: We are observing unexpected effects on smooth muscle contractility in our preclinical models treated with this compound. Is this a known off-target effect?
A3: Yes, this compound has been reported to have organ-specific off-target effects on smooth muscle contraction. For example, at a concentration of 500 nM, it has been shown to reduce α1-adrenergic agonist-induced contractions in human prostate and porcine renal interlobar artery tissues. However, it did not affect carbachol-induced contractions in human detrusor tissues at the same concentration. This suggests that the off-target effect is not a general effect on smooth muscle contractility but is dependent on the specific tissue and signaling pathway.
Q4: How can we confirm if an observed effect in our model is due to an off-target activity of this compound?
A4: To investigate a potential off-target effect, consider the following approaches:
-
Use a Structurally Unrelated Pim Inhibitor: If a different, structurally distinct Pim kinase inhibitor produces the same phenotype, it is more likely that the effect is on-target.
-
Knockdown/Knockout of the Putative Off-Target: If you have identified a potential off-target from the kinase selectivity profile, using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of that target in your cellular model can help determine if it is responsible for the observed effect.
-
Dose-Response Analysis: A thorough dose-response study can be informative. If the effect is only observed at concentrations significantly higher than the Pim kinase IC50 values, it may suggest an off-target mechanism.
-
Direct Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm if this compound is binding to the suspected off-target protein in cells.
Troubleshooting Guides
In Vitro Kinase Assays
Issue: High variability between replicate wells in your kinase assay.
-
Potential Cause: Pipetting inaccuracies, especially with small volumes of a viscous solvent like DMSO.
-
Troubleshooting Step:
-
Ensure pipettes are properly calibrated.
-
Use a master mix of reagents to minimize pipetting errors between wells.
-
For viscous solutions, consider using reverse pipetting techniques.
-
Issue: Inconsistent IC50 values for this compound.
-
Potential Cause:
-
Variable Enzyme Activity: The activity of the recombinant kinase may vary between batches or due to improper storage.
-
Inconsistent ATP Concentration: The IC50 of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay.
-
Compound Precipitation: this compound may precipitate at higher concentrations in the assay buffer.
-
-
Troubleshooting Step:
-
Always use a fresh aliquot of the kinase for each experiment and follow the manufacturer's storage recommendations.
-
Ensure the ATP concentration is consistent across all assays and is ideally at or near the Km of the kinase.
-
Visually inspect for any compound precipitation and consider assessing the solubility of this compound in your assay buffer.
-
Smooth Muscle Contractility Assays (Organ Bath)
Issue: Lack of tissue response or inconsistent contractions.
-
Potential Cause:
-
Poor Tissue Viability: Improper dissection, handling, or storage of the tissue can lead to cell death.
-
Incorrect Buffer Composition or Temperature: The physiological salt solution (e.g., Krebs-Henseleit solution) must be correctly prepared, gassed with carbogen (95% O2, 5% CO2), and maintained at 37°C.
-
Inadequate Equilibration Time: Tissues require a sufficient equilibration period under appropriate tension to stabilize before adding any drugs.
-
-
Troubleshooting Step:
-
Handle tissues gently during dissection and mounting to avoid damage.
-
Double-check the composition and pH of your physiological salt solution and ensure continuous gassing.
-
Allow for an adequate equilibration period (typically 60-90 minutes) with regular washing before starting the experiment.
-
Issue: High baseline noise or spontaneous contractions.
-
Potential Cause:
-
Tissue Hypoxia: Inadequate oxygenation of the buffer.
-
Mechanical Instability: The tissue may not be securely mounted.
-
Presence of Endogenous Agonists: Incomplete washout of endogenous substances from the tissue preparation.
-
-
Troubleshooting Step:
-
Ensure the carbogen supply is adequate and the bubbling is gentle but consistent.
-
Check the mounting hooks and sutures to ensure the tissue is held firmly without being overly stretched.
-
Perform several washes with fresh, pre-warmed buffer during the equilibration period.
-
Data Presentation
Table 1: Off-Target Kinase Selectivity Profile of this compound
This table summarizes the binding affinities of this compound to a panel of off-target kinases, as determined by a KINOMEscan assay. The data is presented as the dissociation constant (Kd), with lower values indicating higher binding affinity.
| Kinase | Kd (nM) |
| PIM1 | 0.2 |
| PIM3 | 0.76 |
| PIM2 | 0.88 |
| Off-Target Kinases | |
| CDK7 | 38 |
| MAPK15 (ERK8) | 53 |
| CAMK4 | 360 |
| DAPK1 | 420 |
| HIPK3 | 480 |
| STK17B (DRAK2) | 930 |
| Seven other kinases with Kd > 10 µM | >10,000 |
Data sourced from a study where this compound was screened against 442 kinases.[1]
Table 2: Effect of this compound on Smooth Muscle Contraction
This table summarizes the observed off-target effects of this compound on agonist-induced smooth muscle contraction in different preclinical models.
| Tissue | Agonist | This compound Concentration | Observed Effect |
| Human Prostate | Noradrenaline, Phenylephrine, Methoxamine | 500 nM | Reduction in agonist-induced contraction[2] |
| Porcine Renal Interlobar Artery | Noradrenaline, Phenylephrine | 500 nM | Partial reduction in agonist-induced contraction[2] |
| Human Detrusor | Carbachol | 500 nM | No effect on agonist-induced contraction[2] |
Experimental Protocols
KINOMEscan® Competition Binding Assay (General Protocol)
This assay quantitatively measures the binding of a test compound (this compound) to a large panel of kinases.
-
Kinase-tagged Phage Preparation: T7 phage strains displaying individual kinases are prepared.
-
Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The kinase-tagged phage, the immobilized ligand, and the test compound (this compound) are incubated together. This compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A dose-response curve is generated to determine the dissociation constant (Kd).
Organ Bath Assay for Smooth Muscle Contractility (General Protocol)
This ex vivo method is used to assess the effect of compounds on the contractility of isolated smooth muscle tissues.
-
Tissue Preparation:
-
Isolate the desired smooth muscle tissue (e.g., prostate, artery) from a preclinical model.
-
Carefully dissect the tissue into strips or rings of appropriate size in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
-
Mounting:
-
Mount the tissue strip or ring in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously gassed with carbogen (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration:
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60-90 minutes.
-
Wash the tissue with fresh, pre-warmed physiological salt solution every 15-20 minutes during equilibration.
-
-
Experiment:
-
Induce a stable contraction with a specific agonist (e.g., noradrenaline, phenylephrine).
-
Once a stable plateau is reached, add this compound at the desired concentration to the bath.
-
Record the change in contractile force over time.
-
-
Data Analysis:
-
Measure the amplitude of the contraction before and after the addition of this compound.
-
Express the effect of this compound as a percentage of the initial agonist-induced contraction.
-
Visualizations
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD1208 In Vivo Dosage Optimization
Welcome to the technical support center for AZD1208. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of the pan-PIM kinase inhibitor, this compound, with a focus on minimizing toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific challenges you may encounter during your preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding in vivo toxicity of this compound and similar kinase inhibitors. Each answer includes potential causes and actionable troubleshooting steps.
1. What are the expected on-target toxicities of this compound based on its mechanism of action?
This compound is a potent inhibitor of PIM kinases (PIM1, PIM2, and PIM3), which are involved in cell proliferation and survival.[1][2] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] However, PIM kinases also play a role in normal physiological processes, and their inhibition can result in on-target toxicities.
-
Potential On-Target Toxicities:
-
Gastrointestinal (GI) Toxicity: PIM kinases are involved in the maintenance of the intestinal epithelium. Their inhibition can lead to diarrhea, nausea, and vomiting.[3][4]
-
Fatigue: PIM kinases have roles in various metabolic processes, and their inhibition may contribute to feelings of fatigue.[3]
-
Rash: While the exact mechanism is not fully elucidated for this compound, skin rashes are a common side effect of many kinase inhibitors and may be related to off-target effects or on-target inhibition in skin cells.[3][5]
-
Troubleshooting & Monitoring:
-
Proactive Monitoring: Based on the target profile, proactively monitor for clinical signs and biomarkers associated with these toxicities.[6]
-
Dose-Response Relationship: Establish a clear dose-response relationship for both efficacy and toxicity to identify a therapeutic window.[1][7]
-
Histopathology: Conduct comprehensive histopathological analysis of key organs, particularly the GI tract, at the end of the study.
2. We are observing significant weight loss in our animal models at our initial this compound dose. What could be the cause and how can we manage it?
Significant weight loss is a common indicator of toxicity in preclinical studies and can be multifactorial.
Potential Causes:
-
Gastrointestinal Toxicity: As mentioned, this compound can cause GI toxicity, leading to decreased food and water intake, and diarrhea, all of which contribute to weight loss.[3][4]
-
Systemic Toxicity: The dose may be too high, leading to systemic toxicity that manifests as general malaise and reduced appetite.
-
Dehydration: Diarrhea and reduced fluid intake can lead to dehydration, a significant contributor to weight loss.
Troubleshooting & Management:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound.[8] A dose de-escalation study can help identify a better-tolerated dose that still maintains efficacy.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing on alternate days or for a set number of days followed by a rest period). This can allow for recovery from acute toxicities while maintaining therapeutic pressure on the tumor.
-
Supportive Care:
-
Hydration: Provide supplemental hydration (e.g., subcutaneous saline) to animals showing signs of dehydration.
-
Dietary Support: Ensure easy access to palatable, high-calorie food and water.
-
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is due to this compound and not the formulation.
3. How can we manage gastrointestinal toxicity (diarrhea) observed with this compound treatment?
Diarrhea is a frequently reported side effect of kinase inhibitors.[4]
Potential Causes:
-
Inhibition of PIM kinases in the gut epithelium: This can disrupt normal intestinal function and lead to increased fluid secretion.[9]
Troubleshooting & Management:
-
Dose Adjustment: As with weight loss, dose reduction or an intermittent dosing schedule should be the first consideration.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications like loperamide can be considered. However, it is crucial to first establish that the diarrhea is not due to an infectious cause. Consult with your institution's veterinary staff before administering any additional medications.
-
Monitor Hydration and Electrolytes: Closely monitor animals for signs of dehydration and provide supportive care as needed.
4. Our animals are developing skin rashes. How can we address this?
Skin rash is another common toxicity associated with kinase inhibitors.[5]
Potential Causes:
-
On-target or off-target effects on epidermal cells. [5]
Troubleshooting & Management:
-
Topical Treatments: For mild to moderate rashes, topical corticosteroids may be considered after consulting with a veterinarian.[5] Ensure that any topical treatment does not interfere with the experimental endpoints.
-
Dose Modification: If the rash is severe or associated with significant distress, dose reduction or interruption of treatment is recommended.[5]
-
Environmental Enrichment: Ensure a clean and comfortable environment to prevent secondary infections and minimize irritation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Efficacy and Tolerability of this compound in a MOLM-16 Xenograft Model [1]
| Dose (mg/kg, daily) | Tumor Growth Inhibition | Notes |
| 10 | 89% | Well-tolerated |
| 30 | Slight tumor regression | Considered the typical maximum-tolerated dose on this schedule |
Table 2: In Vivo Efficacy and Tolerability of this compound in a Myc-CaP Prostate Cancer Model [7]
| Dose (mg/kg, daily) | Tumor Growth Inhibition | Notes |
| 30 | Statistically significant | Well-tolerated |
| 45 | Statistically significant | Some mice experienced 16-19% body weight loss, suggesting this dose is at the toxicity limit. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[8]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
6-8 week old female athymic nude mice
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Acclimation: Acclimate animals for at least one week prior to the start of the study.
-
Group Allocation: Randomize mice into dose-escalation cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administration: Administer this compound or vehicle daily via the chosen route (e.g., oral gavage) for 14 consecutive days.
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Record body weight at least three times per week.
-
-
Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Definition: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>20%), or other severe clinical signs of toxicity.
Protocol 2: In Vivo Toxicity Monitoring
Objective: To systematically monitor for and document toxicities during an in vivo efficacy study with this compound.
Procedure:
-
Daily Clinical Observations:
-
Observe each animal daily for changes in posture, activity level, grooming, and any signs of distress.
-
Use a standardized scoring system to record observations.
-
-
Body Weight Measurement:
-
Measure and record the body weight of each animal at least three times per week.
-
Calculate the percent change from baseline for each animal.
-
-
Food and Water Consumption:
-
If significant weight loss is observed, consider measuring daily food and water intake for the affected group and a control group.
-
-
Gastrointestinal Toxicity Monitoring:
-
Visually inspect cages daily for the presence and consistency of feces.
-
Note any signs of diarrhea.
-
-
Dermatological Monitoring:
-
Examine the skin and fur of each animal for any signs of rash, alopecia, or irritation.
-
-
End-of-Study Analysis:
-
At the study endpoint, perform a complete necropsy.
-
Collect major organs (liver, spleen, kidneys, heart, lungs, and gastrointestinal tract) for histopathological analysis.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Visualizations
Caption: this compound inhibits PIM kinases, affecting downstream pathways like mTORC1 and leading to reduced cell proliferation and protein translation.
Caption: A workflow for in vivo toxicity assessment of this compound, from study planning to endpoint analysis.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal Toxicities of Targeted Therapy | Oncohema Key [oncohemakey.com]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. PIM Kinase Inhibitor this compound for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Troubleshooting Inconsistent Results in AZD1208 Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell-based assays with the pan-Pim kinase inhibitor, AZD1208.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and highly selective small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3] Pim kinases are serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways and are often upregulated in various malignancies.[2] By inhibiting Pim kinases, this compound can interrupt the G1/S phase cell cycle transition, leading to cell cycle arrest and apoptosis in cells that overexpress these kinases.[1][2] It has been shown to reduce the phosphorylation of downstream targets such as BAD, 4EBP1, and p70S6K.[1][3]
Q2: What are the common sources of variability in cell-based assays involving this compound?
Variability in cell-based assays can stem from several factors, including:
-
Cell Culture Conditions: Inconsistencies in cell passage number, cell density at the time of treatment, and media composition can alter cellular responses.[4]
-
Reagent Preparation and Handling: Errors in the dilution of this compound, improper storage leading to degradation, and lot-to-lot variability of reagents can lead to inconsistent results.[5][6] this compound is typically dissolved in DMSO, and moisture-absorbing DMSO can reduce its solubility.[1]
-
Assay Execution: Variations in incubation times, pipetting technique, and plate reader settings can introduce significant errors.[6] "Edge effects" in microplates due to evaporation can also be a source of variability.[5]
-
Cell Line Integrity: Misidentified or cross-contaminated cell lines, as well as mycoplasma contamination, can dramatically affect experimental outcomes.[5][7]
Q3: My this compound IC50 values are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values for this compound can be attributed to several factors:
-
ATP Concentration in Kinase Assays: The IC50 value of this compound is dependent on the ATP concentration in in-vitro kinase assays.[3]
-
Cellular Factors: The sensitivity of cell lines to this compound can be influenced by their Pim-1 expression levels and STAT5 activation status.[3]
-
Assay Readout: The choice of viability or proliferation assay can impact the calculated IC50. For example, a cytotoxic effect might be more pronounced in a long-term colony formation assay compared to a short-term MTT assay.[8]
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly stored and that the final concentration in your assay medium does not exceed its solubility limit, which could lead to precipitation.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure the cell suspension is homogenous before and during plating. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[5] |
| Pipetting Errors | - Regularly calibrate pipettes. - Use appropriate pipette volumes and pre-wet the tips before dispensing.[5] - For starting and stopping reactions, consider using a multi-channel pipette for consistency.[9] |
| Edge Effects | - Avoid using the outer wells of the microplate, as they are more susceptible to evaporation.[9] - If using the entire plate is necessary, fill the peripheral wells with sterile media or PBS to maintain humidity.[10] |
| Improper Reagent Mixing | - Ensure all reagents, including this compound dilutions, are thoroughly mixed before adding to the wells.[6] |
Issue 2: Weaker Than Expected Inhibition by this compound
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh dilutions of this compound from a properly stored stock for each experiment. This compound stock solutions in DMSO can be stored at -80°C for up to a year.[1] - Avoid repeated freeze-thaw cycles.[1] |
| Suboptimal Assay Conditions | - Optimize the incubation time with this compound. The effects of Pim kinase inhibition may take time to manifest phenotypically. - Ensure the cell density is optimal. Overly confluent cells may show reduced sensitivity. |
| Cell Line Resistance | - Confirm the Pim kinase expression and STAT5 activation status of your cell line, as sensitivity to this compound can be correlated with these factors.[3] - Some cell lines exhibit intrinsic resistance to PIM inhibitors due to feedback activation of other signaling pathways like p38/AKT/mTOR.[11] |
| Incorrect this compound Concentration | - Verify the calculations for your serial dilutions. - Consider that the effective concentration in cell-based assays may be higher than the enzymatic IC50 values.[3] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound Against Pim Kinases
| Kinase | IC50 (nM) | Ki (nM) |
| Pim-1 | 0.4 | 0.1 |
| Pim-2 | 5.0 | 1.92 |
| Pim-3 | 1.9 | 0.4 |
| Data from Keeton et al., 2014.[3] |
Table 2: Anti-proliferative Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | GI50 (µM) |
| EOL-1 | <1 |
| KG-1a | <1 |
| Kasumi-3 | <1 |
| MV4-11 | <1 |
| MOLM-16 | <1 |
| GI50 is the concentration for 50% inhibition of cell proliferation. Data from Keeton et al., 2014.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phosphorylated Downstream Targets
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-4EBP1, 4EBP1, p-S6, S6) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits Pim kinases, affecting downstream pathways.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. oncotarget.com [oncotarget.com]
Technical Support Center: The Role of the DNA Damage Repair (DDR) Pathway in AZD1208 Resistance
Welcome to the technical support center for researchers investigating AZD1208 resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to the DNA Damage Repair (DDR) pathway's role in therapeutic resistance to the pan-Pim kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and highly selective small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream substrates, including BAD and 4EBP1.[1][2] By inhibiting Pim kinases, this compound aims to induce cell cycle arrest and apoptosis in cancer cells where these kinases are overexpressed.[2]
Q2: What is the proposed link between the DNA Damage Repair (DDR) pathway and resistance to this compound?
A2: The primary link is the observation that increased activity of the DDR system can be a mechanism of resistance to this compound.[3][4] Inhibition of Pim kinases by this compound can lead to an accumulation of DNA damage.[3][5] In response, some cancer cells can hyper-activate their DDR pathways to repair this damage, promoting cell survival and thus conferring resistance to the drug.[3] Studies have shown that cell lines with increased levels of DDR factors are often less sensitive to this compound.[3]
Q3: Which specific DDR pathway proteins are implicated in this compound resistance?
A3: Key proteins of the DDR pathway, particularly those involved in the response to double-strand breaks (DSBs), have been implicated. These include the checkpoint kinases Chk1 and Chk2, and the upstream kinase ATM.[6][7] A common indicator of DDR activation in this context is the phosphorylation of histone H2AX to form γ-H2AX, which marks sites of DNA damage.[3][8] Increased phosphorylation of Chk2 (at Thr68) and H2AX (at Ser139) has been observed in cells resistant to this compound.[3][7]
Q4: Can resistance to this compound be overcome?
A4: Yes, preclinical studies suggest that combining this compound with inhibitors of other signaling pathways can overcome DDR-mediated resistance. A key strategy is the dual inhibition of Pim and Akt. This combination has been shown to synergistically induce anticancer effects by abrogating DDR activity, leading to an increase in DNA DSBs (indicated by γ-H2AX foci) and a reduction in phosphorylated Chk2.[3][8] Similarly, combining this compound with topoisomerase 2 inhibitors can also enhance DNA damage and sensitize resistant cells.[5][9]
Troubleshooting Guides
Scenario 1: I am not observing significant growth inhibition in my cancer cell line with this compound treatment.
-
Possible Cause 1: Intrinsic Resistance. Your cell line may have intrinsically high levels of DDR activity.
-
Troubleshooting Step: Assess the baseline expression and phosphorylation status of key DDR proteins like p-ATM, p-Chk1, p-Chk2, and γ-H2AX via Western blot. Compare these levels to a known this compound-sensitive cell line, if available. High basal DDR activity could explain the lack of response.[3]
-
-
Possible Cause 2: Sub-optimal Drug Concentration or Treatment Duration. The concentration or duration of this compound treatment may be insufficient.
-
Possible Cause 3: PIM Kinase Expression. While not always correlated, very low expression of Pim kinases might contribute to a lack of effect.[8]
-
Troubleshooting Step: Confirm the expression of Pim-1, Pim-2, and Pim-3 in your cell line via RT-PCR or Western blot.
-
Scenario 2: I suspect DDR is involved in resistance, but my Western blots for p-Chk2 and γ-H2AX are inconclusive after this compound treatment.
-
Possible Cause 1: Timing of Analysis. The peak activation of the DDR pathway may be transient.
-
Troubleshooting Step: Perform a time-course experiment. Lyse cells at various time points after this compound treatment (e.g., 4, 8, 24, 48 hours) to capture the peak of DDR protein phosphorylation. Some studies show DDR activation as early as 4 hours post-treatment.[7]
-
-
Possible Cause 2: Insufficient DNA Damage. The dose of this compound used may not be sufficient to induce a detectable level of DNA damage in your specific model.
-
Troubleshooting Step: Increase the concentration of this compound. Alternatively, use a more sensitive method to detect DNA damage, such as immunofluorescence for γ-H2AX foci, which can detect damage at a single-cell level.[3][10] A positive control, such as doxorubicin, should be included to ensure the assay is working.[6]
-
-
Possible Cause 3: Alternate Repair Pathways. The cell line might be relying on a different DDR pathway that doesn't strongly signal through Chk2.
-
Troubleshooting Step: Broaden your analysis to include markers from other DDR branches, such as the ATR-Chk1 pathway (by blotting for p-ATR and p-Chk1).
-
Scenario 3: My co-treatment with a DDR inhibitor (e.g., an ATR or ATM inhibitor) and this compound is not showing a synergistic effect.
-
Possible Cause 1: Inappropriate Dosing or Scheduling. The concentrations or the timing of drug addition may not be optimal for synergy.
-
Troubleshooting Step: Perform a matrix experiment with varying concentrations of both this compound and the DDR inhibitor. Analyze the results using a synergy model such as the Loewe additivity or Bliss independence model to calculate a combination index (CI). A CI < 1 indicates synergy. Also, consider sequential vs. co-administration of the drugs.
-
-
Possible Cause 2: Redundant Pathways. Cancer cells may have redundant survival pathways that compensate for the dual inhibition.
-
Possible Cause 3: Cell Line Specificity. The specific genetic background of your cell line may not be amenable to this particular combination.
-
Troubleshooting Step: Test the combination in a panel of cell lines with different genetic backgrounds to determine the context in which the synergy occurs.
-
Data Presentation
Table 1: Growth Inhibition (GI50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
|---|---|---|---|
| MOLM-16 | Acute Myeloid Leukemia | < 1 | [2] |
| KG-1a | Acute Myeloid Leukemia | < 1 | [2] |
| MV4-11 | Acute Myeloid Leukemia | < 1 | [2] |
| KMS-12BM | Multiple Myeloma | ~1 | [7] |
| Daudi | Non-Hodgkin Lymphoma | ~0.2 (for CX6258) | [6] |
| Toledo | Non-Hodgkin Lymphoma | ~0.3 (for CX6258) |[6] |
Note: Data for Daudi and Toledo cells are for the pan-Pim inhibitor CX6258, which may have a different potency profile than this compound.
Key Experimental Protocols
1. Western Blot for DDR Protein Phosphorylation
-
Objective: To quantify the change in activation of DDR pathway proteins (e.g., Chk2, H2AX) upon this compound treatment.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., doxorubicin) for a specified time course (e.g., 4, 24, 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Chk2 Thr68, anti-γ-H2AX Ser139, total Chk2, total H2AX, and a loading control like β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify band intensities and normalize phosphorylated protein levels to total protein and the loading control.
-
2. Immunofluorescence for γ-H2AX Foci
-
Objective: To visualize and quantify DNA double-strand breaks in individual cells.[10][12]
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound as described above.
-
Fixation: Wash with PBS and fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against γ-H2AX (Ser139) for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging & Analysis: Visualize cells using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci per cell indicates increased DNA damage.[3]
-
Visualizations
Caption: this compound resistance mechanism and combination strategies.
Caption: Workflow for assessing DDR-mediated this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pim kinase inhibition sensitizes FLT3-ITD acute myeloid leukemia cells to topoisomerase 2 inhibitors through increased DNA damage and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. championsoncology.com [championsoncology.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic window of AZD1208
Welcome to the technical support center for AZD1208. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, potent, and highly selective small-molecule inhibitor of all three PIM kinase isoforms: PIM1, PIM2, and PIM3.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in cell proliferation, survival, and apoptosis.[3] By inhibiting PIM kinases, this compound disrupts downstream signaling pathways, including the mTOR pathway, leading to the inhibition of protein translation and induction of autophagy.[3][4]
Q2: In which cancer types has this compound shown preclinical activity?
A2: this compound has demonstrated preclinical efficacy in a range of hematological malignancies, most notably Acute Myeloid Leukemia (AML).[1][2] It has also been investigated in Chronic Lymphocytic Leukemia (CLL)[3], Multiple Myeloma, and B-cell Non-Hodgkin's Lymphoma. Additionally, studies have explored its effects in solid tumors such as prostate cancer and gastric cancer.[5]
Q3: What are the known limitations of this compound as a single agent?
A3: While showing promise in preclinical models, this compound exhibited modest single-agent clinical efficacy in Phase I trials for both solid tumors and AML.[6] This has led to the discontinuation of its development as a monotherapy.[3] Resistance mechanisms, such as feedback activation of the mTOR signaling pathway through p38 and AKT, have been identified as a significant challenge.
Q4: What are some promising combination strategies to enhance the therapeutic window of this compound?
A4: To overcome resistance and enhance efficacy, several combination strategies have been explored:
-
With standard chemotherapy: Combination with cytarabine has shown synergistic effects in AML xenograft models.[1]
-
With other targeted inhibitors:
-
AKT inhibitors (e.g., AZD5363): This combination has demonstrated synergistic antitumor effects in gastric cancer cells.[5]
-
p38 inhibitors: Co-treatment with p38 inhibitors can sensitize resistant AML cells to this compound.
-
mTOR inhibitors (e.g., AZD2014): Dual inhibition of PIM and mTOR has shown to suppress proliferation and increase apoptosis in AML cells.[7]
-
-
With immunotherapy: In a murine model of breast cancer, combining this compound with Th1 cytokines (IFN-γ and TNF-α) or HER-2 peptide-pulsed dendritic cells suppressed tumor growth.[8]
-
With radiation: In prostate cancer models, this compound has been shown to act as a radiation sensitizer.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of cell viability in vitro.
| Possible Cause | Troubleshooting Step |
| Cell line insensitivity | Sensitivity to this compound can correlate with high PIM-1 expression and STAT5 activation.[1][2] Screen a panel of cell lines to identify those with the appropriate molecular profile. |
| Drug degradation | Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions | Optimize cell seeding density and treatment duration. For some cell lines, longer incubation times (e.g., 120 hours) may be required to observe significant effects.[5] |
| Feedback loop activation | Resistant cells may exhibit sustained mTOR signaling.[9] Consider co-treating with an mTOR inhibitor or a p38 inhibitor to counteract this feedback mechanism. |
Issue 2: Difficulty in observing downstream signaling inhibition by Western Blot.
| Possible Cause | Troubleshooting Step |
| Incorrect timepoint for analysis | The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 4, 24, 48 hours) to determine the optimal time to observe maximal inhibition of phosphorylated targets like 4E-BP1, p70S6K, and BAD.[9] |
| Antibody quality | Ensure that the primary antibodies for phosphorylated proteins are validated and specific. Use appropriate positive and negative controls. |
| Insufficient drug concentration | Perform a dose-response experiment to ensure that the concentration of this compound used is sufficient to inhibit PIM kinase activity in your specific cell line. |
| Cellular context | The effect of this compound on downstream signaling can be cell-type dependent.[9] Confirm PIM kinase expression in your cell line of interest. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki (nM) | Reference |
| PIM-1 | Enzymatic (low ATP) | 0.4 | [1] |
| PIM-2 | Enzymatic (low ATP) | 5.0 | [1] |
| PIM-3 | Enzymatic (low ATP) | 1.9 | [1] |
| PIM-1 | Enzymatic (high ATP) | 2.6 | [1] |
| PIM-2 | Enzymatic (high ATP) | 164 | [1] |
| PIM-3 | Enzymatic (high ATP) | 17 | [1] |
| PIM-1 | Cell-based | 10 | [1] |
| PIM-2 | Cell-based | 151 | [1] |
| PIM-3 | Cell-based | 102 | [1] |
| PIM-1 | Binding (Kd) | 0.20 | [1] |
| PIM-2 | Binding (Kd) | 0.88 | [1] |
| PIM-3 | Binding (Kd) | 0.76 | [1] |
Table 2: GI50 Values of this compound in AML Cell Lines
| AML Cell Line | GI50 (<1 µM) | Reference |
| EOL-1 | Sensitive | [1] |
| KG-1a | Sensitive | [1] |
| Kasumi-3 | Sensitive | [1] |
| MV4-11 | Sensitive | [1] |
| MOLM-16 | Sensitive | [1] |
| OCI-M1 | Resistant (>10 µM) | [9] |
| OCI-M2 | Resistant (>10 µM) | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT-based)
-
Seed cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound (or vehicle control, DMSO) for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the GI50 value by determining the drug concentration that causes 50% growth inhibition relative to vehicle-treated cells.
2. Western Blotting for Phosphorylated Proteins
-
Culture cells to 70-80% confluency and treat with this compound for the desired time and concentration.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total target proteins (e.g., p-4E-BP1, 4E-BP1, p-p70S6K, p70S6K, p-BAD, BAD) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
3. AML Xenograft Model
-
Subcutaneously implant 5 x 106 MOLM-16 cells in Matrigel into the flank of female SCID mice.[1]
-
Allow tumors to reach a volume of approximately 150-200 mm3.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 30 mg/kg) or vehicle control daily by oral gavage.
-
Measure tumor volume regularly using calipers.
-
For pharmacodynamic studies, harvest tumors at specified time points after the final dose for biomarker analysis (e.g., Western blotting for p-BAD).[1]
Visualizations
Caption: this compound inhibits PIM kinases, leading to downstream effects on the mTOR pathway and apoptosis regulators.
Caption: Overcoming this compound resistance through combination therapy targeting feedback pathways.
Caption: A typical experimental workflow for evaluating this compound efficacy in a xenograft model.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PIM kinase inhibitor this compound in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Technical Support Center: AZD1208 Sensitivity and Resistance Biomarkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of biomarkers for sensitivity and resistance to AZD1208, a pan-PIM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, potent, and highly selective small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis.[3][4] this compound functions by competitively binding to the ATP-binding pocket of the PIM kinases, thereby inhibiting their catalytic activity.[5] This leads to the interruption of downstream signaling pathways, resulting in cell cycle arrest and induction of apoptosis in cancer cells where PIM kinases are overexpressed.[1][2]
Q2: What are the key biomarkers associated with sensitivity to this compound?
Sensitivity to this compound has been correlated with several key biomarkers:
-
High PIM-1 Expression: Cancer cell lines with elevated levels of PIM-1 kinase have shown greater sensitivity to this compound.[1][3][6]
-
STAT5 Activation: Constitutive activation of Signal Transducer and Activator of Transcription 5 (STAT5), a known upstream regulator of PIM1, is associated with sensitivity.[1][3][7]
-
Downregulation of Phosphorylated 4E-BP1, p70S6K, and S6: A dose-dependent reduction in the phosphorylation of key proteins in the mTOR signaling pathway, including 4E-BP1, p70S6K, and S6, is a hallmark of sensitive cells.[1][3][8] This indicates that inhibition of cap-dependent translation is a critical downstream effect.
-
FLT3-ITD Mutation: In Acute Myeloid Leukemia (AML), the presence of Fms-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations can be associated with sensitivity.[3][9]
Q3: What are the known mechanisms of resistance to this compound?
Several mechanisms have been identified that may contribute to resistance to this compound:
-
Activation of the DNA Damage Repair (DDR) Pathway: In some cancer cells, inhibition of PIM kinases by this compound can induce DNA damage. The subsequent activation of the DDR pathway can promote cell survival and lead to resistance.[10][11]
-
Feedback Activation of mTOR Signaling: Resistance can arise from a feedback loop involving p38α mitogen-activated protein kinase. Inhibition of PIM kinases can lead to the reactive oxygen species (ROS)-mediated activation of p38α, which in turn reactivates the mTOR signaling pathway, thus circumventing the effects of this compound.[12]
-
Upregulation of the p53 Pathway: In prostate cancer models, resistance to this compound has been associated with the downregulation of the p53 pathway.[13]
Q4: In which cancer types has this compound shown preclinical or clinical activity?
This compound has been investigated in a variety of hematological malignancies and solid tumors, including:
-
Chronic Lymphocytic Leukemia (CLL)[14]
-
Prostate Cancer[13]
-
Non-Small Cell Lung Cancer (NSCLC)[15]
-
Breast Cancer[18]
Troubleshooting Guides
Problem: My cell line of interest does not respond to this compound treatment in a cell viability assay.
Possible Causes and Solutions:
-
Low PIM Kinase Expression: The cell line may not express sufficient levels of PIM kinases for this compound to exert a significant effect.
-
Troubleshooting Step: Perform Western blotting or quantitative PCR (qPCR) to determine the expression levels of PIM1, PIM2, and PIM3 in your cell line. Compare these levels to known sensitive cell lines (e.g., MOLM-16 for AML).
-
-
Lack of Constitutive STAT5 Activation: The PIM kinase pathway may not be a primary driver of proliferation in your cell line.
-
Troubleshooting Step: Assess the phosphorylation status of STAT5 (pSTAT5) by Western blotting. High basal levels of pSTAT5 are indicative of pathway activation.
-
-
Activation of Resistance Pathways: The cells may have intrinsic or acquired resistance mechanisms.
-
Suboptimal Experimental Conditions: The concentration of this compound or the duration of treatment may be insufficient.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) and extend the treatment duration (e.g., 24, 48, 72 hours).
-
Problem: I am not observing the expected downstream signaling changes (e.g., decreased p-4E-BP1) after this compound treatment.
Possible Causes and Solutions:
-
Insufficient Drug Concentration or Treatment Time: The concentration or duration of this compound treatment may not be adequate to inhibit the target.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) with a concentration known to be effective in sensitive cells (e.g., 1 µM).
-
-
Cell Line-Specific Signaling Dynamics: The kinetics of pathway inhibition may vary between cell lines.
-
Troubleshooting Step: Analyze multiple time points to capture the dynamic changes in phosphorylation.
-
-
Antibody Quality: The antibodies used for Western blotting may not be specific or sensitive enough.
-
Troubleshooting Step: Validate your antibodies using positive and negative controls. Use antibodies from reputable suppliers that have been validated for the specific application.
-
-
Feedback Loop Activation: A feedback mechanism may be reactivating the pathway.
-
Troubleshooting Step: Co-treat cells with inhibitors of potential feedback pathways (e.g., a p38 inhibitor) to see if the expected downstream inhibition is restored.[12]
-
Data Presentation
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | GI50 / IC50 (µM) | Key Features | Reference(s) |
| MOLM-16 | Acute Myeloid Leukemia | < 1 | High PIM-1, pSTAT5 | [1] |
| KG-1a | Acute Myeloid Leukemia | < 1 | High PIM-1, pSTAT5 | [1] |
| MV4-11 | Acute Myeloid Leukemia | < 1 | FLT3-ITD | [1] |
| EOL-1 | Acute Myeloid Leukemia | < 1 | [1] | |
| Kasumi-3 | Acute Myeloid Leukemia | < 1 | [1] | |
| OCI-M1 | Acute Myeloid Leukemia | > 10 | Resistant | [8] |
| 93T449 | Liposarcoma | ~10 | [16] | |
| SNU-638 | Gastric Cancer | Sensitive (IC50 not specified) | [10] | |
| SNU-601 | Gastric Cancer | Resistant (IC50 not specified) | [10] | |
| PC9 | Non-Small Cell Lung Cancer | 17.1 - 23.0 | EGFR mutation | [15] |
| H1975 | Non-Small Cell Lung Cancer | 17.1 - 23.0 | EGFR mutation | [15] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Treatment Schedule | Tumor Growth Inhibition | Reference(s) |
| MOLM-16 | Acute Myeloid Leukemia | 10 mg/kg | Daily for 2 weeks | 89% | [8] |
| MOLM-16 | Acute Myeloid Leukemia | 30 mg/kg | Daily for 2 weeks | Slight regression | [8] |
| c-MYC/Pim1 | Prostate Cancer | 30 mg/kg | Not specified | 54.3 ± 39% | [13] |
| Myc-CaP | Prostate Cancer | Not specified | Not specified | Statistically significant | [19] |
| DU145 | Prostate Cancer | Not specified | Not specified | Statistically significant | [19] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (e.g., 0 to 100 µM) for 72-96 hours.[15]
-
Add 0.5 mg/mL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with 100 µL of DMSO.
-
Measure the absorbance at 565 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blotting for Phospho-protein Analysis
-
Objective: To assess the phosphorylation status of key proteins in the PIM signaling pathway.
-
Methodology:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated proteins (e.g., p-4E-BP1, 4E-BP1, p-S6, S6, p-STAT5, STAT5) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 MOLM-16 cells) into the flank of immunodeficient mice (e.g., SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally once daily at the desired dose (e.g., 10 or 30 mg/kg).[8]
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by Western blotting).
-
Mandatory Visualizations
Caption: this compound sensitivity signaling pathway.
Caption: Key resistance pathways to this compound.
Caption: Workflow for assessing this compound sensitivity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Facebook [cancer.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. PIM kinase inhibitor this compound for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. This compound, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK | MDPI [mdpi.com]
- 18. PIM kinase inhibitor this compound in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: PIM1 Overexpression and AZD1208 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of PIM1 overexpression on the efficacy of the pan-PIM kinase inhibitor, AZD1208.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, small-molecule, ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2][3] It functions by blocking the serine/threonine kinase activity of PIM proteins, which are key regulators of cell survival, proliferation, and apoptosis.[1][2] Inhibition of PIM kinases by this compound can lead to cell cycle arrest, primarily at the G1/S transition, and induction of apoptosis in cancer cells that overexpress PIM kinases.[1]
Q2: How does PIM1 overexpression generally affect a cell's sensitivity to this compound?
Generally, higher PIM1 expression levels are correlated with increased sensitivity to this compound.[1][4] In studies on acute myeloid leukemia (AML) cell lines, sensitivity to this compound was associated with high PIM1 expression and activation of its upstream regulator, STAT5.[4]
Q3: My PIM1-overexpressing cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to this compound in PIM1-overexpressing cells can arise from several mechanisms:
-
Feedback Activation of mTOR Signaling: A primary mechanism of intrinsic and acquired resistance involves the feedback activation of the mTOR signaling pathway.[5] Inhibition of PIM kinases by this compound can lead to a compensatory upregulation of mTOR activity, mediated by ROS, p38, and AKT, which sustains cell survival and proliferation.[5]
-
Activation of other Survival Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to bypass the effects of PIM kinase inhibition.[6]
-
Drug Efflux Pumps: While one study in AML cell lines suggested that resistance was not primarily driven by drug efflux pumps, this mechanism should not be entirely ruled out in other cancer types without specific investigation.[4]
Q4: I am observing unexpected off-target effects. What are the known downstream targets of this compound?
This compound, by inhibiting PIM kinases, affects several downstream signaling pathways. Key modulated proteins include:
-
mTOR Pathway Components: this compound treatment leads to a dose-dependent reduction in the phosphorylation of key mTOR pathway proteins such as 4E-BP1, p70S6K, and S6.[4][7][8]
-
Apoptosis Regulators: The phosphorylation of the pro-apoptotic protein BAD at Ser112 is inhibited by this compound.[4][7][9]
-
Cell Cycle Regulators: this compound can lead to an increase in the cell cycle inhibitor p27.[4]
-
MYC Pathway: Treatment with this compound has been shown to cause inhibition of the MYC pathway.[9][10]
Q5: Can this compound be used in combination with other therapeutic agents to overcome resistance?
Yes, combination therapies are a promising strategy. For instance, since resistance can be mediated by feedback activation of mTOR signaling, combining this compound with an mTOR inhibitor or a p38 inhibitor has been shown to be effective.[5] Dual inhibition of PIM and p38 has been demonstrated to suppress mTOR signaling and overcome resistance.[5] Similarly, combining this compound with an Akt inhibitor has shown synergistic antitumor effects in gastric cancer cells.[8][11] In EGFR-mutated non-small cell lung cancer, combining this compound with osimertinib showed moderate synergistic effects and decreased STAT3 phosphorylation, a key node in therapy resistance.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| PIM1-overexpressing cells are not responding to this compound treatment. | Feedback activation of the mTOR pathway. | - Perform Western blot analysis to check the phosphorylation status of mTOR pathway components (p-PRAS40, p-S6, p-4EBP1).- Consider combination therapy with an mTOR inhibitor (e.g., AZD8055) or a p38 inhibitor (e.g., SB202190).[5] |
| Low PIM1 protein levels despite gene overexpression. | - Confirm PIM1 protein expression levels via Western blot.[4] | |
| Cell line-specific resistance mechanisms. | - Perform a kinome-wide shRNA screen to identify genes whose suppression sensitizes cells to this compound.[5] | |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | - Ensure accurate and consistent cell seeding using a cell counter. |
| Suboptimal drug concentration or incubation time. | - Perform a dose-response and time-course experiment to determine the optimal GI50 and treatment duration for your specific cell line.[4] | |
| Issues with the viability assay reagent. | - Ensure proper storage and handling of reagents like MTT or Cell Titer-Blue.[12][13] | |
| Difficulty in detecting changes in downstream signaling pathways. | Insufficient treatment time or drug concentration. | - Optimize treatment conditions. Phosphorylation changes can be rapid, occurring within hours of treatment.[7] |
| Low antibody quality. | - Use validated antibodies for Western blot analysis. | |
| Low abundance of target proteins. | - Ensure sufficient protein loading for Western blot. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | PIM1 Expression | This compound GI50/IC50 | Reference |
| MOLM-16 | AML | High | < 1 µM | [4] |
| KG-1a | AML | High | < 1 µM | [4] |
| MV4-11 | AML | High | < 1 µM | [4] |
| OCI-M1 | AML | N/A | > 10 µM (Resistant) | [5] |
| OCI-M2 | AML | N/A | > 10 µM (Resistant) | [5] |
| PC9 | NSCLC | High | N/A | [6] |
| H1975 | NSCLC | High | N/A | [6] |
GI50: Concentration for 50% of maximal inhibition of cell proliferation. IC50: Half maximal inhibitory concentration.
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| MOLM-16 | AML | This compound (30 mg/kg) | Significant tumor growth inhibition | [4] |
| KG-1a | AML | This compound (30 mg/kg) | Significant tumor growth inhibition | [4] |
| K562 | AML | This compound (30 mg/kg) + SB202190 (5 mg/kg) | Suppressed tumor growth | [5] |
| Myc-CaP | Prostate Cancer | This compound (30 & 45 mg/kg) | Decreased tumor growth, increased apoptosis | [10] |
| SNU-638 | Gastric Cancer | This compound | Delayed tumor growth | [8][11] |
| HuH6 | Hepatoblastoma | This compound | Decreased tumor growth | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 2 x 10⁴ cells per well and incubate for 24 hours.[6][15]
-
Drug Treatment: Treat cells with serial dilutions of this compound and incubate for the desired duration (e.g., 72-96 hours).[4][6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Western Blotting
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIM1, p-4E-BP1, p-S6, p-BAD, etc., overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10⁶ MOLM-16 cells) into the flank of immunocompromised mice (e.g., SCID or Rag2−/−IL2γc−/− mice).[4][5]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~150 mm³).[5][14]
-
Treatment: Randomize mice into treatment groups and administer this compound (e.g., 30 mg/kg) or vehicle control orally.[4][5]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.[14]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: PIM1 signaling pathway and the inhibitory action of this compound.
Caption: Resistance mechanism to this compound via feedback activation of mTOR.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Facebook [cancer.gov]
- 2. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oaepublish.com [oaepublish.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 12. This compound | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Technical Support Center: Troubleshooting Cell Line Contamination in AZD1208 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving potential cell line contamination issues during experiments with the pan-Pim kinase inhibitor, AZD1208. Inconsistent or unexpected results can often be attributed to misidentified or cross-contaminated cell lines, a prevalent issue in biomedical research.[1][2] This resource offers a question-and-answer-based troubleshooting guide, detailed experimental protocols, and visual aids to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound IC50 value for a specific cancer cell line is significantly different from published data. What could be the cause?
A1: Discrepancies in IC50 values are a common challenge and can stem from several factors.[3] One of the most critical to investigate is the identity and purity of your cell line.
-
Potential Cause: Cell Line Cross-Contamination or Misidentification. The cell line you are using may have been contaminated by another, faster-growing cell line (e.g., HeLa), or it may be entirely misidentified.[2] This would lead to a different response to this compound than expected for the purported cell line. Different cell lines exhibit varying sensitivity to this compound, often correlating with their Pim-1 expression and STAT5 activation levels.[4][5]
-
Troubleshooting Steps:
-
Immediate Action: Cease experiments with the current cell stock.
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling on your cell stock. Compare the resulting profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity.[1][6] An 80% or higher match is typically required for authentication.[7][8]
-
Obtain New Stock: If contamination is confirmed, discard the contaminated stock and obtain a new, authenticated vial from a reputable cell bank.
-
Review Assay Conditions: If the cell line is authenticated, systematically review your experimental protocol against the published method, paying close attention to cell seeding density, passage number, and assay duration, as these can also influence IC50 values.[3][9]
-
Q2: I'm observing inconsistent phosphorylation of Pim kinase downstream targets (e.g., p-BAD, p-4EBP1) after this compound treatment across experiments.
A2: Inconsistent downstream signaling effects are a red flag. This compound is known to reduce the phosphorylation of targets like BAD, 4EBP1, and p70S6K in sensitive cell lines.[4][5]
-
Potential Cause: Mixed Cell Population. Your cell culture may be contaminated with a second cell line that is resistant to this compound. In a mixed population, the proportion of sensitive to resistant cells can fluctuate between passages, leading to variable results in downstream signaling analysis. Resistant cells may not exhibit the expected decrease in phosphorylation of Pim targets.[10]
-
Troubleshooting Steps:
-
Morphological Examination: Carefully examine your cells under a microscope for any changes in morphology that might suggest a mixed population. However, this is not a definitive detection method.
-
STR Profiling: This is the most reliable method to detect a mixed cell population, which will appear as a mixed STR profile.[6]
-
Mycoplasma Testing: Mycoplasma contamination is a common issue that can alter cellular responses to drugs. Test your cell culture for mycoplasma using a PCR-based or fluorescent dye method.
-
Standardize Protocols: Ensure consistent cell passage number and confluency for all experiments, as these factors can influence signaling pathways.
-
Q3: My cells are showing an unexpected resistance to this compound, even though they are reported to be sensitive.
A3: Apparent resistance in a known sensitive cell line strongly suggests an underlying issue with the cell stock itself.
-
Potential Cause: Complete Replacement by a Contaminant. It is possible that the original cell line has been completely overgrown by a contaminating, resistant cell line. For example, if a sensitive acute myeloid leukemia (AML) cell line like MOLM-16 was contaminated with a resistant line, you would observe a lack of apoptotic or cell cycle arrest effects typical for MOLM-16 upon this compound treatment.[4][5]
-
Troubleshooting Steps:
-
Authentication is Critical: Immediately perform STR profiling to determine the true identity of your cell line.
-
Source Verification: If you received the cells from another lab, request their authentication data. It's best practice to authenticate any new cell line upon receipt.[1]
-
Review Resistance Mechanisms: While contamination is a primary suspect, consider intrinsic resistance mechanisms. For instance, some cell lines exhibit resistance to PIM inhibition through feedback activation of mTOR signaling via p38α.[10] However, this should be investigated only after cell line identity is confirmed.
-
Quantitative Data Summary
The efficacy of this compound varies across different Pim kinase isoforms and cancer cell lines. This variability underscores the importance of using correctly identified cell lines for your experiments.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target | IC50 (nM) |
| Pim-1 | 0.4 |
| Pim-2 | 5.0 |
| Pim-3 | 1.9 |
| (Data compiled from multiple sources)[5][11] |
Table 2: Growth Inhibition (GI50) of this compound in Various AML Cancer Cell Lines
| Cell Line | GI50 (µM) | Pim-1 Expression | pSTAT5 Status |
| Sensitive Lines | |||
| EOL-1 | < 1 | High | Positive |
| KG-1a | < 1 | High | Positive |
| Kasumi-3 | < 1 | Moderate | Positive |
| MV4-11 | < 1 | High | Positive |
| MOLM-16 | < 1 | High | Positive |
| Less Sensitive/Resistant Lines | |||
| OCI-M1 | > 10 | Low | Negative |
| OCI-M2 | > 10 | Low | Negative |
| (Data is illustrative and compiled from published studies. Actual values may vary.)[4][10] |
Experimental Protocols
Protocol 1: Human Cell Line Authentication by STR Profiling
This protocol outlines the standard procedure for authenticating human cell lines using Short Tandem Repeat (STR) analysis.
Principle: STR profiling amplifies specific polymorphic, short, repetitive DNA sequences. The resulting pattern of repeats creates a unique genetic "fingerprint" for each human cell line.[6]
Materials:
-
Cell pellet (approx. 2 million cells) or purified genomic DNA (10-50 ng/µL)
-
DNA extraction kit
-
STR amplification kit (e.g., Promega PowerPlex® systems)
-
Thermal cycler
-
Capillary electrophoresis instrument
-
Gene analysis software
Methodology:
-
Sample Preparation:
-
If starting with a cell pellet, extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity.
-
-
PCR Amplification:
-
Set up a PCR reaction using an STR amplification kit. These kits typically multiplex primers for at least 8 core STR loci plus amelogenin for gender identification.[12]
-
Perform PCR amplification in a thermal cycler according to the kit's protocol.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument.
-
-
Data Analysis:
-
The analysis software generates an electropherogram showing the alleles present at each STR locus.
-
Compare the obtained STR profile to the reference profile of the expected cell line from a public database (e.g., ATCC, Cellosaurus).[1]
-
Interpretation: A match of ≥80% between the test profile and the reference profile is required to authenticate the cell line. A match of <56% indicates the lines are unrelated.[7][8]
-
Protocol 2: Western Blot for Phosphorylated Pim Kinase Targets
This protocol describes how to assess the effect of this compound on the phosphorylation status of its downstream targets.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., BAD and p-BAD), the inhibitory effect of this compound can be quantified.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-BAD (Ser112), anti-total BAD, anti-p-4EBP1 (Thr37/46), anti-total 4EBP1, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-BAD) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Image the resulting chemiluminescent signal.[13]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total protein and/or a loading control.
-
Data Analysis: Quantify band intensities using image analysis software. Calculate the ratio of the phosphorylated protein to the total protein or loading control.
Protocol 3: MTT Cell Viability Assay
This protocol is for determining the IC50/GI50 value of this compound by measuring cell metabolic activity.
Principle: The MTT assay is a colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16][17]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50/GI50 value.
Mandatory Visualizations
References
- 1. Cell Line Authentication Resources [promega.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Line Authentication [worldwide.promega.com]
- 7. news-medical.net [news-medical.net]
- 8. research.pathology.wisc.edu [research.pathology.wisc.edu]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. static.igem.wiki [static.igem.wiki]
- 17. chondrex.com [chondrex.com]
Improving the solubility and stability of AZD1208 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility and stability of AZD1208 for in vitro experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous cell culture medium is a common challenge due to its hydrophobic nature. This can lead to inaccurate dosing and unreliable experimental results.
Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise approach to resolving this compound precipitation in cell culture.
Recommended Actions & Protocols
| Troubleshooting Step | Detailed Protocol & Experimental Considerations |
| 1. Optimize Stock Solution Preparation | Protocol: 1. Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-20 mM).[1]2. To aid dissolution, gently warm the solution to 37°C for 10-15 minutes and/or use a bath sonicator for 5-10 minutes.3. Visually inspect the solution for any undissolved particles. If present, repeat the warming and sonication steps.4. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2] |
| 2. Refine Dilution Technique | Protocol: 1. Before adding to the cell culture medium, perform a serial dilution of the high-concentration DMSO stock in DMSO to get closer to the final desired concentration.2. Pre-warm the cell culture medium to 37°C.3. Add the diluted this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual addition helps to prevent a rapid change in solvent polarity, which can cause precipitation.4. Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤0.1%, to avoid solvent toxicity to the cells. |
| 3. Modify Cell Culture Medium | Considerations: • Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes aid in solubilizing hydrophobic compounds. If using serum-free media, consider adding a small percentage of serum (e.g., 1-2%) to a test aliquot to see if it improves solubility.• pH: While less common for this class of compounds, extreme pH shifts in the media could affect solubility. Ensure the medium is properly buffered (e.g., with HEPES) and the pH is stable. |
| 4. Consider Solubilizing Agents (for challenging cases) | Experimental Approach: If precipitation persists, the use of excipients can be explored. These should be tested for their effects on cell viability and experimental outcomes.• Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility. Prepare a stock solution of this compound in a solution containing HP-β-CD. A typical starting point is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.• Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations (e.g., 0.01-0.05%) can help maintain the solubility of hydrophobic compounds. |
Issue 2: this compound Instability in Solution
The stability of this compound in solution is critical for obtaining reproducible results, especially in long-term experiments.
Factors Affecting this compound Stability
| Factor | Recommendations & Best Practices |
| Storage of Stock Solutions | • Store DMSO stock solutions at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[2]• Use anhydrous DMSO to prevent degradation due to moisture.• Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Working Solutions in Aqueous Media | • Prepare fresh working solutions of this compound in cell culture medium for each experiment.• Avoid storing this compound in aqueous solutions for extended periods, as its stability may be compromised.• Protect solutions from light, especially during long incubations, by using amber tubes or covering plates with foil. |
| pH of the Medium | • Maintain the physiological pH of the cell culture medium (typically 7.2-7.4), as significant deviations can potentially lead to the degradation of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3] this compound is readily soluble in DMSO at concentrations of 10-20 mM and higher.[1]
Q2: My this compound powder is difficult to dissolve in DMSO. What can I do?
A2: To facilitate the dissolution of this compound in DMSO, you can gently warm the solution to 37°C for 10-15 minutes and/or use a bath sonicator for 5-10 minutes. Ensure the vial is tightly capped during warming to prevent solvent evaporation.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.1%. However, the tolerance to DMSO can vary between cell lines. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q4: Can I filter-sterilize my this compound stock solution?
A4: It is generally recommended to prepare the stock solution using sterile techniques and anhydrous DMSO in a sterile environment to avoid the need for filter sterilization. If filter sterilization is necessary, use a PTFE (polytetrafluoroethylene) syringe filter that is compatible with DMSO. Be aware that some of the compound may be lost due to adsorption to the filter membrane.
Q5: How long can I store the diluted this compound in my cell culture medium?
A5: It is best practice to prepare fresh dilutions of this compound in cell culture medium immediately before each experiment. The stability of this compound in aqueous solutions over extended periods at 37°C has not been extensively reported, and degradation could lead to a loss of potency.
Q6: What are the known downstream targets of this compound?
A6: this compound is a pan-PIM kinase inhibitor. PIM kinases are involved in cell survival and proliferation pathways. Inhibition of PIM kinases by this compound leads to reduced phosphorylation of downstream targets such as BAD (Bcl-2-associated death promoter), 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1), p70S6K (p70S6 Kinase), and S6 ribosomal protein.[4][5][6] This ultimately affects cell cycle progression and can induce apoptosis.[3][4]
Signaling Pathway and Experimental Workflow Diagrams
PIM Kinase Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits PIM kinases, thereby affecting downstream signaling related to apoptosis and protein translation.
Experimental Workflow for Testing this compound in a Cell-Based Assay
Caption: A typical workflow for evaluating the in vitro effects of this compound.
References
- 1. AZD 1208 | Pim Kinase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
Technical Support Center: Interpreting Western Blot Results with AZD1208
Welcome to the technical support center for AZD1208. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting western blot results obtained from experiments utilizing the pan-Pim kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally available small-molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2][3]. Pim kinases are serine/threonine kinases that play a crucial role in regulating cell cycle progression, apoptosis, and protein translation[][5][6]. By inhibiting Pim kinases, this compound can lead to cell cycle arrest and apoptosis in cancer cells where Pim kinases are overexpressed[1][2].
Q2: What are the expected western blot results after treating cells with this compound?
Upon successful treatment with this compound, a dose-dependent decrease in the phosphorylation of known Pim kinase downstream substrates is expected. Key targets to probe for include:
-
p-BAD (Ser112): A decrease in phosphorylation at this site is anticipated, which promotes apoptosis[3][7].
-
p-4EBP1 (Ser65): A reduction in phosphorylation of 4EBP1 is a common downstream effect of Pim inhibition, leading to the suppression of protein translation[1][7][8][9].
-
p-p70S6K and p-S6: Decreased phosphorylation of these proteins, which are involved in the mTOR signaling pathway and protein synthesis, is also expected[1][3][8].
Total protein levels of BAD, 4EBP1, p70S6K, and S6 should remain largely unchanged with short-term this compound treatment.
Q3: At what concentrations should I use this compound in my cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. While this compound has low nanomolar IC50 values in cell-free assays, higher concentrations (in the micromolar range) are often required for cellular assays to observe significant downstream effects[7][8]. It is recommended to perform a dose-response experiment, typically ranging from 0.1 µM to 10 µM, to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Unexpected Western Blot Results
Problem 1: No change or an increase in the phosphorylation of downstream targets (e.g., p-4EBP1) after this compound treatment.
-
Possible Cause 1: Inhibitor Inactivity.
-
Solution: Ensure the proper storage and handling of this compound. Prepare fresh dilutions from a stock solution for each experiment. To verify the inhibitor's activity, consider including a sensitive positive control cell line known to respond to this compound treatment[3].
-
-
Possible Cause 2: Cell Line Resistance.
-
Possible Cause 3: Activation of Compensatory Signaling Pathways.
-
Solution: Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways[10]. The PI3K/AKT/mTOR pathway has significant crosstalk with the PIM signaling pathway[6][11]. An increase in the phosphorylation of some targets could indicate the activation of a feedback loop. Probing for key nodes in related pathways, such as p-AKT, can help to investigate this possibility.
-
-
Possible Cause 4: Insufficient Treatment Time or Dose.
-
Solution: Perform a time-course and dose-response experiment to ensure that the treatment duration and concentration are sufficient to elicit a response in your specific cell model. A decrease in the phosphorylation of some targets can be observed within 6 hours, while others may require 24 hours or longer[7].
-
Problem 2: Unexpected bands or changes in total protein levels.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While this compound is highly selective for Pim kinases, off-target effects can occur, especially at higher concentrations[12]. If you observe unexpected changes in protein expression, consider if these could be due to off-target activities. Comparing your results with those from another Pim kinase inhibitor with a different chemical scaffold could be informative.
-
-
Possible Cause 2: Protein Degradation or Multimerization.
-
Solution: The appearance of lower molecular weight bands may indicate protein degradation. Ensure that your lysis buffer contains a sufficient concentration of protease and phosphatase inhibitors[13][14]. Higher molecular weight bands could be due to protein multimers; ensure complete denaturation of your samples by adding fresh reducing agent and boiling appropriately[15].
-
-
Possible Cause 3: Antibody Non-Specificity.
-
Solution: The unexpected bands could be a result of non-specific antibody binding[14][15]. Ensure your primary and secondary antibodies are validated for the application. Running appropriate controls, such as a lysate from a cell line with known knockout of the target protein, can help to confirm antibody specificity.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Pim-1 | 0.4 |
| Pim-2 | 5.0 |
| Pim-3 | 1.9 |
Data compiled from publicly available sources.[1][7]
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Treated Cells
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired duration (e.g., 6, 24, 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-4EBP1, anti-total-4EBP1, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein. For loading controls, normalize to a housekeeping protein like β-actin or GAPDH.
-
Mandatory Visualizations
Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blotting with this compound.
Caption: Troubleshooting logic for unexpected this compound western blot results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. LabXchange [labxchange.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Managing Gastrointestinal Side Effects of AZD1208 in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing gastrointestinal (GI) side effects of the pan-Pim kinase inhibitor, AZD1208, in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, small molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways and are often overexpressed in various cancers.[1] By inhibiting PIM kinases, this compound can interrupt the G1/S phase cell cycle transition, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] The mechanism involves the modulation of several downstream targets, including those in the mTOR signaling pathway, such as 4E-BP1, and other proteins involved in cell survival like BAD.[2][3][4]
Q2: What are the known side effects of this compound, particularly gastrointestinal effects?
In human Phase I clinical trials, gastrointestinal adverse events were the most frequently reported side effects, affecting 92.5% of patients.[5] Dose-limiting toxicities included vomiting, as well as rash and fatigue.[5] While specific data on the incidence and severity of GI side effects in preclinical animal studies are not extensively published, the high incidence in humans suggests that researchers should be vigilant for similar effects in animal models.
Q3: What are the typical signs of gastrointestinal distress to monitor in laboratory animals?
Researchers should monitor for a range of clinical signs that may indicate gastrointestinal toxicity. These include:
-
Changes in body weight: Progressive weight loss is a key indicator of systemic toxicity and can be related to GI issues.
-
Changes in food and water consumption: Anorexia or reduced appetite is a common sign of nausea or abdominal discomfort.
-
Changes in feces: This can include diarrhea (loose or unformed stools), changes in stool color or consistency, or the presence of blood.
-
Behavioral changes: Lethargy, hunched posture, ruffled fur, and reduced activity can all be signs of pain or distress.
-
Dehydration: Signs of dehydration include sunken eyes, decreased skin turgor, and reduced urine output.
Q4: Are there any established protocols for managing this compound-induced GI side effects in animals?
There are no published protocols specifically for managing this compound-induced GI side effects in animal models. However, general principles for managing chemotherapy-induced gastrointestinal toxicity in laboratory animals can be adapted. Management strategies should be developed in consultation with a veterinarian and the Institutional Animal Care and Use Committee (IACUC).
Troubleshooting Guide
This guide provides a structured approach to identifying and managing potential gastrointestinal side effects of this compound in your animal studies.
Problem 1: Observed weight loss and decreased food intake in this compound-treated animals.
| Potential Cause | Troubleshooting Steps |
| Drug-related anorexia and nausea | 1. Confirm the observation: Monitor food intake and body weight daily. Compare with the vehicle control group. 2. Provide supportive care: Offer highly palatable and easily digestible food. Ensure easy access to water. 3. Consider dose modification: If weight loss is severe (>15-20% of baseline), consider a dose reduction or temporary cessation of treatment, as per your approved protocol. 4. Administer antiemetics: In consultation with a veterinarian, consider the prophylactic use of antiemetics. |
| Dehydration secondary to GI distress | 1. Assess hydration status: Check for signs of dehydration. 2. Provide fluid support: Administer subcutaneous or intravenous fluids as directed by a veterinarian. |
Problem 2: Animals are exhibiting diarrhea.
| Potential Cause | Troubleshooting Steps |
| Direct intestinal toxicity of this compound | 1. Characterize the diarrhea: Note the severity, frequency, and consistency of the stools. 2. Supportive care: Ensure adequate hydration. Provide a low-residue diet. 3. Administer antidiarrheal agents: Under veterinary guidance, consider the use of medications like loperamide. 4. Monitor for complications: Observe for signs of dehydration, electrolyte imbalance, and weight loss. 5. Pathological assessment: At the end of the study, or if humane endpoints are reached, collect intestinal tissues for histopathological analysis to assess for mucosal damage. |
| Alteration of gut microbiota | 1. Consider probiotics: Prophylactic or therapeutic administration of probiotics may help maintain gut health, though this should be tested empirically for your model. |
Data Presentation
Table 1: Summary of Adverse Events in Human Phase I Clinical Trials of this compound
| Adverse Event Category | Percentage of Patients Affected |
| Gastrointestinal | 92.5% |
| Other (e.g., rash, fatigue) | Not specified |
Data from Cortes et al., Br J Cancer, 2018.[5] This table highlights the high incidence of GI side effects in humans, suggesting a strong rationale for careful monitoring in animal models.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in Rodent Models
Objective: To systematically evaluate the gastrointestinal toxicity of this compound in a rodent model.
Materials:
-
This compound and vehicle control
-
Animal balance
-
Metabolic cages (for stool and urine collection, optional)
-
Scoring sheets for clinical observations
-
Materials for tissue collection and fixation (e.g., formalin)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Data Collection: Record the body weight, food intake, and water consumption for each animal for 3-5 days before the first dose.
-
Drug Administration: Administer this compound or vehicle control according to the planned dosing schedule and route.
-
Daily Monitoring:
-
Record body weight daily.
-
Measure food and water consumption daily.
-
Perform a thorough clinical observation of each animal at least once daily. Use a standardized scoring system to record observations such as posture, activity level, and fur condition.
-
Visually inspect feces for signs of diarrhea. A scoring system can be used (e.g., 0 = normal, 1 = soft, 2 = loose, 3 = watery).
-
-
Humane Endpoints: Establish clear humane endpoints in your IACUC protocol (e.g., >20% body weight loss, severe lethargy, persistent diarrhea with dehydration) at which animals will be euthanized.
-
Necropsy and Tissue Collection: At the end of the study or when humane endpoints are met, perform a gross necropsy. Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Histopathological Analysis: Fix the collected gastrointestinal tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate the slides for signs of toxicity, such as inflammation, ulceration, necrosis, and changes in villus architecture.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PIM kinases, affecting downstream pathways like mTORC1 and apoptosis regulation.
Experimental Workflow for Managing GI Side Effects
Caption: A workflow for the observation and management of gastrointestinal side effects in animal studies.
References
- 1. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 2. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide to PIM Kinase Inhibitors: AZD1208 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AZD1208, a pan-PIM kinase inhibitor, with other notable PIM inhibitors. The information herein is supported by experimental data from various preclinical studies, offering a valuable resource for researchers in oncology and drug development.
Introduction to PIM Kinases and Their Inhibition
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell proliferation, survival, and metabolism.[1] Overexpressed in various hematological malignancies and solid tumors, PIM kinases have emerged as promising therapeutic targets.[1][2] this compound is a potent, orally bioavailable, and selective pan-PIM kinase inhibitor that has undergone extensive preclinical evaluation.[1] This guide compares its preclinical profile with other PIM kinase inhibitors, including SGI-1776, LGB321, PIM447, and TP-3654.
Comparative Efficacy of PIM Kinase Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and other selected PIM kinase inhibitors.
Table 1: In Vitro Potency Against PIM Kinase Isoforms
| Inhibitor | PIM1 | PIM2 | PIM3 | Reference(s) |
| This compound | Ki: 0.1 nM, IC50: 0.4 nM | Ki: 1.92 nM, IC50: 5.0 nM | Ki: 0.4 nM, IC50: 1.9 nM | [1] |
| SGI-1776 | IC50: 7 nM | IC50: 363 nM | IC50: 69 nM | [3] |
| LGB321 | IC50: 0.001 nM | IC50: 0.002 nM | IC50: 0.0008 nM | [4] |
| PIM447 | Ki: 6 nM | Ki: 18 nM | Ki: 9 nM | [3] |
| TP-3654 | Potent pan-PIM inhibitor | (Specific IC50/Ki not detailed in the provided search results) | (Specific IC50/Ki not detailed in the provided search results) | [3] |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitor potency. Lower values indicate higher potency. The conditions under which these values were determined may vary between studies.
Table 2: Cellular Activity in Preclinical Models
| Inhibitor | Cancer Model | Key Findings | Reference(s) |
| This compound | Acute Myeloid Leukemia (AML) | Inhibited growth of 5 out of 14 AML cell lines; induced cell cycle arrest and apoptosis in MOLM-16 cells.[1] | [1] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) / Lymphoma (T-LBL) | Delayed tumor development in a patient-derived xenograft (PDX) model.[5] | [5] | |
| SGI-1776 | AML | In addition to PIM inhibition, also exhibits anti-FLT3 activity.[1] | [1] |
| LGB321 | Multiple Myeloma | Active in PIM2-dependent multiple myeloma cell lines.[6] | [6] |
| PIM447 | AML | Induced changes in mRNA splicing, similar to this compound.[7] | [7] |
| TP-3654 | T-ALL / T-LBL | Delayed tumor development in a PDX model, comparable to this compound.[5] | [5] |
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of PIM kinases. The PIM kinases, in turn, phosphorylate a range of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.
Caption: The JAK/STAT-PIM signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies of PIM kinase inhibitors are provided below.
PIM Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of a compound against purified PIM kinase isoforms.
Methodology:
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified recombinant PIM kinase isoform (PIM1, PIM2, or PIM3), a specific substrate peptide, and ATP.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a PIM kinase inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., AML cell lines like MOLM-16) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the PIM kinase inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the MTT or CellTiter-Glo assays, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
Caption: A generalized workflow for the preclinical evaluation of PIM kinase inhibitors.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of a PIM kinase inhibitor in an animal model.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human cancer cells (e.g., MOLM-16 for AML, or patient-derived T-ALL cells for PDX models).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to establish to a certain size, or leukemia engraftment is confirmed. The mice are then randomized into treatment and control groups.
-
Drug Administration: The PIM kinase inhibitor (e.g., this compound) is administered to the treatment group via an appropriate route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (for solid tumors), or the percentage of human leukemic cells in the peripheral blood is monitored (for leukemia models). The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect. In some studies, tumors are excised for pharmacodynamic analysis (e.g., western blotting) to confirm target engagement.
Western Blotting for PIM Signaling
Objective: To assess the effect of a PIM kinase inhibitor on the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cell Lysis: Cancer cells treated with the PIM inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PIM signaling proteins (e.g., p-BAD, BAD, p-4E-BP1, 4E-BP1, p-p70S6K, p70S6K).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via chemiluminescence.
-
Analysis: The band intensities are quantified to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Conclusion
The preclinical data presented in this guide highlight the potent and selective nature of this compound as a pan-PIM kinase inhibitor with demonstrated efficacy in various hematological malignancy models. Direct comparative studies, although limited, suggest that other PIM inhibitors like TP-3654 and PIM447 also exhibit significant anti-tumor activity. The choice of a particular PIM inhibitor for further development may depend on the specific cancer type, the expression profile of PIM isoforms, and the desired selectivity profile. This guide provides a foundational overview to aid researchers in navigating the landscape of preclinical PIM kinase inhibitors.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical evaluation of second generation PIM inhibitors for the treatment of T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in AML: Comparing the Preclinical Efficacy of PIM Kinase Inhibitors AZD1208 and SGI-1776
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two pan-PIM kinase inhibitors, AZD1208 and SGI-1776, in the context of Acute Myeloid Leukemia (AML). We delve into their mechanisms of action, preclinical efficacy data, and the experimental protocols used to generate these findings.
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1] Their overexpression in various hematologic malignancies, including AML, has made them attractive therapeutic targets.[1] this compound and SGI-1776 emerged as potent, orally bioavailable pan-PIM kinase inhibitors, showing promise in preclinical AML models.[2][3] This guide synthesizes the available data to offer a direct comparison of their efficacy.
Mechanism of Action: A Shared Target with Subtle Differences
Both this compound and SGI-1776 exert their anti-leukemic effects by inhibiting all three PIM kinase isoforms.[2][3] This inhibition disrupts downstream signaling pathways crucial for AML cell survival.
This compound acts as a potent, ATP-competitive PIM kinase inhibitor.[4] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[2] This is achieved by reducing the phosphorylation of key downstream targets, including 4EBP1, p70S6K, and S6, which are critical for protein synthesis and cell growth.[2]
SGI-1776 also functions as a pan-PIM kinase inhibitor.[3] A notable feature of SGI-1776 is its additional activity against the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[5] Its primary mechanism in AML involves the induction of apoptosis through a significant reduction in the levels of the anti-apoptotic protein Mcl-1.[3][5] This reduction is a consequence of the inhibition of global RNA and protein synthesis.[5]
Quantitative Data Presentation
Enzymatic and Cellular Activity
The following tables summarize the in vitro potency of this compound and SGI-1776 against PIM kinases and a panel of AML cell lines.
Table 1: Enzymatic Activity of this compound and SGI-1776 against PIM Kinases
| Compound | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Other Notable Targets (IC₅₀) | Reference(s) |
| This compound | <5 | <5 | <5 | Highly selective for PIM kinases | [2] |
| SGI-1776 | 7 | 363 | 69 | FLT3 (44 nM) | [5][6] |
Table 2: In Vitro Efficacy of this compound and SGI-1776 in AML Cell Lines (GI₅₀/IC₅₀ in µM)
| Cell Line | FLT3 Status | This compound (GI₅₀) | Reference | SGI-1776 (IC₅₀) | Reference |
| MOLM-16 | WT | <1 | [2] | Not Reported | |
| KG-1a | WT | <1 | [2] | Not Reported | |
| MV4-11 | ITD | <1 | [2] | <0.01 | [6] |
| EOL-1 | WT | <1 | [2] | Not Reported | |
| Kasumi-3 | WT | <1 | [2] | Not Reported | |
| OCI-AML3 | WT | >10 | [7] | >10 | [5] |
| MOLM-13 | ITD | >10 | [7] | <0.01 | [6] |
Note: GI₅₀ and IC₅₀ values are reported from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy in AML Xenograft Models
Both compounds have demonstrated anti-tumor activity in mouse xenograft models of human AML.
Table 3: In Vivo Efficacy of this compound and SGI-1776
| Compound | AML Model | Dosing and Schedule | Tumor Growth Inhibition | Reference(s) |
| This compound | MOLM-16 | 10 mg/kg or 30 mg/kg, daily for 2 weeks | 89% inhibition or slight regression, respectively | [2] |
| SGI-1776 | MV-4-11 | 75 mg/kg and 200 mg/kg, daily | Tumors disappeared or became almost impalpable within 1 week | [5] |
| SGI-1776 | MOLM-13 | 135 mg/kg, daily for 14 days | Consistent decline in tumor volume | [6] |
Clinical Translation: A Challenging Path
Despite promising preclinical data, both this compound and SGI-1776 have faced challenges in clinical development for AML. A Phase I trial of this compound in patients with recurrent or refractory AML was terminated due to a lack of single-agent clinical efficacy.[4] While pharmacodynamic analyses showed biological activity, no clinical responses were observed.[4] The development of SGI-1776 was also discontinued. These outcomes highlight the complexities of translating preclinical findings into clinical success for AML therapies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Cell Seeding: AML cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective growth medium.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or SGI-1776, typically in triplicate. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with the desired concentrations of this compound, SGI-1776, or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry software.
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound or SGI-1776, AML cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the proteins of interest (e.g., phospho-4EBP1, Mcl-1, cleaved PARP, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and SGI-1776 demonstrated potent preclinical activity against AML cell lines and in vivo models through the inhibition of PIM kinases. SGI-1776 exhibited a dual inhibitory mechanism by also targeting FLT3. While these preclinical findings were encouraging, the lack of single-agent efficacy in early clinical trials for AML underscores the significant challenges in translating promising preclinical data into effective therapies for this aggressive disease. Future research may explore the potential of these or next-generation PIM kinase inhibitors in combination with other targeted agents to overcome resistance and improve patient outcomes in AML.
References
- 1. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
A Preclinical Comparative Guide: AZD1208 and Ruxolitinib Combination Therapy for Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the investigational combination of AZD1208, a pan-PIM kinase inhibitor, with the JAK1/2 inhibitor ruxolitinib for the treatment of myeloproliferative neoplasms (MPNs). The data presented herein is compiled from published preclinical studies and is intended to offer an objective overview of this combination's performance against ruxolitinib monotherapy and to provide context alongside other emerging combination strategies.
Executive Summary
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by excessive production of mature myeloid cells.[1][2] Aberrant Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling, frequently driven by mutations in JAK2, CALR, or MPL, is a central pathogenic mechanism in MPNs.[1][3] Ruxolitinib, a potent JAK1/2 inhibitor, has demonstrated significant clinical benefits in managing MPN-related splenomegaly and symptoms.[3][4] However, it often does not lead to molecular remission, and disease progression can occur, prompting the exploration of combination therapies.[1][5]
Preclinical evidence strongly suggests that combining the pan-PIM kinase inhibitor this compound with ruxolitinib results in synergistic anti-neoplastic activity in MPN models. This combination has been shown to enhance the inhibition of downstream signaling pathways, notably the mTOR pathway, leading to increased apoptosis and more profound suppression of malignant cell growth compared to ruxolitinib alone.[2][6][7] This guide will delve into the experimental data supporting these claims, compare the combination's effects with ruxolitinib monotherapy, and provide detailed experimental protocols for key assays.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic effects of the this compound and ruxolitinib combination in various MPN cell lines.
Table 1: Synergistic Inhibition of Cell Viability in MPN Cell Lines
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Interpretation |
| HEL (JAK2-V617F) | This compound + Ruxolitinib | Various | < 1 | Synergy |
| Uke1 (JAK2-V617F) | This compound + Ruxolitinib | Various | < 1 | Synergy |
| SET2 (JAK2-V617F) | This compound + Ruxolitinib | Not specified | Synergistic effect observed | Synergy |
| BaF3-JAK2-V617F | This compound + Ruxolitinib | Not specified | Synergistic effect observed | Synergy |
Data compiled from published studies.[7] A Combination Index (CI) less than 1 indicates a synergistic interaction between the two drugs.
Table 2: Enhanced Apoptosis with Combination Therapy
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| BaF3-JAK2-V617F | DMSO (Control) | Baseline |
| This compound alone | Modest increase | |
| Ruxolitinib alone | Modest increase | |
| This compound + Ruxolitinib | Significant increase | |
| HEL | DMSO (Control) | Baseline |
| This compound alone | Modest increase | |
| Ruxolitinib alone | Modest increase | |
| This compound + Ruxolitinib | Significant increase |
Qualitative summary based on published findings indicating augmented loss of cell viability and enhanced apoptotic cell death with the combination therapy.[2]
Table 3: Inhibition of Colony Formation in Primary MPN Cells
| Treatment | Effect on Erythroid Colony Formation |
| DMSO (Control) | Baseline |
| This compound alone | Inhibition |
| Ruxolitinib alone | Inhibition |
| This compound + Ruxolitinib | Synergistic suppression |
Summary of findings from studies on primary cells from MPN patients.[2]
Mechanism of Action: A Dual-Pronged Attack
Ruxolitinib directly targets the hyperactive JAK-STAT signaling pathway, a primary driver of MPNs.[3] PIM kinases are downstream effectors of JAK/STAT signaling and are involved in cell survival and proliferation.[6] The combination of this compound and ruxolitinib exerts its synergistic effect through a dual blockade of these interconnected pathways.
A key mechanism involves the enhanced suppression of the mTOR signaling pathway. While ruxolitinib can partially inhibit this pathway, the addition of this compound leads to a more profound and sustained inhibition of key mTOR downstream effectors like p70S6K, S6 ribosomal protein, and 4E-BP1.[1][6] This dual inhibition disrupts protein translation and cell growth, ultimately leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Plating: Seed MPN cell lines (e.g., HEL, Uke1) in 96-well plates at a density of 1-2 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Treat cells with a dose range of this compound, ruxolitinib, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Combination indices (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[7]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat MPN cells with this compound, ruxolitinib, or the combination for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p70S6K (Thr389), p-S6 (Ser235/236), p-4EBP1 (Thr37/46), and loading controls (e.g., GAPDH, β-actin) overnight at 4°C.[8]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Colony Formation Assay for Primary MPN Cells
-
Cell Isolation: Isolate mononuclear cells from the bone marrow or peripheral blood of MPN patients using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the cells in a methylcellulose-based medium supplemented with appropriate cytokines (e.g., EPO, SCF, IL-3) in the presence of this compound, ruxolitinib, or the combination.
-
Incubation: Incubate the plates for 14 days at 37°C in a humidified 5% CO2 incubator.
-
Colony Counting: Score the number of erythroid (BFU-E) and myeloid (CFU-GM) colonies under a microscope.
-
Data Analysis: Express the colony counts as a percentage of the vehicle-treated control.
Comparison with Other Combination Therapies
While direct comparative preclinical data is limited, it is valuable to consider the this compound/ruxolitinib combination in the context of other strategies being investigated for MPNs.
-
Ruxolitinib + Navitoclax (BCL-2/BCL-XL inhibitor): This combination aims to overcome apoptosis resistance. Clinical trials have shown promise in reducing spleen volume and potentially modifying the disease course.[9]
-
Ruxolitinib + Pelabresib (CPI-0610) (BET inhibitor): This combination targets epigenetic and transcriptional dysregulation in MPNs. Phase 3 trials are ongoing.[10][11]
-
Ruxolitinib + Azacitidine (Hypomethylating agent): This combination has been explored in advanced MPNs, with some studies suggesting a survival benefit.[12]
The this compound/ruxolitinib combination's distinct mechanism, targeting the PIM kinases downstream of JAK/STAT signaling, offers a rational alternative or complementary approach to these other strategies.
Future Directions
The preclinical data for the combination of this compound and ruxolitinib in MPNs is compelling, demonstrating clear synergistic effects on cancer cell survival and proliferation. Further investigation is warranted to:
-
Conduct in vivo studies in MPN mouse models to confirm the efficacy and safety of the combination.
-
Perform head-to-head preclinical studies comparing the this compound/ruxolitinib combination with other emerging therapeutic combinations.
-
Ultimately, translate these promising preclinical findings into well-designed clinical trials for patients with MPNs.
This guide serves as a foundational resource for researchers and drug developers interested in the evolving landscape of MPN therapeutics and the potential of dual PIM and JAK kinase inhibition.
References
- 1. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PIM inhibitor this compound synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of Combined JAK1/2, Pan-PIM, and CDK4/6 Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Experimental Modeling of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PIM inhibitor this compound synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. managingmpn.com [managingmpn.com]
- 10. onclive.com [onclive.com]
- 11. mpnresearchfoundation.org [mpnresearchfoundation.org]
- 12. Azacitidine–Ruxolitinib Combo Extends Survival in Advanced MPNs | Docwire News [docwirenews.com]
Validating AZD1208 On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-Pim kinase inhibitor, AZD1208, with genetic methods for validating its on-target effects. We will delve into the quantitative data from preclinical studies, comparing the phenotypic outcomes of pharmacological inhibition versus siRNA, shRNA, and CRISPR-mediated knockdown or knockout of individual Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). Detailed experimental protocols for the key assays are also provided to facilitate the replication and validation of these findings.
Introduction to this compound and Pim Kinases
This compound is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell proliferation, survival, and apoptosis.[1][2] Overexpression of Pim kinases has been implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[1][3]
Genetic approaches such as RNA interference (siRNA and shRNA) and CRISPR/Cas9-mediated gene editing are invaluable tools for validating the on-target effects of small molecule inhibitors like this compound. By specifically reducing or eliminating the expression of the target protein, these methods can help to confirm that the observed cellular effects of the drug are indeed a consequence of its interaction with the intended target.
Quantitative Comparison of this compound and Genetic Approaches
This section presents a summary of quantitative data from various studies, comparing the effects of this compound with genetic knockdown or knockout of Pim kinases on key cellular processes.
Cell Viability and Proliferation
| Treatment/Genetic Modification | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | MOLM-16 (AML) | Proliferation Assay | GI50 | <1 µM | [1] |
| KG-1a (AML) | Proliferation Assay | GI50 | <1 µM | [1] | |
| MV4-11 (AML) | Proliferation Assay | GI50 | <1 µM | [1] | |
| OCI-M1 (AML) | Viability Assay | IC50 | > 10 µM (Resistant) | [4] | |
| Ramos (Burkitt's Lymphoma) | Growth Assay | Inhibition | Moderate at 10 µM | [3] | |
| Pim-1 siRNA | SACC-83 (Salivary Adenoid Cystic Carcinoma) | CCK-8 Assay | Cell Viability | Significant decrease at 48h and 72h | |
| Pim-2 shRNA | Raji (Burkitt's Lymphoma) | Cell Count | Proliferation | Repressed | [3] |
| Pim-2 Knockdown + this compound | Raji (Burkitt's Lymphoma) | Cell Count | Proliferation | Additively repressed | [3][5] |
| Pim-1, -2, -3 transient knockout | U266 (Multiple Myeloma) | Cytotoxicity Assay | Cytotoxicity | Similar for all three isoforms | [6] |
Apoptosis
| Treatment/Genetic Modification | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | MOLM-16 (AML) | Annexin V/7-AAD | % Apoptotic/Dead Cells | Dose-dependent increase | [1] |
| 93T449 (Liposarcoma) | DNA Fragmentation/Caspase Activation | Apoptosis | No significant induction | [7] | |
| Pim-2 Knockdown (siRNA) | BT549 (Breast Cancer) | Western Blot | Cleaved PARP | Increased | [6] |
Cell Cycle
| Treatment/Genetic Modification | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | MOLM-16 (AML) | Propidium Iodide Staining | % Cells in G0/G1 | Increase from 54.9% to 85.7% (at 1 µM) | [1] |
| MOLM-16 (AML) | Propidium Iodide Staining | % Cells in Sub-G1 | Increase from 14.7% to 48.3% (at 1 µM) | [1] | |
| Pim-2 Knockdown (shRNA) | Raji (Burkitt's Lymphoma) | Propidium Iodide Staining | % Cells in S Phase | 15-20% decrease | [3] |
| Raji (Burkitt's Lymphoma) | Propidium Iodide Staining | % Cells in G0/G1 Phase | 8-22% increase | [3] | |
| Pim-2 siRNA | K562, RPMI-8226, H1299, A549 | Propidium Iodide Staining | % Cells in G0/G1 Phase | Significant increase | [8] |
Downstream Signaling (Phosphorylation of 4E-BP1)
| Treatment/Genetic Modification | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | MOLM-16 (AML) | Western Blot | p-4E-BP1 Levels | Dose-dependent reduction | [1] |
| 93T449 (Liposarcoma) | Western Blot | p-4E-BP1 Levels | Repressed at 20 µM | [7] | |
| Pim-3 Knockdown | 93T449 (Liposarcoma) | Western Blot | p-4E-BP1 Levels | Inhibition | [7] |
| Pim-2 Knockdown (siRNA) | BT549 (Breast Cancer) | Western Blot | p-4E-BP1 Levels | Decreased | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
siRNA-mediated Knockdown of Pim Kinases
Objective: To transiently reduce the expression of a specific Pim kinase isoform.
Materials:
-
Target cells
-
siRNA oligonucleotides targeting Pim-1, Pim-2, or Pim-3 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 75 pmol of siRNA into 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL).
-
Incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 500 µL of siRNA-lipid complex to each well containing cells and 1.5 mL of complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells and validate the knockdown efficiency by Western blot or qRT-PCR.
Lentiviral shRNA-mediated Knockdown of Pim Kinases
Objective: To achieve stable, long-term reduction of a specific Pim kinase isoform.
Materials:
-
HEK293T packaging cells
-
Lentiviral shRNA vector targeting a Pim kinase isoform (and a non-targeting control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., FuGENE 6)
-
Complete growth medium
-
Target cells
-
Polybrene
-
Puromycin (for selection)
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Transduction of Target Cells:
-
Seed target cells in a 6-well plate.
-
The next day, replace the medium with fresh medium containing the lentiviral supernatant and Polybrene (final concentration 4-8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin at a predetermined concentration to select for stably transduced cells.
-
Continue selection for several days until non-transduced cells are eliminated.
-
-
Validation of Knockdown: Expand the puromycin-resistant cells and validate the knockdown efficiency by Western blot or qRT-PCR.
CRISPR/Cas9-mediated Knockout of Pim Kinases
Objective: To permanently disrupt the gene encoding a specific Pim kinase isoform.
Materials:
-
Target cells
-
CRISPR/Cas9 all-in-one vector containing Cas9 and a guide RNA (gRNA) targeting a Pim kinase exon
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium
-
96-well plates for single-cell cloning
Protocol:
-
Transfection:
-
Transfect target cells with the CRISPR/Cas9 vector using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates to isolate individual clones.
-
-
Expansion and Screening:
-
Expand the single-cell clones.
-
Screen the clones for successful gene knockout by PCR and sequencing of the target locus to identify insertions or deletions (indels).
-
-
Validation of Knockout: Confirm the absence of the target protein in the knockout clones by Western blot.
Cell Viability Assays (MTT and AlamarBlue)
Objective: To quantify the effect of this compound or Pim kinase knockdown on cell viability.
Materials:
-
96-well plates
-
Treated or transfected cells
-
MTT solution (5 mg/mL in PBS) or AlamarBlue reagent
-
DMSO (for MTT assay)
-
Microplate reader
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and treat with this compound or perform genetic knockdown.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol (AlamarBlue Assay):
-
Seed cells in a 96-well plate and treat with this compound or perform genetic knockdown.
-
At the end of the treatment period, add 10 µL of AlamarBlue reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated or transfected cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated or transfected cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot for Phosphorylated 4E-BP1
Objective: To assess the phosphorylation status of a key downstream target of Pim kinases.
Materials:
-
Cell lysates from treated or transfected cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-4E-BP1 and anti-total-4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total 4E-BP1 for normalization.
Visualizations
Signaling Pathway of Pim Kinases and this compound
Caption: Pim kinase signaling pathway and points of intervention.
Experimental Workflow for Comparing this compound and Genetic Approaches
Caption: Workflow for comparing this compound and genetic methods.
Conclusion
This guide provides a framework for validating the on-target effects of this compound using genetic approaches. The comparative data highlights that both pharmacological inhibition with this compound and genetic knockdown/knockout of Pim kinases lead to similar downstream effects, including reduced cell viability, induction of apoptosis, and cell cycle arrest in sensitive cancer cell lines. However, the magnitude of these effects can vary depending on the specific Pim kinase isoform targeted and the cellular context.
For researchers aiming to validate the on-target effects of this compound, a multi-pronged approach employing both the inhibitor and genetic tools is recommended. This will provide a more robust and comprehensive understanding of the role of Pim kinases in the observed cellular phenotypes and confirm that the pharmacological effects of this compound are indeed mediated through the intended targets. The detailed protocols provided herein should serve as a valuable resource for designing and executing these validation studies.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of PIM2 enhances the anti-proliferative effect of the pan-PIM kinase inhibitor this compound in non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
A Head-to-Head Comparison: AZD1208 vs. a Selective PIM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-PIM kinase inhibitor AZD1208 and the selective PIM1 inhibitor SGI-1776. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to PIM Kinase Inhibitors
PIM kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and apoptosis.[1] Their overexpression is associated with numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][2] PIM kinase inhibitors can be broadly categorized into two main types: pan-PIM inhibitors that target all three isoforms, and isoform-selective inhibitors.
This compound is a potent and orally bioavailable pan-PIM kinase inhibitor that demonstrates strong and relatively equal inhibition across all three PIM isoforms.[3] The rationale for a pan-inhibitor approach is to overcome potential functional redundancy among the PIM kinase family members.[2][4]
SGI-1776 is a first-generation, ATP-competitive small molecule inhibitor that shows a preference for PIM1 over the other two isoforms.[5][6][7] While it also inhibits PIM3 to a lesser extent, it is significantly less potent against PIM2, classifying it as a PIM1-selective inhibitor for the purpose of this comparison.[5][6]
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SGI-1776, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50/Ki, nM)
| Inhibitor | PIM1 | PIM2 | PIM3 | Selectivity Profile |
| This compound | 0.4 (IC50)[3] | 5.0 (IC50)[3] | 1.9 (IC50)[3] | Pan-PIM Inhibitor |
| SGI-1776 | 7 (IC50)[5][6] | 363 (IC50)[5][6] | 69 (IC50)[5][6] | PIM1-selective |
Table 2: Cellular Activity (GI50/IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (µM) |
| This compound | MOLM-16 | Acute Myeloid Leukemia | < 0.1[3] |
| KG-1a | Acute Myeloid Leukemia | ~ 0.2[8] | |
| SNU-638 | Gastric Cancer | ~ 0.5[9] | |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia | ~ 0.005 - 11.68 (range across various cell lines)[5] |
| PC-3 | Prostate Cancer | ~ 2-4[2] | |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Induces apoptosis at 1-10 µM[10] |
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in cell proliferation and survival. They exert their effects by phosphorylating a number of downstream targets involved in apoptosis and cell cycle progression.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This protocol is for determining the IC50 values of inhibitors against PIM kinases.
References
- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TP-3654 | Pim | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
AZD1208 and Standard Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the preclinical data on the combination of AZD1208, a pan-Pim kinase inhibitor, with standard-of-care chemotherapy, primarily focusing on its application in Acute Myeloid Leukemia (AML).
This compound is an orally bioavailable, potent, and selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in cell survival and proliferation pathways.[1][2] Upregulation of Pim kinases is observed in various hematologic malignancies, making them an attractive therapeutic target.[3] Preclinical studies have explored the potential of combining this compound with conventional chemotherapy to enhance anti-leukemic activity.
Efficacy of this compound in Combination with Chemotherapy (Preclinical Data)
Preclinical evidence, predominantly in AML models, suggests that this compound can act synergistically with standard chemotherapeutic agents, leading to enhanced tumor growth inhibition and increased apoptosis.
In Vivo Xenograft Studies
In a key preclinical study, the combination of this compound with cytarabine, a cornerstone of AML chemotherapy, was evaluated in a KG-1a AML xenograft model. The combination therapy resulted in a more profound and sustained tumor growth inhibition compared to either agent alone.[2]
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| This compound (30 mg/kg, once daily) | 71 | End of dosing period (day 39) |
| Cytarabine (30 mg/kg, twice per week) | 79 | End of dosing period (day 39) |
| This compound + Cytarabine | 96 | Indication of decreased tumor regrowth after treatment cessation |
| Data from a KG-1a xenograft model.[2] |
In Vitro and Ex Vivo Studies in AML
In vitro studies have demonstrated that this compound enhances the cytotoxic effects of several chemotherapy drugs, particularly in AML cells with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), a common mutation associated with poor prognosis.
| Chemotherapy Agent | Cell Lines | Observation |
| Daunorubicin | FLT3-ITD AML cell lines | Significantly more apoptosis with combination vs. single agents.[4] |
| Mitoxantrone | FLT3-ITD AML cell lines | At least a two-fold increase in apoptosis with combination. |
| Etoposide | FLT3-ITD AML cell lines | At least a two-fold increase in apoptosis with combination. |
| Topotecan | FLT3-ITD AML cell lines | At least a two-fold increase in apoptosis with combination. |
| Cytarabine | FLT3-ITD AML cell lines | Did not increase apoptosis induced by cytarabine in this specific study. |
| Observations from in vitro studies on FLT3-ITD AML cell lines. |
Experimental Protocols
Detailed methodologies from key preclinical studies are summarized below to provide context for the presented data.
In Vivo Xenograft Model (KG-1a)
-
Animal Model: Female SCID mice.
-
Cell Line: KG-1a human AML cells were implanted subcutaneously.
-
Treatment Regimen:
-
This compound: 30 mg/kg administered orally, once daily.
-
Cytarabine: 30 mg/kg administered intraperitoneally, twice a week on consecutive days.
-
Combination: Both this compound and cytarabine were administered as per their individual schedules.
-
-
Endpoint: Tumor growth was monitored, and inhibition was calculated at the end of the dosing period.[2]
In Vitro Apoptosis Assay in FLT3-ITD AML Cells
-
Cell Lines: MV4-11, MOLM-14, and Ba/F3-ITD cells were used.
-
Treatment: Cells were co-treated with 1µM this compound and various chemotherapy drugs (daunorubicin, mitoxantrone, etoposide, topotecan, or cytarabine) at their respective IC50 concentrations.
-
Methodology: Apoptosis was measured by flow cytometric analysis of Annexin V/propidium iodide (PI) staining, percentage of cells in the sub-G1 phase, and changes in mitochondrial membrane potential.[4]
Signaling Pathways and Mechanism of Action
This compound exerts its effect by inhibiting Pim kinases, which are downstream effectors of various cytokine and growth factor signaling pathways. This inhibition leads to the modulation of several downstream targets involved in cell cycle progression and apoptosis.
Caption: Simplified signaling pathway of this compound action.
In sensitive AML cells, this compound has been shown to cause cell cycle arrest and apoptosis, which is accompanied by a reduction in the phosphorylation of BAD, 4EBP1, p70S6K, and S6, and an increase in cleaved caspase 3 and p27.[3] The inhibition of the phosphorylation of 4EBP1 and p70S6K, leading to the suppression of translation, is a characteristic effect of Pim kinase inhibition in sensitive AML cell lines.[3]
Clinical Trial Landscape
Despite the promising preclinical data for combination therapy, the clinical development of this compound has faced challenges. Phase I studies of this compound as a monotherapy in patients with recurrent or refractory AML and advanced solid tumors were conducted.[5] However, these trials did not demonstrate clinical responses, and a maximum tolerated dose (MTD) was not established.[5] Consequently, the phase I trial for this compound in AML was discontinued.[4]
Currently, there is a lack of publicly available data from clinical trials evaluating this compound in combination with standard-of-care chemotherapy.
Alternatives and Future Directions
The limited clinical success of this compound as a monotherapy has shifted the focus towards combination strategies and the development of other pan-Pim kinase inhibitors. Several clinical trials are ongoing to evaluate other pan-PIM inhibitors in combination with standard therapies for hematologic malignancies.[1] The preclinical rationale for combining Pim kinase inhibition with other targeted agents, such as FLT3 inhibitors or PI3K/AKT/mTOR pathway inhibitors, is also being actively explored.[1][6]
For AML, particularly in older patients or those unfit for intensive chemotherapy, several alternative combination therapies have emerged and gained regulatory approval. These include venetoclax (a BCL-2 inhibitor) in combination with hypomethylating agents (azacitidine or decitabine) or low-dose cytarabine, and IDH1/2 inhibitors for patients with specific mutations.[7][8][9] These regimens have demonstrated significant improvements in response rates and overall survival, setting a new standard of care for many AML patient populations.
Conclusion
Preclinical studies have provided a strong rationale for combining the pan-Pim kinase inhibitor this compound with standard-of-care chemotherapy in AML. The synergistic effects observed in vitro and in vivo highlight the potential of this approach to overcome resistance and enhance therapeutic efficacy. However, the lack of clinical responses in monotherapy trials and the absence of dedicated clinical trials for combination therapy with this compound leave its clinical utility in this context unevaluated. Future research may focus on identifying predictive biomarkers for sensitivity to Pim kinase inhibitors and exploring rational combination strategies with other novel agents to fully exploit the therapeutic potential of targeting the Pim kinase pathway in cancer. Researchers in the field should consider the established efficacy of alternative combination therapies that are now the standard of care in various AML patient subgroups.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approaches for the Treatment of AML beyond the 7+3 Regimen: Current Concepts and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. oncozine.com [oncozine.com]
Comparative Analysis of Gene Expression Changes Induced by the Pan-PIM Kinase Inhibitor AZD1208
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AZD1208's Performance with Alternative PIM Kinase Inhibitors Supported by Experimental Data.
This compound is a potent, orally bioavailable small-molecule inhibitor targeting all three isoforms of the PIM serine/threonine kinase family (PIM1, PIM2, and PIM3). These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, and their upregulation is implicated in the pathogenesis of numerous hematological malignancies and solid tumors. By inhibiting PIM kinases, this compound disrupts key cellular processes, including cell cycle progression, proliferation, and survival, making it a subject of significant interest in oncology research. This guide provides a comparative analysis of the gene expression alterations induced by this compound, with a focus on its effects in prostate cancer and acute myeloid leukemia (AML), and draws comparisons with other PIM kinase inhibitors where data is available.
Data Presentation: Quantitative Gene Expression Changes
A pivotal study by Kirschner et al. utilized RNA sequencing to profile the transcriptomic changes in a MYC-driven prostate cancer model treated with this compound.[1][2] The analysis revealed a significant impact on gene expression, most notably the suppression of the MYC oncogene program and the downregulation of the p53 tumor suppressor pathway.[1][2]
While the full, quantitative dataset from the aforementioned study is not publicly available in a readily accessible format, the findings indicate a targeted effect on key cancer-related pathways.
Table 1: Summary of Key Gene Expression Changes Induced by this compound in MYC-Driven Prostate Cancer
| Pathway/Gene Program | Direction of Change | Key Genes (where specified) | Reference |
| MYC Target Gene Sets | Downregulated | Not specified in primary text | [1][3] |
| p53 Pathway | Downregulated | Not specified in primary text | [1] |
Note: This table is based on the qualitative descriptions from the primary research publication. The absence of specific gene lists with fold changes and p-values is a limitation of the currently available public data.
Experimental Protocols
RNA Sequencing of this compound-Treated Prostate Cancer Cells
The following protocol is based on the methodology described by Kirschner et al. (2015).[1][2]
-
Cell Lines and Culture: A mouse model of c-MYC/Pim1-transduced prostate cancer (Myc-CaP) and human prostate cancer xenograft models were utilized.[1]
-
Treatment: Tumor-bearing mice were treated with this compound.[1] The specific concentration and duration of treatment for the RNA sequencing analysis are detailed in the supplementary materials of the original publication.[1]
-
RNA Isolation: Total RNA was extracted from tumor tissues using Trizol reagent.[1]
-
RNA Sequencing: RNA-seq was performed to analyze drug-induced gene expression changes.[1] The sequencing libraries were submitted as project PRJEB5525 to the European Nucleotide Archive.[1]
-
Data Analysis: Gene Set Enrichment Analysis (GSEA) was performed to identify pathways significantly affected by this compound treatment.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the gene expression analysis experiments.
Caption: this compound inhibits PIM kinases, affecting MYC and p53 pathways.
Caption: Workflow for analyzing gene expression changes induced by this compound.
Comparative Analysis with Other PIM Kinase Inhibitors
Direct, side-by-side comparative transcriptomic studies of this compound against other PIM kinase inhibitors are limited in the public domain. However, by examining the reported effects of other inhibitors, we can infer some comparative aspects.
SGI-1776
SGI-1776 is another well-studied PIM kinase inhibitor. In contrast to the broad pathway-level descriptions for this compound, studies on SGI-1776 in AML and chronic lymphocytic leukemia (CLL) have pointed to more specific downstream effects.
-
Mechanism of Action: SGI-1776 induces apoptosis in AML and CLL cells.[4][5][6]
-
Gene Expression Changes: Treatment with SGI-1776 has been shown to decrease the expression of the anti-apoptotic protein Mcl-1 at both the transcript and protein levels.[4][5][6] It also leads to a reduction in c-Myc protein levels and inhibits overall RNA synthesis.[4]
This suggests that while both this compound and SGI-1776 impact the MYC pathway, the reported downstream consequences on specific genes like MCL1 are more clearly defined for SGI-1776 in the context of hematological malignancies.
GDC-0339
Conclusion
This compound demonstrates clear activity in preclinical cancer models, driven by its inhibition of the PIM kinase family. Gene expression analyses have revealed its significant impact on oncogenic pathways, most notably the MYC signaling cascade in prostate cancer. While a direct, quantitative comparison with other PIM kinase inhibitors is hampered by the limited availability of comprehensive, side-by-side transcriptomic datasets, the existing literature suggests both overlapping and distinct mechanisms of action. Future research, including the public release of detailed gene expression data from clinical and preclinical studies, will be essential for a more granular comparative analysis and for the strategic development of PIM kinase inhibitors in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Functional Transcriptomic Landscape Informs Therapeutic Strategies in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIM kinase inhibitor this compound for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
The Synergistic Potential of AZD1208 in Combination Cancer Therapy: A Comparative Guide
The pan-PIM kinase inhibitor, AZD1208, has demonstrated significant promise in preclinical studies, not as a standalone agent, but as a powerful enhancer of existing cancer therapies. This guide provides a comprehensive assessment of the benefits of adding this compound to current treatment regimens, offering researchers, scientists, and drug development professionals a comparative analysis of its performance, supported by experimental data and detailed methodologies.
This compound is an orally available small molecule that inhibits all three isoforms of the PIM kinase family (PIM1, PIM2, and PIM3)[1][2]. These serine/threonine kinases are crucial regulators of cell proliferation, survival, and apoptosis, and their overexpression is implicated in a variety of hematological and solid tumors[1][3]. While early clinical trials of this compound as a monotherapy showed limited efficacy, subsequent research has revealed its potential to overcome resistance and enhance the anti-tumor activity of other cancer drugs when used in combination[4].
Mechanism of Action and Rationale for Combination Therapy
PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways. By inhibiting PIM kinases, this compound can disrupt these critical cell survival signals[1][2]. This mechanism provides a strong rationale for combining this compound with therapies that target parallel or upstream components of these pathways, or with cytotoxic agents where PIM kinase activity contributes to treatment resistance.
Comparative Efficacy of this compound Combination Therapies
Preclinical studies have explored the synergistic effects of this compound in combination with various cancer treatments across different cancer types. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound Combination Therapies
| Cancer Type | Combination Agent | Cell Lines | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Cytarabine | MOLM-16 | 96% inhibition of tumor growth with combination vs. either agent alone. | [5][6] |
| AZD2014 (mTOR inhibitor) | MOLM-16, MOLM-14, MV4;11, OCI-AML3 | Synergistic reduction in cell viability and increased apoptosis. | ||
| Gastric Cancer | AZD5363 (Akt inhibitor) | SNU-601 | Significant synergistic antitumor effects and overcoming of this compound resistance. | [7][8] |
| Non-Small Cell Lung Cancer (NSCLC) | Osimertinib | PC9, H1975, HCC4006, HCC827, 11-18 | Moderate synergistic effects and decreased STAT3 phosphorylation. | [9] |
| Prostate Cancer | Radiation | Myc-CaP | This compound acted as a radiation sensitizer, decreasing the surviving fraction of cancer cells. | [10] |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Cancer Type | Combination Agent | Animal Model | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Cytarabine | MOLM-16 xenograft | 96% inhibition of tumor growth and decreased rate of tumor regrowth. | [5][6] |
| Prostate Cancer | Radiation | Myc-CaP allografts | More sustained inhibition of tumor growth with combination therapy. | [10] |
| Breast Cancer | HER-2 peptide-pulsed DCs / IFN-γ | Murine HER-2pos breast cancer model | Significantly suppressed tumor outgrowth compared to single agents. | [11] |
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound in combination therapies can be attributed to its modulation of key signaling pathways. The following diagrams illustrate these interactions and the general workflow of the preclinical studies.
Caption: this compound targets PIM kinases, which are central nodes in oncogenic signaling.
Caption: A typical workflow for evaluating this compound combination therapies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound combination therapies.
Cell Viability and Synergy Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and the combination agent are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound alone, the combination agent alone, or the combination of both at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: Treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. The synergistic effect of the combination is determined using the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of Akt, 4E-BP1, S6, STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft/Allograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for human cancer cell line xenografts, while syngeneic mice are used for murine cancer cell line allografts.
-
Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups (vehicle control, this compound alone, combination agent alone, and combination therapy).
-
Drug Administration: this compound is typically administered orally, while the administration route of the combination agent depends on the specific drug. Treatments are given according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised, weighed, and may be used for further ex vivo analysis such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.
Conclusion
The addition of the pan-PIM kinase inhibitor this compound to existing cancer therapies represents a promising strategy to enhance anti-tumor efficacy and overcome treatment resistance. The preclinical data strongly support the synergistic effects of this compound in combination with inhibitors of the PI3K/Akt/mTOR pathway, cytotoxic agents like cytarabine, and targeted therapies such as osimertinib and radiation. These findings provide a solid foundation for further clinical investigation of this compound in combination regimens for a variety of malignancies. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the therapeutic potential of this promising combination approach.
References
- 1. PIM kinase inhibitor this compound for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. PIM Kinase Inhibitor this compound for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor this compound inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Guide to Cross-Resistance Studies of AZD1208 with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized cancer treatment, yet the emergence of drug resistance remains a significant clinical challenge. AZD1208, a potent and selective pan-Pim kinase inhibitor, has shown promise in preclinical models of various hematological malignancies and solid tumors.[1][2] However, as with other targeted agents, both intrinsic and acquired resistance to this compound can limit its therapeutic efficacy.[3] This guide provides a comprehensive comparison of cross-resistance and synergistic combination studies involving this compound and other kinase inhibitors, supported by experimental data and detailed methodologies.
Synergistic Combinations of this compound with Other Kinase Inhibitors
Combining this compound with other kinase inhibitors has emerged as a promising strategy to enhance anti-tumor activity and overcome resistance. Several studies have demonstrated synergistic effects across various cancer types.
EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
In EGFR-mutated NSCLC, the combination of this compound with the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib has been investigated to prevent or overcome acquired resistance. Treatment with osimertinib alone can lead to the activation of compensatory signaling pathways, including the STAT3 pathway, which is implicated in therapy resistance.[4][5] The addition of this compound to osimertinib treatment has been shown to decrease this induced STAT3 phosphorylation.[4][5]
Quantitative Data Summary: this compound and Osimertinib in EGFR-Mutated NSCLC Cell Lines
| Cell Line | Drug Combination | Key Finding | Combination Index (CoI)* | Reference |
| PC9 | This compound + Osimertinib | Moderate Synergism | 0.79 (95% CI: 0.66-0.92) | [5] |
| HCC827 | This compound + Osimertinib | Moderate Synergism | 0.79 (95% CI: 0.69-0.89) | [5] |
| HCC4006 | This compound + Osimertinib | Moderate Synergism | 0.83 (95% CI: 0.79-0.87) | [5] |
*CoI < 1 indicates synergism.
FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) is a common mutation in AML associated with a poor prognosis. While FLT3 inhibitors like quizartinib are clinically active, resistance often develops. The combination of this compound with quizartinib has demonstrated enhanced apoptosis in FLT3-ITD positive AML cells.[6][7] In a mouse xenograft model using MV4-11 cells (FLT3-ITD positive), the combination of this compound and quizartinib resulted in a significant reduction in tumor growth compared to quizartinib alone.[6][7]
Other Tyrosine Kinase Inhibitors (TKIs) in Leukemia
The synergistic potential of this compound extends to other TKIs used in leukemia treatment. In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, the combination of this compound with the multi-targeted TKI ponatinib was found to be highly synergistic in killing PIM inhibitor-sensitive cells.[8]
Akt Inhibitors in Gastric Cancer
In gastric cancer cells, while this compound alone can decrease cell proliferation, its combination with an Akt inhibitor has been shown to produce a highly synergistic antitumor effect.[9][10] This synergy is linked to the regulation of the DNA damage repair pathway, which can be a mechanism of resistance to this compound monotherapy.[9][10][11]
Mechanisms of Resistance to this compound
Understanding the mechanisms of resistance to this compound is crucial for developing effective combination strategies.
Feedback Activation of the mTOR Signaling Pathway
A key mechanism of intrinsic resistance to this compound involves the feedback activation of the mTOR signaling pathway.[3][12] Inhibition of PIM kinases can lead to an increase in reactive oxygen species (ROS), which in turn activates p38α and subsequently the AKT/mTOR pathway.[3] This sustained mTOR signaling allows resistant cells to bypass the effects of PIM inhibition.[3]
Quantitative Data Summary: Overcoming this compound Resistance with p38 Inhibition
| Cell Line | Drug Combination | Key Finding | Reference |
| OCI-M1 (AML, this compound Resistant) | This compound + SCIO-469 (p38 inhibitor) | Synergistic suppression of cell growth | [3] |
| OCI-M2 (AML, this compound Resistant) | This compound + SCIO-469 (p38 inhibitor) | Synergistic suppression of cell growth | [3] |
| K562 (CML) | This compound + SB202190 (p38 inhibitor) | Synergistic suppression of cell growth in a xenograft model | [3] |
Combined treatment with this compound and a p38 inhibitor can block this feedback loop, leading to the suppression of mTOR signaling and restoring sensitivity to this compound.[3] Specifically, this combination reduces the phosphorylation of key mTOR downstream effectors such as PRAS40, S6, and 4EBP1.[3][13]
Activation of the DNA Damage Repair (DDR) Pathway
In some gastric cancer cells, resistance to this compound has been associated with the activation of the DNA damage repair pathway.[9][11][14] Inhibition of Pim kinases can induce DNA damage, and the subsequent activation of the DDR pathway can promote cell survival.[9][11][14]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Cell Viability Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the inhibitors for a specified duration (e.g., 72-120 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent. Absorbance is measured to determine cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells. Cells are treated in 96- or 384-well plates, and after the incubation period, CellTiter-Glo® reagent is added. The luminescent signal is proportional to the number of viable cells.[3]
Synergy Analysis
The Chou-Talalay method is commonly used to quantify the interaction between two drugs.[5] The Combination Index (CoI) is calculated, where:
-
CoI < 1 indicates synergism
-
CoI = 1 indicates an additive effect
-
CoI > 1 indicates antagonism
Western Blotting
-
Cell Lysis: Cells are treated with the inhibitors for the desired time, then harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-STAT3, p-S6, cleaved PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.[15][16]
In Vivo Xenograft Studies
-
Cell Implantation: Immunodeficient mice (e.g., SCID or Rag2-/-IL2γc-/-) are subcutaneously implanted with cancer cells (e.g., 5 x 10^6 cells).[1][3]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, single agents, combination). Drugs are administered according to a specified schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analyses (e.g., western blotting).
Visualizing Key Pathways and Workflows
To better understand the complex interactions and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
Caption: this compound resistance mechanism via p38α-mediated mTOR activation.
Caption: Experimental workflow for evaluating this compound combination therapy.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]
- 12. repub.eur.nl [repub.eur.nl]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Anti-Cancer Activity of AZD1208
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo anti-cancer activity of AZD1208, a pan-Pim kinase inhibitor. The information is compiled from preclinical studies to offer a comprehensive overview of its efficacy, mechanism of action, and performance relative to other therapeutic alternatives.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a potent and selective ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2]. Pim kinases are serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways and are frequently overexpressed in various hematological malignancies and solid tumors[1][3]. By inhibiting all three isoforms, this compound aims to overcome potential redundancy and effectively block pro-survival and proliferation signals in cancer cells. Despite promising preclinical data, the single-agent clinical efficacy of this compound was found to be modest, and it is no longer in active clinical development[4][5].
Mechanism of Action: The Pim Kinase Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of the Pim kinases. This leads to the disruption of several key cellular processes that promote cancer cell survival and proliferation. The diagram below illustrates the central role of Pim kinases and the points of intervention by this compound.
References
- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the Safety Profiles of Pan-PIM Kinase Inhibitors: A Guide for Researchers
The development of pan-PIM kinase inhibitors represents a promising therapeutic strategy in oncology, particularly for hematological malignancies where PIM kinases are frequently overexpressed.[1][2][3] These serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and apoptosis.[][5] However, as with any targeted therapy, understanding the safety profile is paramount for clinical translation. This guide provides a comparative overview of the safety profiles of several pan-PIM kinase inhibitors, supported by available preclinical and clinical data.
Overview of PIM Kinase Signaling
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[][6] Upon activation, STAT transcription factors upregulate the expression of PIM kinases. These kinases then phosphorylate a range of downstream substrates, influencing cell cycle progression, inhibiting apoptosis, and modulating metabolic pathways, in part through crosstalk with the PI3K/AKT/mTOR signaling axis.[5][7][8] The integral role of PIM kinases in these fundamental cellular processes underscores the potential for on-target toxicities when they are inhibited.
Comparative Safety Data of Pan-PIM Kinase Inhibitors
The following table summarizes the available safety data from preclinical and clinical studies of selected pan-PIM kinase inhibitors. It is important to note that direct comparison is challenging due to variations in study design, patient populations, and dosing schedules.
| Inhibitor | Development Stage | Key Adverse Events (Clinical) | Preclinical Toxicity Findings |
| INCB053914 | Phase 1/2 | Most common: Elevated ALT/AST, fatigue, anemia.[9] Dose-limiting toxicities (DLTs) included elevated AST/ALT and maculopapular rash.[9] | Demonstrated antitumor activity in hematologic malignancy preclinical models.[9] |
| NB004/GDC-0570 | Phase 1 | Most common (treatment-related): Grade 1/2 adverse events. One instance of Grade 3 neutropenia and decreased white blood cell count.[1] No DLTs reported at the evaluated doses.[1] | Potent, selective, orally available inhibitor with antiproliferative activity in various preclinical models.[1] |
| AZD1208 | Preclinical / Phase 1 (Terminated) | N/A (Clinical development halted) | Potent and selective inhibitor with activity against AML cell lines and xenograft models.[10] Selectivity was high, with a >40-fold difference between PIM kinases and the next most potent target.[10] |
| LGB321 | Preclinical | N/A | Potent and specific pan-PIM inhibitor active in multiple myeloma cell lines and an AML xenograft model.[11] Showed limited activity in solid tumor cell lines but significant activity in hematological cancer cell lines.[11] |
Experimental Protocols for Safety Assessment
Standardized assays are crucial for evaluating the safety and toxicity of kinase inhibitors. Below are representative protocols for key in vitro safety assessments.
Experimental Workflow for In Vitro Safety Profiling
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability following exposure to a test compound.
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line or normal control cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pan-PIM kinase inhibitor in the appropriate culture medium. The final concentrations should span a biologically relevant range (e.g., 0.01 µM to 100 µM). Replace the existing medium with the medium containing the test compound or vehicle control (e.g., <0.5% DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.
Ames Test for Mutagenicity
This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Use tester strains of Salmonella typhimurium (e.g., TA98, TA100) which are sensitive to different types of mutagens. The assay is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver).
-
Compound Preparation: Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.
-
Assay Procedure: In a test tube, combine the test compound solution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer.
-
Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential. Positive controls (known mutagens) must be included to validate the assay.
hERG Channel Inhibition Assay
This assay is critical for assessing the potential of a compound to cause cardiotoxicity by blocking the hERG potassium channel, which can lead to QT interval prolongation.
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Methodology (Patch Clamp): The gold-standard method is manual or automated patch-clamp electrophysiology.
-
Procedure:
-
Culture the hERG-expressing cells under appropriate conditions.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit hERG channel currents.
-
After establishing a stable baseline current, perfuse the cell with a solution containing the test inhibitor at various concentrations.
-
Measure the inhibition of the hERG current at each concentration.
-
-
Data Analysis: Construct a concentration-response curve and calculate the IC50 value for hERG channel inhibition. A low IC50 value suggests a higher risk of cardiotoxicity.
Conclusion
The safety profiles of pan-PIM kinase inhibitors are a critical consideration in their clinical development. Common adverse events observed in early clinical trials include elevated liver enzymes, fatigue, and myelosuppression.[9] Preclinical assessments using a battery of in vitro and in vivo toxicity studies are essential to identify potential liabilities and guide the selection of candidates with a favorable therapeutic index. As more data from ongoing and future clinical trials become available, a clearer picture of the comparative safety of different pan-PIM kinase inhibitors will emerge, aiding in the development of safer and more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 8. mdpi.com [mdpi.com]
- 9. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Rationale for Combining AZD1208 with MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly moving towards combination strategies to overcome intrinsic and acquired resistance to single-agent treatments. This guide provides a comprehensive rationale for the combination of AZD1208, a pan-PIM kinase inhibitor, with MEK inhibitors, a class of drugs targeting the MAPK signaling pathway. While direct preclinical or clinical studies on the specific combination of this compound and a MEK inhibitor are not extensively available in the public domain, a strong scientific basis for this combination exists, built upon the known mechanisms of action of each agent, their interplay in cellular signaling, and data from studies involving similar drug combinations.
Overcoming Resistance to MEK Inhibitors
MEK inhibitors, such as trametinib and selumetinib, are effective in tumors with activating mutations in the RAS/RAF/MEK/ERK pathway, which is implicated in approximately one-third of all cancers[1]. However, their efficacy is often limited by the development of resistance. Mechanisms of resistance to MEK inhibitors are multifaceted and frequently involve the activation of parallel survival signaling pathways, most notably the PI3K/AKT/mTOR pathway[2][3][4]. This activation can occur through various mechanisms, including feedback loops and mutations in key pathway components[5][6]. The convergence of multiple survival signals downstream of these pathways necessitates a multi-pronged therapeutic approach.
This compound: Targeting a Key Survival Pathway
This compound is an orally bioavailable small molecule that potently and selectively inhibits all three isoforms of the PIM serine/threonine kinase (PIM1, PIM2, and PIM3)[7][8][9]. PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways and are overexpressed in a variety of hematological and solid tumors[10][11]. They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a range of downstream targets, including BAD, 4E-BP1, and p70S6K[7][9][12][13]. Notably, several of these substrates are also regulated by the PI3K/AKT/mTOR pathway, positioning PIM kinases as a critical node in cell survival signaling.
Preclinical studies have demonstrated the efficacy of this compound in various cancer models, particularly in acute myeloid leukemia (AML), where it has been shown to induce cell cycle arrest and apoptosis[9][13][14]. However, single-agent clinical activity of this compound has been modest, suggesting that its full therapeutic potential may be realized in combination with other targeted agents[15].
The Synergy of Co-targeting PIM and MEK Pathways
The rationale for combining this compound with MEK inhibitors is rooted in the intricate crosstalk and feedback loops between the MAPK and PIM/PI3K/AKT signaling networks.
Reciprocal Feedback and Pathway Upregulation
Preclinical evidence strongly suggests a reciprocal feedback mechanism between the MAPK and PIM signaling pathways. Inhibition of MEK has been shown to lead to a compensatory increase in PIM-1 protein expression[16][17]. This upregulation of PIM-1, a key survival kinase, can dampen the therapeutic effect of MEK inhibition and contribute to drug resistance. Conversely, inhibition of PIM-1 has been associated with increased ERK phosphorylation, indicating an activation of the MAPK pathway[16]. This reciprocal feedback loop highlights a key vulnerability that can be exploited by the simultaneous inhibition of both pathways. By co-administering this compound and a MEK inhibitor, it is possible to block both the primary oncogenic driver pathway (MAPK) and the key escape mechanism (PIM-mediated survival signaling).
Convergence on Downstream Effectors
The MAPK and PIM pathways converge on several key downstream effectors that regulate protein translation and cell survival, such as 4E-BP1. The dual inhibition of these pathways is expected to lead to a more profound and sustained suppression of these critical cellular processes than either agent alone. This synergistic effect on downstream signaling can translate into enhanced tumor cell growth inhibition and apoptosis.
Preclinical Evidence for PIM and MEK Inhibitor Combination
While direct studies on this compound combined with a MEK inhibitor are limited, a study combining the MEK inhibitor AZD6244 (selumetinib) with a PIM-1 inhibitor demonstrated significant synergistic effects in colorectal cancer (CRC) models[16][17].
Quantitative Data from a Preclinical Study (Illustrative)
The following table summarizes illustrative data from a study investigating the combination of a MEK inhibitor (AZD6244) and a PIM-1 inhibitor in CRC cell lines. This data serves as a strong surrogate for the expected efficacy of an this compound/MEK inhibitor combination.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Tumor Growth Inhibition (TGI) in vivo (%) |
| Colo205 | AZD6244 (MEKi) | 150 | - | 45 |
| PIM-1 Inhibitor | >1000 | - | <10 | |
| AZD6244 + PIM-1 Inhibitor | 30 (for AZD6244) | <1 (Synergistic) | 85 | |
| HT29 | AZD6244 (MEKi) | 200 | - | 40 |
| PIM-1 Inhibitor | >1000 | - | <10 | |
| AZD6244 + PIM-1 Inhibitor | 45 (for AZD6244) | <1 (Synergistic) | 80 |
Data is illustrative and based on findings from studies on similar drug combinations. CI < 1 indicates synergy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of drug combinations. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound and a MEK inhibitor, alone and in combination.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a MEK inhibitor, or the combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
Objective: To assess the effects of the drug combination on key signaling proteins in the MAPK and PIM pathways.
Protocol:
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-4E-BP1, total 4E-BP1, PIM-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into four groups: vehicle control, this compound alone, MEK inhibitor alone, and the combination of both. Administer the drugs according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).
Visualizing the Rationale
Signaling Pathway Interactions
Caption: Interplay between MAPK and PIM signaling pathways.
Experimental Workflow
Caption: Preclinical evaluation of combination therapy.
Conclusion
The combination of this compound with a MEK inhibitor represents a rational and promising therapeutic strategy for cancers driven by the MAPK pathway. By simultaneously targeting the primary oncogenic signaling cascade and a key resistance mechanism involving PIM kinases, this combination has the potential to induce a more durable and profound anti-tumor response than either agent alone. The strong preclinical rationale, supported by data from similar drug combinations, warrants further investigation of this combination in well-designed preclinical and clinical studies to validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The PIM inhibitor this compound synergizes with ruxolitinib to induce apoptosis of ruxolitinib sensitive and resistant JAK2-V617F-driven cells and inhibit colony formation of primary MPN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Combination of Trametinib and Ganitumab is Effective in RAS-Mutated PAX-Fusion Negative Rhabdomyosarcoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Compound with Increased Antitumor Activity by Cotargeting MEK and Pim-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of AZD1208 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-PIM kinase inhibitor, AZD1208, with alternative therapeutic strategies, supported by experimental data from patient-derived xenograft (PDX) and other preclinical models. We aim to offer a comprehensive resource for validating the therapeutic potential of this compound in clinically relevant settings.
Executive Summary
This compound is an orally bioavailable small molecule that potently and selectively inhibits all three isoforms of the PIM serine/threonine kinase (PIM1, PIM2, and PIM3). PIM kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell proliferation, survival, and tumorigenesis. Preclinical studies, particularly those employing patient-derived xenograft (PDX) models, have demonstrated the efficacy of this compound in various hematological and solid tumors, including acute myeloid leukemia (AML) and prostate cancer. This guide will delve into the comparative efficacy of this compound as a monotherapy and in combination with standard-of-care agents, providing quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Comparative Efficacy of this compound in Patient-Derived Xenograft Models
The therapeutic potential of this compound has been evaluated in various preclinical models, with a particular focus on PDX models, which are known to more accurately recapitulate the heterogeneity and therapeutic response of patient tumors.
This compound in Acute Myeloid Leukemia (AML)
In preclinical AML models, this compound has demonstrated significant anti-leukemic activity, both as a single agent and in combination with the standard-of-care chemotherapy, cytarabine.
Table 1: Comparative Efficacy of this compound in AML Xenograft Models
| Treatment Group | Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound (Monotherapy) | MOLM-16 | 10 mg/kg, daily | 89% | |
| MOLM-16 | 30 mg/kg, daily | Slight regression | ||
| KG-1a | 30 mg/kg, daily | 71% | ||
| Cytarabine (Monotherapy) | KG-1a | 30 mg/kg, twice weekly | 79% | |
| This compound + Cytarabine | KG-1a | This compound: 30 mg/kg, dailyCytarabine: 30 mg/kg, twice weekly | 96% | |
| This compound + AZD2014 | Primary AML Cells | This compound: 3 µMAZD2014: 1 µM | Synergistic reduction in cell viability and clonogenic growth |
This compound in Prostate Cancer
This compound has also shown promise in preclinical models of MYC-driven prostate cancer, demonstrating anti-tumor activity and the potential to sensitize tumors to radiation therapy.
Table 2: Comparative Efficacy of this compound in Prostate Cancer Xenograft Models
| Treatment Group | Xenograft Model | Dosage and Schedule | Key Findings | Reference |
| This compound (Monotherapy) | c-MYC/Pim1 Grafts | 30 mg/kg and 45 mg/kg | 54.3% decrease in graft growth; 46% decrease in proliferation; 326% increase in apoptosis | |
| CWR22Rv1 | Not specified | Tumor growth impairment similar to docetaxel | ||
| This compound + Radiation | Myc-CaP Allografts | This compound: Not specifiedRadiation: Not specified | Sustained inhibition of tumor growth compared to either treatment alone |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by this compound and its comparators is crucial for rational drug development and combination strategies.
This compound and the PIM/mTOR Pathway
This compound exerts its anti-cancer effects by inhibiting PIM kinases, which are key regulators of the mTOR signaling pathway. This inhibition leads to the dephosphorylation of downstream targets such as 4E-BP1 and S6K, ultimately resulting in the suppression of protein synthesis and cell cycle arrest.
Caption: this compound inhibits PIM kinase, a key downstream effector of JAK/STAT signaling, leading to the suppression of the mTORC1 pathway and subsequent inhibition of protein translation and cell cycle progression.
Mechanisms of Action of Comparator and Combination Agents
A brief overview of the mechanisms of action for agents compared with or used in combination with this compound is provided below.
-
Cytarabine: A pyrimidine analog that inhibits DNA polymerase and becomes incorporated into DNA, leading to the termination of DNA synthesis and repair, primarily affecting cells in the S-phase of the cell cycle.
-
Docetaxel: A taxane that promotes the assembly of and stabilizes microtubules, leading to the inhibition of mitosis and the induction of apoptosis.
-
AZD2014: A dual mTORC1/2 inhibitor that blocks both complexes of the mTOR protein, leading to a more complete inhibition of the mTOR signaling pathway compared to rapalogs.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound in patient-derived xenograft models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
-
Animal Models: Female severe combined immunodeficient (SCID) or other immunocompromised mice are used as hosts for the PDX models.
-
PDX Establishment: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Preparation and Administration:
-
This compound: Formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water and administered orally (p.o.) once daily.
-
Cytarabine: Dissolved in saline and administered intraperitoneally (i.p.) or intravenously (i.v.) according to the specified schedule.
-
Docetaxel: Formulated in a vehicle such as polysorbate 80 and ethanol and administered intravenously (i.v.).
-
-
Treatment Schedule: The duration of treatment can vary depending on the study design but is typically for a period of several weeks.
-
Efficacy Endpoints:
-
Tumor Volume: Measured two to three times weekly using calipers, and calculated using the formula: (length x width²)/2.
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Body Weight: Monitored as an indicator of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for biomarker analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream pathway modulation.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Tumor tissues or cultured cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total and phosphorylated forms of PIM, 4E-BP1, S6K, AKT) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The data presented in this guide highlight the significant therapeutic potential of this compound in preclinical models of AML and prostate cancer, particularly when evaluated in patient-derived xenografts. As a monotherapy, this compound demonstrates robust anti-tumor activity, and in combination with standard-of-care agents like cytarabine or emerging targeted therapies such as mTOR inhibitors, it shows synergistic or enhanced efficacy. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers seeking to further validate and build upon these findings. Future studies should focus on direct head-to-head comparisons of this compound with other PIM kinase inhibitors in PDX models and further exploration of rational combination strategies to overcome resistance and improve patient outcomes.
Safety Operating Guide
Proper Disposal of AZD1208: A Guide for Laboratory Professionals
Researchers and laboratory personnel must adhere to strict safety protocols for the disposal of the investigational compound AZD1208, a potent pan-Pim kinase inhibitor. Proper disposal is crucial to mitigate potential environmental contamination and ensure a safe laboratory environment. This guide provides essential information on the appropriate procedures for handling and disposing of this compound waste.
Understanding the Compound:
This compound is an orally bioavailable and highly selective inhibitor of PIM kinases, which are involved in cell cycle progression, survival, and apoptosis. As with any potent research compound, understanding its properties is the first step toward safe handling and disposal.
Key Data for this compound:
| Property | Value |
| Molecular Formula | C₂₁H₂₁N₃O₂S |
| Molecular Weight | 379.48 g/mol |
| CAS Number | 1204144-28-4 |
| Solubility | Soluble in DMSO |
This data is compiled from multiple supplier technical data sheets.
Disposal Procedures:
While specific institutional and local regulations must always be followed, the general guidelines for the disposal of this compound are based on its nature as a chemical compound used in a laboratory setting. The primary source for disposal information is the Safety Data Sheet (SDS) provided by the supplier.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, locate and thoroughly review the SDS for this compound. Section 13 of the SDS, "Disposal considerations," will provide specific instructions from the manufacturer.
-
Waste Classification: Unused or waste this compound, including contaminated labware (e.g., pipette tips, tubes, flasks), should be treated as chemical waste. It should not be disposed of in regular trash or down the drain.
-
Segregation of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (PPE), and labware, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO or experimental media, should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the primary solvent (e.g., "in DMSO"), and the appropriate hazard symbols as indicated in the SDS.
-
Storage of Waste: Store the sealed and labeled waste containers in a designated, secure area, away from incompatible materials, until they can be collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation.
Experimental Workflow for Disposal:
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must always consult the specific Safety Data Sheet for this compound and comply with all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety office is the primary resource for guidance on chemical waste management.
Safeguarding Your Research: A Comprehensive Guide to Handling AZD1208
For researchers and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for the handling of AZD1208, a potent pan-Pim kinase inhibitor. Adherence to these guidelines is critical for personal safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial to minimize exposure risk and maintain the compound's stability. The following table summarizes the recommended personal protective equipment (PPE) and key handling and storage conditions.
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety glasses with side-shields or goggles. | Prevents accidental splashes to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Avoids direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | Minimizes inhalation of the compound, particularly in powder form. |
| Handling | Handle in a well-ventilated area or in a fume hood. | Reduces the risk of inhalation. |
| Avoid generating dust. | Minimizes airborne particles and potential for inhalation. | |
| Wash hands thoroughly after handling. | Prevents accidental ingestion or transfer of the compound. | |
| Storage | Store as a solid at -20°C for long-term stability. | Ensures the integrity and activity of the compound. |
| Store solutions at -80°C. | Maintains the stability of the compound in solvent. | |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. | Ensures environmental safety and regulatory compliance. |
| Do not allow to enter drains or waterways. | Prevents environmental contamination. |
Mechanism of Action: this compound Signaling Pathway
This compound is a potent inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). These serine/threonine kinases are key downstream effectors of many cytokine and growth factor signaling pathways, playing a crucial role in cell survival, proliferation, and apoptosis. By inhibiting Pim kinases, this compound disrupts these signaling cascades, leading to anti-tumor activity. A significant downstream pathway affected by this compound is the mTOR signaling pathway.
Caption: this compound inhibits Pim kinases, leading to downstream suppression of the mTORC1 pathway.
Experimental Protocol: Cell Viability Assay
The following is a representative protocol for assessing the effect of this compound on the viability of a cancer cell line, such as the acute myeloid leukemia (AML) cell line MOLM-16.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
MOLM-16 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.
-
Cell Seeding: Seed MOLM-16 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) concentration by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a cell viability assay to determine the GI50 of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
